1H,1H,13H-Perfluorotridecan-1-ol
Description
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Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F24O/c14-2(15)4(18,19)6(22,23)8(26,27)10(30,31)12(34,35)13(36,37)11(32,33)9(28,29)7(24,25)5(20,21)3(16,17)1-38/h2,38H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWSUTUIVJKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336144 | |
| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-72-3 | |
| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1H,1H,13H-Perfluorotridecan-1-ol" physical properties
An In-Depth Technical Guide to the Physical Properties of 1H,1H,13H-Perfluorotridecan-1-ol
Introduction
This compound, a member of the fluorinated alcohol family, is a specialized organofluorine compound characterized by a long, perfluorinated carbon chain and a terminal primary alcohol group. Fluorinated alcohols are a critical class of compounds in modern chemistry, valued for the unique properties conferred by the presence of fluorine atoms, such as enhanced stability, lipophilicity, and distinct electronic characteristics.[1] These compounds have garnered significant research attention due to their utility as important building blocks in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] Their strong hydrogen-bonding capabilities and high polarity make them powerful solvents and promoters for a variety of chemical transformations, including ring-opening reactions of epoxides.[2][4] This guide serves as a comprehensive technical resource on the core physical properties of this compound for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The defining characteristics of this compound are summarized below. These properties are fundamental to understanding its behavior in various chemical and physical systems, dictating its applications, handling requirements, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 423-72-3 | [5][6][7] |
| Molecular Formula | C₁₃H₄F₂₄O | [5][8] |
| Molecular Weight | 632.13 g/mol | [5][8] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol | [8] |
| Physical Form | Solid | [5] |
| Melting Point | 129-130 °C | [5][7] |
| Boiling Point | 129-130 °C (Note: This value appears anomalous and may be misreported) | [5] |
| Purity (Commercial) | 90% - 95% | [5][7] |
Discussion of Properties:
-
Molecular Structure and Weight: With a molecular formula of C₁₃H₄F₂₄O, the compound has a high molecular weight of 632.13 g/mol , largely due to the 24 fluorine atoms.[5][8] The structure consists of a twelve-carbon perfluorinated chain attached to a methylene-alcohol group (-CH₂OH).
-
Physical State and Melting Point: At standard conditions, this compound exists as a solid.[5] Its melting point is reported consistently to be in the range of 129-130 °C.[5][7] This relatively high melting point is typical for long-chain fluorinated compounds, resulting from strong intermolecular interactions and efficient crystal packing.
-
Boiling Point Anomaly: One source reports the boiling point as 129-130 °C, identical to its melting point.[5] This is highly unusual for a pure compound. For comparison, the shorter-chain analogue 1H,1H-Perfluorododecan-1-ol has a melting point of 110 °C and a boiling point of 224 °C.[9] It is probable that the reported boiling point for this compound is either an error or represents a value measured under significant vacuum. Further experimental verification is required to establish an accurate boiling point at atmospheric pressure.
Molecular Structure and Spectroscopic Characterization
The precise arrangement of atoms in this compound is critical to its function. Its structure is confirmed through a combination of spectroscopic techniques that provide a detailed molecular fingerprint.
Caption: 2D representation of this compound.
Protocol for Structural Verification via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic molecules by probing the chemical environment of specific nuclei.[10] The following protocol outlines the self-validating steps for acquiring and interpreting a ¹H NMR spectrum for this compound.
Objective: To confirm the presence and connectivity of the non-fluorinated protons (-CH₂OH) in the structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). The choice of solvent is critical; it must fully dissolve the analyte without contributing interfering signals in the proton spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak.
-
Acquire the ¹H NMR spectrum using standard pulse parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Spectral Interpretation (Expected Results):
-
-CH₂- Signal: The two protons of the methylene group adjacent to the oxygen and the fluorinated chain are expected to produce a triplet. This splitting pattern arises from coupling to the two adjacent fluorine atoms on the C2 carbon (J-coupling). The chemical shift would be significantly downfield (estimated ~3.8-4.2 ppm) due to the strong electron-withdrawing effects of both the adjacent oxygen and the perfluoroalkyl chain.
-
-OH Signal: The hydroxyl proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.
-
Integration: The relative integration of the -CH₂- triplet to the -OH singlet should be 2:1, confirming the proton count for each group.
-
Experimental Workflow: Melting Point Determination
Determining a sharp and accurate melting point is a primary indicator of a crystalline solid's purity. The following workflow describes the standard capillary method.
Caption: Workflow for determining the melting point of a solid sample.
Safety, Handling, and Storage
Proper handling of fluorinated compounds is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields to avoid contact with skin and eyes.[11]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[11]
-
Handling Practices: Use non-sparking tools and prevent fire caused by electrostatic discharge.[11] Avoid creating dust.[11] Standard good occupational work practices should be followed, including washing hands thoroughly after handling and laundering contaminated clothing separately.[12]
-
Storage: Store containers in a cool, dry place, securely sealed when not in use.[12] Some suppliers recommend freezing (< -10 °C) for long-term storage.[6]
Conclusion
This compound is a highly functionalized molecule whose physical properties are dominated by its extensive fluorination. Its solid nature and high melting point are direct consequences of its long perfluoroalkyl chain. While core data such as molecular weight and melting point are established, further experimental work is needed to clarify ambiguous values like the boiling point. The protocols outlined in this guide for spectroscopic characterization and physical property determination provide a framework for the rigorous scientific investigation required by researchers working with this and similar valuable fluorinated compounds.
References
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The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
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The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC - NIH. [Link]
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Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245. American Chemical Society. [Link]
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1h,1h-Perfluorooctadecan-1-ol | C18H3F35O | CID 2776267. PubChem. [Link]
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1H,1H,2H,2H-Perfluorodecan-1-ol. NIST WebBook. [Link]
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† 1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry. [Link]
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This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
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Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Cheméo. [Link]
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Compound 529307: this compound. Data.gov. [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Cheméo. [Link]
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"1H,1H,13H-Perfluorotridecan-1-ol" chemical structure and CAS number 423-72-3
An In-Depth Technical Guide to 1H,1H,13H-Perfluorotridecan-1-ol (CAS: 423-72-3)
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a fluorotelomer alcohol (FTOH) identified by the CAS number 423-72-3. This document details its chemical identity, structural characteristics, and physicochemical properties. We will explore its inferred synthesis pathway, drawing from established methodologies for related fluorinated compounds, and discuss its current and potential applications in chemical synthesis and specialized research fields like proteomics. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this unique organofluorine compound.
Chemical Identity and Molecular Structure
This compound is a highly fluorinated long-chain alcohol. Its structure is characterized by a hydroxyl-terminated ethyl group attached to a perfluorinated undecyl chain, with a terminal hydrogen atom. This structure imparts unique properties, combining the reactivity of a primary alcohol with the chemical inertness and oleophobicity of a perfluoroalkyl chain.
The formal IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol.[1] It is also referred to by the synonym 13H 12:1 FTOH.[2]
Key Identifiers:
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The extensive fluorination of the carbon backbone results in a compound that is solid at room temperature with a high melting point and boiling point relative to its non-fluorinated counterparts. These properties are a direct consequence of the strong C-F bonds and the increased molecular weight.
| Property | Value | Source(s) |
| Physical State | Solid | [7] |
| Melting Point | 129-130 °C | [4][7] |
| Boiling Point | 261.5 °C | [4] |
| Density | 1.697 g/cm³ | [4] |
| Purity (Typical) | ≥95% | [7] |
Probable Synthesis Pathway
The logical pathway involves three core stages:
-
Telomerization: Building the perfluoroalkyl iodide backbone.
-
Ethylene Addition: Introducing the essential two-carbon spacer.
-
Hydrolysis: Converting the terminal iodide to the final hydroxyl group.
Caption: Inferred three-stage synthesis workflow for FTOHs.
Step-by-Step Experimental Protocol (Inferred)
Stage 1: Telomerization to Form Perfluoroundecyl Iodide
The synthesis begins with the free-radical initiated reaction of a short-chain perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE).[9] This chain-growth reaction produces a mixture of longer-chain perfluoroalkyl iodides. The molar ratio of the reactants is the primary control parameter for directing the distribution of telomers to favor the desired chain length.
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with the initiator (e.g., a peroxide) and the initial perfluoroalkyl iodide.
-
Reaction Execution: The reactor is sealed and pressurized with TFE gas. The mixture is heated to initiate the telomerization. The reaction proceeds for several hours, with TFE consumption monitored via pressure drop.[9]
-
Work-up and Purification: After cooling, excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is subjected to fractional distillation under reduced pressure to isolate the target C₁₁F₂₃I fraction.
Stage 2: Ethylene Addition
The isolated perfluoroundecyl iodide is then reacted with ethylene gas to introduce the hydrocarbon spacer that will ultimately bear the hydroxyl group.
-
Reaction: Perfluoroundecyl iodide is charged into a reactor, which is then pressurized with ethylene.
-
Initiation: The reaction is initiated, typically under thermal or photochemical conditions, to add a single ethylene unit across the C-I bond.
-
Purification: The resulting 2-(perfluoroundecyl)ethyl iodide is purified, often by distillation, to remove unreacted starting materials.
Stage 3: Hydrolysis to the Final Alcohol
The terminal iodide is converted to a hydroxyl group. This is a critical step that requires careful control to prevent side reactions.
-
Reaction with Oleum: The 2-(perfluoroundecyl)ethyl iodide is reacted with oleum (fuming sulfuric acid) to form a sulfate ester intermediate.
-
Hydrolysis: The reaction mixture is carefully quenched by pouring it into ice water. This hydrolyzes the sulfate ester, causing the crude this compound to precipitate as a solid.[9]
-
Final Purification: The solid product is collected by filtration and washed thoroughly with water. Further purification is achieved by recrystallization from a suitable organic solvent to yield the final, high-purity product.[9]
Applications and Research Utility
The unique combination of a reactive alcohol functional group with a long, inert perfluorinated chain makes this compound a valuable intermediate in several fields.
-
Synthesis of Advanced Materials: It serves as a key building block for synthesizing surfactants, polymers, and surface coatings. The perfluoroalkyl chain provides hydrophobic and oleophobic properties, essential for creating surfaces with low surface energy, high thermal stability, and chemical resistance.
-
Pharmaceutical and Agrochemical Synthesis: It can be used in the synthesis of complex molecules where the introduction of a perfluorinated moiety is desired to enhance biological activity, metabolic stability, or lipophilicity.[7]
-
Proteomics Research: The compound is cited as a specialty chemical for proteomics research applications.[10] While the specific use is not detailed, fluorinated alcohols can be used to modify proteins, as standards in mass spectrometry, or in the synthesis of specialized chromatography phases for separating biological molecules.
Safety and Handling
Currently, there is limited publicly available, detailed toxicology data for this compound. One supplier classifies it as non-hazardous goods for transport.[7] However, a safety data sheet for the compound indicates that transport information (UN number, hazard class) is not available, and it is not listed on major chemical inventories like EINECS or TSCA.[11]
Given the lack of comprehensive data and the known hazards of some related fluorinated compounds (which can cause skin, eye, and respiratory irritation), standard laboratory best practices are required.[12][13]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
This compound (CAS 423-72-3) is a specialized fluorotelomer alcohol with distinct physicochemical properties derived from its highly fluorinated structure. While detailed application and synthesis literature is sparse, its structure points to a well-established synthesis pathway and utility as a precursor for advanced materials and complex organic molecules. Its value lies in its ability to impart properties of chemical inertness, thermal stability, and low surface energy. As with many specialized fluorochemicals, careful handling is paramount due to the limited availability of comprehensive safety data.
References
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ChemIndex. (n.d.). 423-72-3 | 1H,1H,13H-Perfluorotridecanol. Retrieved from [Link]
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Virginia Open Data Portal. (2025). Compound 529307: this compound. Retrieved from [Link]
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Data.gov. (2025). Compound 529307: this compound. Retrieved from [Link]
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PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. Retrieved from [Link]
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NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). Retrieved from [Link]
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Navigating the Complex World of Fluorinated Compounds: A Technical Guide to the Solubility of 1H,1H,13H-Perfluorotridecan-1-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unique physicochemical properties of fluorinated compounds, such as 1H,1H,13H-Perfluorotridecan-1-ol, present both significant opportunities and substantial challenges in research and pharmaceutical development. Their low surface energy, high density, and unique intermolecular forces, governed by the highly electronegative fluorine atoms, result in solubility profiles that diverge markedly from conventional hydrocarbon analogs. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. Moving beyond a simple data summary, this document delves into the theoretical underpinnings of its solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven methodologies for researchers to accurately determine solubility in their own laboratory settings.
Introduction: The Enigma of Fluorinated Compound Solubility
This compound (CAS 423-72-3) is a long-chain fluorotelomer alcohol (FTOH).[1][2] Structurally, it consists of a long, rigid, and hydrophobic perfluorinated carbon chain (C12F24) connected to a small, polar alcohol head group via an ethyl linker (-CH2-CH2-OH). This amphipathic nature dictates its interactions with solvents. The perfluoroalkyl chain is not only hydrophobic but also lipophobic, meaning it repels oils and hydrocarbons. This dual nature is the primary reason why predicting its solubility is not straightforward.
The incorporation of fluorine is a widely used strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, this often comes at the cost of reduced solubility in both aqueous and organic media, complicating formulation and delivery.[4] Understanding and quantifying the solubility of molecules like this compound is therefore a critical step in harnessing their potential.
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₄F₂₄O[2]
-
Molecular Weight: 632.13 g/mol [2]
-
Physical Form: Solid[1]
-
Melting Point: 129-130°C[1]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." For fluorinated compounds, this principle extends to a more nuanced concept of "fluorous affinity."
The Role of the Perfluoroalkyl Chain
The dominant feature of this compound is its long perfluoroalkyl tail. Unlike hydrocarbon chains which interact favorably via van der Waals forces, perfluorocarbon chains are weak interactors. They are rigid, and the highly electronegative fluorine atoms create a non-polarizable sheath. This results in weak solute-solute and weak solute-solvent interactions with non-fluorinated solvents.[5] Consequently, significant energy is required to create a cavity in a conventional organic solvent to accommodate the large fluorinated molecule.[5]
The Influence of the Terminal Alcohol Group
The terminal primary alcohol (-OH) group provides a site for hydrogen bonding. This allows for some interaction with polar and protic solvents. However, the overwhelming steric bulk and electronic influence of the long perfluoroalkyl chain mean this single polar group is often insufficient to grant high solubility in common polar organic solvents.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. While experimentally determined HSP values for this compound are not available in the literature, its structure suggests it would have a low δP and a moderate δH (due to the alcohol group), with its dispersive component being unique to fluorinated systems. Solvents with a similar profile are the most likely candidates for effective dissolution.
Predicted and Observed Solubility Profile
Direct quantitative solubility data for this compound across a broad range of organic solvents is scarce in peer-reviewed literature. However, based on the principles outlined above and data from structurally similar compounds, a qualitative profile can be constructed.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorous Solvents | Perfluorohexane, Perfluorononane | High | "Like dissolves like." The dominant perfluoroalkyl chain interacts favorably with the perfluorinated solvent.[2] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate to Low | These solvents have some ability to interact with the molecule, but lack strong hydrogen bonding capabilities. A similar compound, 1H,1H,2H,2H-Perfluorooctanol, is miscible with chloroform.[7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor for the alcohol group, but the non-polar bulk of the solvent may have poor interactions with the fluorous chain. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | Similar to ethers, the ketone carbonyl can accept a hydrogen bond. Cosolvent systems using acetone have been used for other long-chain FTOHs.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The solubility of perfluoroalkyl substances in alcohols generally decreases as the alcohol's carbon chain length increases.[9] One supplier provides this compound in a methanol solution (100 µg/mL), confirming at least minimal solubility.[10] The hydroxyl group can participate in hydrogen bonding. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | While polar, these solvents may not effectively solvate the long, non-polar fluorous tail. Furthermore, some PFAS have shown instability and degradation in these solvents over time. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Poor interaction between the electron-rich aromatic ring and the electron-withdrawing fluorocarbon chain. |
| Alkanes | Hexane, Heptane | Very Low / Insoluble | The lipophobic nature of the perfluoroalkyl chain leads to very poor interactions with hydrocarbon solvents. |
| Aqueous | Water | Insoluble | The hydrophobic effect of the long fluorinated chain overwhelmingly dominates any contribution from the polar alcohol headgroup. Aqueous solubility of FTOHs decreases by approximately 0.78 log units for each additional CF₂ group.[4][9] |
Experimental Determination of Solubility: A Practical Guide
Given the lack of published data, experimental determination is often necessary. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.
Workflow for Solubility Determination
The overall process for systematically determining solubility involves screening, quantitative measurement, and data analysis.
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A Guide to the Spectral Analysis of 1H,1H,13H-Perfluorotridecan-1-ol: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectral data for 1H,1H,13H-Perfluorotridecan-1-ol (CAS No. 93778-59-3), a long-chain fluorotelomer alcohol (FTOH). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on interpreting it to confirm the molecule's unique structure, which features a lengthy perfluorinated carbon chain linked to an ethyl alcohol moiety.
Introduction: The Structural Significance of Fluorotelomer Alcohols
Fluorotelomer alcohols are a critical class of compounds, serving as intermediates in the synthesis of various fluorinated surfactants and polymers. Their distinct structure, with a highly fluorinated, hydrophobic tail and a hydrophilic alcohol head, imparts unique properties that are leveraged in numerous industrial and commercial applications. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and understanding their environmental and biological interactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide will dissect the expected spectral features of this compound, drawing upon established principles and data from structurally similar long-chain FTOHs.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, F(CF₂)₁₂CH₂CH₂OH, dictates the signals we expect to observe in its various spectra. The molecule can be conceptually divided into three key regions: the terminal trifluoromethyl (CF₃) group, the repeating difluoromethylene (-CF₂-) units of the perfluoroalkyl chain, and the ethyl alcohol (-CH₂CH₂OH) group. Each of these regions will produce characteristic signals in NMR, IR, and MS analyses.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method. Chemical ionization (CI) can also be used to enhance the molecular ion peak. [1][2]3. Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹⁹F NMR confirm the presence and connectivity of the hydrocarbon and perfluoroalkyl moieties, respectively. ¹³C NMR provides a detailed map of the carbon skeleton. IR spectroscopy identifies the key functional groups, particularly the strong C-F and O-H vibrations. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the scientific integrity of the structural assignment and provides a robust analytical framework for researchers working with this and related fluorinated compounds.
References
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An In-depth Technical Guide to the Synthesis and Purification of 1H,1H,13H-Perfluorotridecan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1H,1H,13H-Perfluorotridecan-1-ol, a long-chain fluorinated alcohol with significant potential in the development of advanced materials, pharmaceuticals, and surface coatings. The unique properties of this compound, including its high thermal stability, chemical resistance, and distinct surface activity, are derived from its long perfluorinated chain. This document details a robust multi-stage synthetic pathway, outlines rigorous purification protocols, and discusses the analytical techniques essential for structural verification and purity assessment. The methodologies presented herein are designed to be a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science, providing both theoretical understanding and practical, actionable protocols.
Introduction and Significance
This compound, with the chemical structure F(CF₂)₁₂CH₂OH, is a member of the fluorotelomer alcohol (FTOH) family. These compounds are characterized by a perfluorinated "tail" and a hydroxyl functional "head," bestowing upon them both hydrophobic and lipophobic properties. The long C₁₂ perfluorinated chain in this compound makes it a valuable precursor for the synthesis of specialty surfactants, polymers, and surface treatment agents for applications demanding extreme durability and repellency. In the pharmaceutical and biomedical fields, the incorporation of such long-chain fluorinated moieties can enhance the metabolic stability and bioavailability of drug candidates.
This guide will focus on a well-established, multi-step synthetic approach that begins with the construction of the perfluoroalkyl backbone via telomerization, followed by the introduction of the terminal hydroxyl group.
Core Synthetic Pathway: A Multi-Stage Approach
The most prevalent and industrially scalable method for the synthesis of long-chain 1H,1H-perfluoroalkanols is a multi-stage process. This approach ensures a high degree of control over the final product's structure and purity. The overall workflow can be visualized as a three-stage process.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Perfluorododecyl Iodide (C₁₂F₂₅I) via Telomerization
The foundational step in this synthesis is the construction of the C₁₂ perfluorinated carbon chain. This is achieved through a free-radical telomerization reaction.
Causality Behind Experimental Choices: Telomerization is the chosen method as it allows for the controlled growth of the perfluoroalkyl chain. The reaction involves a "telogen" (chain transfer agent, here C₂F₅I) and a "taxogen" (monomer, here TFE). The molar ratio of the telogen to the taxogen is a critical parameter that influences the chain length distribution of the resulting perfluoroalkyl iodide mixture.[1] An excess of the telogen favors the formation of shorter chains, while a higher concentration of the taxogen leads to longer chains.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control is required. The reactor must be thoroughly cleaned and dried to remove any potential radical inhibitors.
-
Charging the Reactor: The autoclave is charged with pentafluoroethyl iodide (C₂F₅I).
-
Reaction Execution: The reactor is sealed and pressurized with tetrafluoroethylene (TFE). The mixture is then heated to initiate the telomerization reaction. The reaction is typically carried out at elevated temperatures and pressures. The consumption of TFE is monitored by the pressure drop within the reactor.
-
Work-up and Purification: After the reaction is complete and the reactor has cooled, any excess TFE is safely vented. The resulting mixture of perfluoroalkyl iodides is a homologous series with varying chain lengths.[2] The desired perfluorododecyl iodide (C₁₂F₂₅I) fraction is then isolated via fractional distillation under reduced pressure.[3]
| Parameter | Typical Value/Range | Purpose |
| Reactants | C₂F₅I and TFE | Telogen and Taxogen for chain growth |
| Initiator | Thermal or Radical Initiator | To initiate the free-radical reaction |
| Temperature | 150-200 °C | To provide activation energy for the reaction |
| Pressure | 10-50 bar | To maintain TFE in the liquid phase and control reaction rate |
| Purification Method | Fractional Vacuum Distillation | To separate the homologous series of perfluoroalkyl iodides |
Table 1: Key parameters for the telomerization synthesis of perfluorododecyl iodide.
Stage 2 & 3: Conversion of Perfluorododecyl Iodide to this compound
A direct and efficient method for the conversion of the perfluoroalkyl iodide to the corresponding 1H,1H-perfluoroalkanol involves a radical hydroxymethylation reaction using formaldehyde as a C1 synthon.[4][5][6]
Causality Behind Experimental Choices: This one-pot approach is advantageous as it avoids the multi-step process of ethylene addition followed by hydrolysis. The reaction proceeds via a radical mechanism where the perfluoroalkyl radical adds to formaldehyde. The resulting oxygen-centered radical is then trapped to yield the final alcohol product after workup. The choice of a suitable radical initiator and reaction conditions is crucial to ensure high conversion and minimize side reactions.
Experimental Protocol:
-
Reactor Setup: A reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet is assembled.
-
Reagent Preparation: A solution of perfluorododecyl iodide (C₁₂F₂₅I) in a suitable organic solvent (e.g., a polar aprotic solvent like acetonitrile) is prepared. Formaldehyde is typically used as an aqueous solution or as its trimer, 1,3,5-trioxane. A radical initiator, such as azobisisobutyronitrile (AIBN) or a photocatalyst, is also required.
-
Reaction Execution: The solution of perfluorododecyl iodide and formaldehyde is charged into the reactor and purged with nitrogen. The radical initiator is then added, and the reaction mixture is heated or irradiated with light to initiate the reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any remaining formaldehyde and other water-soluble impurities. The organic layer containing the crude this compound is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A rigorous purification protocol is essential to achieve the high purity required for most applications.
Self-Validating System: The purification process is designed to be self-validating through the sequential application of different techniques that target impurities with distinct physical properties. The final purity is then confirmed by a combination of analytical methods.
Figure 2: Purification workflow for this compound.
Vacuum Distillation
Rationale: This initial purification step is effective for removing any low-boiling unreacted starting materials and solvents. Given the high molecular weight of the target compound, vacuum distillation is necessary to prevent thermal decomposition at atmospheric pressure.
Protocol:
-
The crude product is transferred to a distillation flask equipped with a vacuum distillation apparatus.
-
The system is evacuated to a low pressure.
-
The flask is gently heated in an oil bath to distill off the more volatile components.
-
The distillation is stopped once the temperature begins to rise significantly, indicating that the bulk of the impurities has been removed.
Recrystallization
Rationale: this compound is a solid at room temperature, making recrystallization an excellent method for achieving high purity.[4][7][8][9][10][11][12][13] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A multi-solvent system can be particularly effective for fluorinated compounds.[1]
Protocol:
-
Solvent Screening: A suitable solvent or solvent system is identified. For polar fluorinated molecules, a combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) is often effective. A common pairing is a fluorinated solvent with a hydrocarbon or an alcohol.
-
Dissolution: The solid from the distillation residue is dissolved in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered by gravity.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The "poor" solvent can be added dropwise to the hot solution until slight turbidity is observed to promote crystallization upon cooling.
-
Isolation and Washing: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold "poor" solvent to remove any adhering soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
| Technique | Purpose | Key Parameters |
| Vacuum Distillation | Removal of volatile impurities | Pressure, Temperature |
| Recrystallization | Removal of non-volatile and isomeric impurities | Solvent choice, Cooling rate |
Table 2: Summary of purification techniques.
Analytical Characterization for Purity and Structural Verification
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of fluorinated compounds. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure.[14][15]
-
¹H NMR: Will show characteristic signals for the -CH₂OH group. The protons of the -CH₂- group adjacent to the perfluoroalkyl chain will exhibit coupling with the neighboring fluorine atoms.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, with characteristic chemical shifts for the carbon in the -CH₂OH group and the carbons in the perfluorinated chain.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds, showing distinct signals for the terminal -CF₃ group and the repeating -CF₂- units along the chain.[13][16][17][18] The chemical shifts and coupling patterns can confirm the structure of the perfluoroalkyl chain.[14]
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 3.5 - 4.5 (-CH₂OH) | Triplet or multiplet due to coupling with adjacent protons and fluorine atoms. |
| ¹³C | 50 - 65 (-CH₂OH), 105 - 125 (-CF₂-, -CF₃) | Signals for the hydroxyl-bearing carbon and the fluorinated carbons. |
| ¹⁹F | ~ -81 (CF₃), -122 to -126 (-CF₂-) | Distinct signals for the terminal trifluoromethyl group and the methylene-adjacent difluoromethyl groups. |
Table 3: Expected NMR spectral data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the sample and to confirm its molecular weight. The gas chromatogram will indicate the presence of any volatile impurities. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern for the fluorinated alcohol.
Conclusion
The synthesis and purification of this compound, while requiring specialized techniques, is a well-defined process that yields a highly valuable and versatile chemical intermediate. The multi-stage synthetic approach, beginning with the controlled telomerization to build the perfluoroalkyl backbone, followed by a direct hydroxymethylation, offers an efficient route to this long-chain fluorinated alcohol. Rigorous purification via vacuum distillation and multi-solvent recrystallization is paramount to achieving the high purity necessary for its intended applications. The analytical methodologies outlined in this guide provide the necessary tools for researchers to confidently verify the structure and purity of the final product, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. BenchChem Technical Guides.
- Shanghai Fluorine Technology. (n.d.).
- Wikipedia. (n.d.). Perfluoroalkyl iodide.
- Kaiho, T. (2017). Iodine Made Simple. In Telomerization – Knowledge and References. Taylor & Francis.
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- Menczinger, B., Jakab, G., Szabó, D., & Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94.
- University of Rochester, Department of Chemistry. (n.d.).
- D'eon, J. C., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental science & technology, 40(5), 1279–1285.
- Menczinger, B., Jakab, G., Szabó, D., & Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes, 94.
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- Le-Caer, A., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(31), 10494-10499.
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An In-Depth Technical Guide to the Material Safety Data Sheet of 1H,1H,13H-Perfluorotridecan-1-ol
Introduction
1H,1H,13H-Perfluorotridecan-1-ol, a member of the broad family of per- and polyfluoroalkyl substances (PFAS), is a chemical compound utilized in various research and industrial applications. Like other PFAS, its unique chemical stability and properties necessitate a thorough understanding of its safety profile to ensure responsible handling and mitigate potential risks to researchers and the environment.[1][2] This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the core toxicological and safety data, translating it into practical, field-proven guidance for laboratory use.
Chemical and Physical Properties: The Foundation of Safety
A comprehensive understanding of a substance's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Significance for Handling |
| CAS Number | 423-72-3 | Unique identifier for the specific chemical substance.[3] |
| Molecular Formula | C13H3F25O | Indicates the elemental composition of the molecule. |
| Appearance | Solid | Dictates appropriate handling procedures to avoid dust inhalation. |
| Vapor Pressure | 0.00164 mmHg at 25°C | A low vapor pressure suggests that inhalation of vapors at room temperature is a lower risk, but this can change with heating.[4][5] |
The low vapor pressure of this compound is a key parameter influencing its primary routes of exposure.[4][5] While inhalation of vapors at ambient temperatures is less of a concern, any procedures involving heating, aerosolization, or fine powder dispersion will significantly increase the risk of inhalation, necessitating enhanced engineering controls such as a fume hood.
Hazard Identification and Toxicological Profile
While some safety data sheets for this compound may not classify it as a hazardous substance under specific regulations, the broader context of PFAS toxicology warrants a cautious approach. The primary documented hazard is the potential for skin sensitization (H317), meaning it may cause an allergic reaction upon skin contact.[3]
It is crucial to note that toxicological data for many PFAS, including this specific compound, is often limited.[6] The high thermal and chemical stability of PFAS compounds contributes to their persistence in the environment, and many have been shown to have harmful toxicological effects.[1][2] Therefore, in the absence of comprehensive data, a precautionary principle should be applied, treating the substance with a high degree of care.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent handling procedures is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly when manipulating the solid or creating solutions, is a certified chemical fume hood. This is critical to prevent the inhalation of any fine particulates or aerosols that may be generated. For procedures with a higher risk of dust generation, a glove box may be a more appropriate containment solution.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is dictated by the potential routes of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Rationale |
| Hands | Nitrile or other chemically resistant gloves | To prevent skin contact and potential sensitization. |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if not in a fume hood) | To prevent inhalation of dusts or aerosols. |
Safe Handling and Storage Workflow
The following workflow diagram, generated using DOT language, illustrates the critical steps for the safe handling and storage of this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Always begin by reviewing the most current MSDS and the relevant Standard Operating Procedures (SOPs) for the planned experiment. Don all required PPE before entering the designated handling area.
-
Handling: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response Protocol
The following decision tree, generated using DOT language, outlines the appropriate response to a spill of this compound.
Caption: A decision tree for responding to a spill of this compound.
Step-by-Step Spill Cleanup Protocol:
-
Assess the Situation: Evaluate the size and location of the spill. If the spill is large or in a poorly ventilated area, evacuate immediately and notify your institution's emergency response team.
-
Containment (for small spills): If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Fire-Fighting Measures
While not considered highly flammable, this compound can decompose under fire conditions to produce hazardous substances, including hydrogen fluoride.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.
-
Specific Hazards: In a fire, thermal decomposition can release toxic and corrosive fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.
Conclusion
A thorough analysis of the Material Safety Data Sheet for this compound reveals a compound that, while not acutely hazardous in all categories, requires careful and informed handling due to its potential for skin sensitization and the broader concerns associated with the PFAS class of chemicals. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this compound. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to conduct their work with the highest standards of safety and scientific integrity.
References
- Apollo Scientific. (n.d.). This compound Safety Data Sheet.
- AccuStandard. (n.d.). Perfluoroalkyl & Polyfluoroalkyl Substances (PFAS, PFOS, PFOA).
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An In-depth Technical Guide on the Thermal Stability and Degradation of 1H,1H,13H-Perfluorotridecan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 1H,1H,13H-Perfluorotridecan-1-ol, a long-chain fluorotelomer alcohol (FTOH). Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes current knowledge on the thermal behavior of this compound. While specific experimental data for this compound is limited, this guide establishes a scientifically grounded framework based on the known behavior of analogous long-chain FTOHs and fundamental principles of fluorinated compound chemistry. The guide covers the compound's physicochemical properties, proposed thermal degradation mechanisms, likely degradation products, and standardized methodologies for its analysis.
Introduction to this compound
This compound, designated as a 12:1 FTOH, is a specialty chemical within the vast family of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a lengthy perfluorinated carbon chain ((CF₂)₁₁) and a terminal primary alcohol group, imparts unique properties including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. These attributes make it and similar FTOHs valuable in the synthesis of fluorinated polymers and as surface-treating agents. However, the environmental persistence of PFAS and their potential to transform into bioaccumulative perfluorinated carboxylic acids (PFCAs) necessitates a thorough understanding of their stability and degradation profiles under various conditions, including thermal stress.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior in experimental and industrial settings.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 13H 12:1 FTOH | |
| CAS Number | 423-72-3 | |
| Molecular Formula | C₁₃H₄F₂₄O | |
| Molecular Weight | 632.11 g/mol | |
| Physical Form | Solid | |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 129-130 °C | [1] |
Thermal Stability and Decomposition Profile
Research on the thermal treatment of FTOHs (4:2, 6:2, 8:2, and 10:2 FTOHs) indicates that thermal stability increases with the length of the perfluorinated chain.[2][3] For instance, at 400 °C, the removal efficiency of 10:2 FTOH was significantly lower than that of the shorter-chain 4:2 FTOH, suggesting a higher thermal stability for longer-chain analogues.[2] Purely thermal decomposition for these compounds becomes significant at temperatures above 600 °C.[2]
Given that this compound is a longer-chain FTOH, its thermal decomposition onset temperature is expected to be in the higher end of this range, likely exceeding 400 °C in an inert atmosphere. The complete decomposition would be anticipated at temperatures significantly higher, potentially in the 600-800 °C range.
Proposed Thermal Degradation Mechanism
The thermal degradation of this compound is hypothesized to proceed through a multi-step mechanism, primarily initiated by the elimination of hydrogen fluoride (HF). This is a known thermal decomposition pathway for perfluoroalkanols.[4]
Step 1: Initial HF Elimination The degradation is likely initiated at the non-fluorinated ethyl group, which is the most thermally labile part of the molecule. The process involves the elimination of a molecule of hydrogen fluoride, leading to the formation of a fluorinated aldehyde.
Step 2: Subsequent Decomposition of the Perfluorinated Chain Following the initial HF elimination, the perfluorinated chain can undergo further fragmentation at higher temperatures. This can lead to the formation of shorter-chain perfluorinated compounds. The high strength of the C-F bond means that significant thermal energy is required to break down the perfluorinated backbone.
Step 3: Formation of Stable End Products In the presence of oxygen, the degradation products can be further oxidized to form a variety of smaller molecules, including carbonyl fluoride (COF₂), which can then hydrolyze to carbon dioxide (CO₂) and HF. In an inert atmosphere, a complex mixture of shorter-chain perfluoroalkanes and perfluoroalkenes would be expected.
The proposed primary degradation pathway is visualized in the following diagram:
Caption: Proposed thermal degradation pathway of this compound.
Analytical Methodologies for Degradation Studies
The analysis of this compound and its degradation products requires sensitive and specific analytical techniques due to the complexity of the potential product mixture and the trace levels that may be present.
5.1. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is the primary technique for determining the thermal stability and decomposition profile of the compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other phase transitions of the compound.
5.2. Chromatographic and Spectrometric Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products.[5][6] Electron ionization (EI) can be used for structural elucidation, while chemical ionization (CI) can provide enhanced sensitivity for certain analytes.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile degradation products, such as PFCAs, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7]
Experimental Protocols
6.1. Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general framework for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Analytical balance
-
Alumina or platinum crucibles
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Conclusion
This compound is a thermally stable compound, with significant decomposition expected to occur at temperatures above 400 °C. The primary thermal degradation mechanism is likely initiated by the elimination of hydrogen fluoride, leading to the formation of a complex mixture of shorter-chain perfluorinated compounds. The insights provided in this guide serve as a valuable resource for researchers and professionals working with this and other long-chain fluorotelomer alcohols, enabling a better understanding of their behavior under thermal stress and informing the development of safe handling and disposal protocols. Further experimental studies are warranted to precisely determine the decomposition kinetics and to fully characterize the degradation products of this specific FTOH.
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Environmental fate and transport of long-chain fluorotelomer alcohols
An In-depth Technical Guide to the Environmental Fate and Transport of Long-Chain Fluorotelomer Alcohols
Long-chain fluorotelomer alcohols (LcFTOHs) are a significant class of polyfluorinated alkyl substances (PFAS) that have been widely used in industrial and consumer products for their unique properties of repelling water and oil.[1][2] These compounds are characterized by a long perfluorinated carbon chain attached to an ethyl alcohol group.[3] While valued for their chemical stability, this very attribute contributes to their persistence in the environment. LcFTOHs are now recognized as key precursors to the formation of highly persistent, bioaccumulative, and potentially toxic perfluorinated carboxylic acids (PFCAs), which have been detected in environmental matrices and biota worldwide, including in remote Arctic regions.[3][4][5] Understanding the environmental fate and transport of LcFTOHs is therefore critical for assessing their environmental impact and developing effective risk mitigation strategies. This guide provides a comprehensive technical overview of the current scientific understanding of the sources, degradation pathways, transport mechanisms, and ultimate fate of LcFTOHs in the environment.
Sources and Environmental Release of Long-Chain Fluorotelomer Alcohols
LcFTOHs are not intentionally released into the environment in large quantities; rather, they enter ecosystems through various pathways related to their production, use, and disposal.
Industrial and Consumer Products: LcFTOHs are used as intermediates in the synthesis of fluorotelomer-based polymers and surfactants.[2][6] These products are applied to a wide range of materials, including textiles, carpets, paper products, and food contact materials, to impart stain and water resistance.[7] LcFTOHs can be present as residual impurities in these finished products and can be released during their lifecycle.[8]
Manufacturing Facilities: The production of fluoropolymers and other fluorinated chemicals can lead to the direct release of LcFTOHs into the atmosphere and wastewater.[6] Industrial sites involved in the manufacturing and application of these chemicals are significant point sources of LcFTOH contamination.[9]
Wastewater Treatment Plants (WWTPs) and Landfills: Consumer products containing LcFTOH-based chemicals are eventually disposed of in landfills or enter the wastewater stream.[2][6] LcFTOHs can leach from landfills into the surrounding soil and groundwater.[6] In WWTPs, while some degradation may occur, a portion of LcFTOHs can pass through untreated and be discharged into aquatic environments.[8] The degradation of fluorotelomer-based polymers in these environments can also serve as a long-term source of LcFTOHs.[10]
Aqueous Film-Forming Foams (AFFF): Certain formulations of AFFF, used for fighting hydrocarbon fuel fires, contain fluorotelomer-based substances that can be a source of LcFTOHs.[2][6] Areas where AFFF has been used extensively, such as military bases and firefighter training facilities, often exhibit significant PFAS contamination, including LcFTOHs.[11]
Physicochemical Properties and Environmental Partitioning
The environmental behavior of LcFTOHs is governed by their unique physicochemical properties, which are a function of their long, hydrophobic, and oleophobic perfluorinated chain and their hydrophilic alcohol functional group.
| Property | Influence on Environmental Fate |
| Volatility | LcFTOHs are semi-volatile compounds, allowing for their partitioning into the atmosphere and subsequent long-range transport.[3][12] |
| Water Solubility | The aqueous solubility of LcFTOHs is low and decreases with increasing perfluorocarbon chain length.[13][14] Each additional CF2 moiety decreases the aqueous solubility by approximately 0.78 log units.[13][15] |
| Sorption | LcFTOHs exhibit strong sorption to soil organic carbon and sediment.[1][13][15] The sorption coefficient increases with increasing perfluorocarbon chain length.[13][15] |
| Bioaccumulation Potential | The long perfluorinated chain of LcFTOHs contributes to their potential for bioaccumulation in organisms.[3][16] |
The partitioning of LcFTOHs between air, water, soil, and sediment is a critical factor in their environmental distribution. Their volatility facilitates atmospheric transport, while their hydrophobicity leads to their accumulation in soil and sediment.
Environmental Degradation Pathways
LcFTOHs undergo both abiotic and biotic degradation in the environment, leading to the formation of a variety of transformation products, most notably the persistent PFCAs.
Atmospheric Degradation
The primary degradation pathway for LcFTOHs in the atmosphere is oxidation initiated by hydroxyl (OH) radicals.[3] This process is a significant contributor to the global dissemination of PFCAs.[3]
Atmospheric Oxidation Workflow
Caption: Atmospheric oxidation of LcFTOHs to PFCAs.
Smog chamber studies have demonstrated that the atmospheric degradation of FTOHs yields a homologous series of PFCAs.[3] The atmospheric lifetime of FTOHs is estimated to be around 20 days, which is sufficient for widespread hemispheric distribution.[3][12]
Biotic Degradation (Biotransformation)
Microorganisms in various environmental compartments, including soil, sediment, and wastewater treatment plants, can biodegrade LcFTOHs.[4][8] Aerobic conditions generally favor more rapid degradation than anaerobic conditions.[9]
Key Biotransformation Steps:
-
Oxidation of the Alcohol: The initial step involves the microbial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA).[4][5][17]
-
Beta-Oxidation: The resulting FTCA can then undergo a process similar to the beta-oxidation of fatty acids, leading to the shortening of the carbon chain and the formation of shorter-chain PFCAs.[4][5]
Microbial Biotransformation Pathway of an 8:2 FTOH
Caption: Biotransformation of 8:2 FTOH to PFOA and shorter PFCAs.
Studies have shown that various bacteria, such as Pseudomonas species, and fungi are capable of transforming LcFTOHs.[18][19][20][21] The presence of other carbon sources can influence the rate of biotransformation, with some studies indicating a cometabolic process.[21][22]
Table of LcFTOH Biotransformation Products
| Precursor | Major Transformation Products | Environmental Matrix | Reference |
| 8:2 FTOH | 8:2 FTCA, 8:2 FTUCA, PFOA, PFHpA, PFHxA | Mixed microbial culture, Activated sludge, Soil | [4],[23],[21] |
| 6:2 FTOH | 5:3 Acid, PFPeA, PFHxA | Wood-rotting fungus (Phanerochaete chrysosporium) | [20] |
Environmental Transport
The transport of LcFTOHs and their degradation products occurs over various spatial scales, from local contamination to global distribution.
Atmospheric Transport: Due to their semi-volatility, LcFTOHs can be transported long distances in the atmosphere.[2][3][6][12] This atmospheric transport is a key mechanism for the contamination of remote ecosystems, such as the Arctic, where LcFTOHs can then be deposited and subsequently degrade to form PFCAs.[3][24][25]
Aquatic Transport: In aquatic systems, LcFTOHs can be transported in both the dissolved phase and sorbed to suspended particles.[26] Their low water solubility and high sorption potential mean that a significant fraction is likely to be associated with sediment.
Soil and Groundwater Transport: The mobility of LcFTOHs in soil is limited by their strong sorption to organic matter.[13][15] However, leaching to groundwater can still occur, particularly in soils with low organic content. Their degradation products, the more water-soluble PFCAs, are generally more mobile in soil and groundwater.
Bioaccumulation and Ecotoxicity
The long, stable perfluorinated chain of LcFTOHs and their persistent degradation products (PFCAs) makes them susceptible to bioaccumulation in organisms.
Bioaccumulation: LcFTOHs and their metabolites can accumulate in the tissues of wildlife and humans.[3][27][28] PFCAs with longer carbon chains tend to be more bioaccumulative than those with shorter chains.[3] The pattern of PFCAs observed in Arctic animals is consistent with the atmospheric transport and subsequent degradation of LcFTOHs.[3]
Toxicity: There is growing concern about the potential toxicity of LcFTOHs and their transformation products.[3][29] PFCAs, such as PFOA, have been linked to various adverse health effects in laboratory animals and are under regulatory scrutiny.[3]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring the presence and concentrations of LcFTOHs in various environmental matrices.
Sample Extraction:
-
Water: Solid-phase extraction (SPE) is commonly used to preconcentrate LcFTOHs from water samples.[30] Stir bar sorptive extraction (SBSE) is a more recent, greener alternative.[31]
-
Soil and Sediment: Solvent extraction, often using acetonitrile or methanol, is employed to extract LcFTOHs from solid matrices.[30]
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like LcFTOHs.[5][32]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective for the analysis of a broad range of PFAS, including LcFTOHs and their degradation products.[5][32] Derivatization may be necessary to enhance the ionization efficiency of LcFTOHs in LC-MS/MS.[30][32]
Protocol for LcFTOH Analysis in Water using SBSE-TD-GC-MS
-
Sample Collection: Collect water samples in clean glass vials.
-
Spiking: Spike the sample with a known concentration of an isotopically labeled internal standard.
-
SBSE: Place a polydimethylsiloxane (PDMS) coated stir bar into the sample vial and stir for a predetermined time (e.g., 60 minutes) at a constant speed (e.g., 1000 rpm) to allow for the sorption of LcFTOHs onto the stir bar.
-
Thermal Desorption (TD): Remove the stir bar, rinse with deionized water, and dry. Place the stir bar in a thermal desorption tube.
-
GC-MS Analysis: The thermal desorption unit heats the stir bar, releasing the analytes into the GC-MS system for separation and detection.
Conclusion
Long-chain fluorotelomer alcohols are significant environmental contaminants due to their role as precursors to persistent perfluorinated carboxylic acids. Their unique physicochemical properties facilitate their long-range atmospheric transport, leading to global contamination. In the environment, LcFTOHs undergo both atmospheric and biotic degradation, transforming into a suite of more persistent and potentially toxic compounds. Understanding the complex interplay of their release, partitioning, degradation, and transport is crucial for assessing their environmental risks and developing strategies to mitigate their impact. Continued research into the environmental fate of LcFTOHs and their alternatives is essential for protecting human health and the environment from the long-term consequences of PFAS contamination.
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Li, L., Liu, J., Hu, J., & Wania, F. (2017). Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental Fate Modeling Analysis. Environmental Science & Technology, 51(8), 4461-4470. [Link]
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Washington, J. W., Ellington, J., Jenkins, T. M., Evans, J. J., Yoo, H., & Hafner, S. C. (2009). Concentrations, Distribution, and Persistence of Fluorotelomer Alcohols in Sludge-Applied Soils near Decatur, Alabama, USA. Environmental Science & Technology, 43(17), 6617-6623. [Link]
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Campos Pereira, H., Ullberg, M., Kleja, D. B., Gustafsson, J. P., & Ahrens, L. (2018). Sorption of perfluoroalkyl substances (PFASs) to an organic soil horizon. Chemosphere, 207, 187-195. [Link]
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Li, Y., Oliver, D. P., & Kookana, R. S. (2018). Comprehensive Evaluation of Per- And Polyfluoroalkyl Substances (PFAS) Sorption in Soils. Environmental Science & Technology, 52(15), 8247-8255. [Link]
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1H,1H,13H-Perfluorotridecan-1-ol: A Key Precursor for High-Performance Fluorinated Phosphate Surfactants
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Fluorinated Surfactants
In the landscape of specialty chemicals, fluorinated surfactants occupy a unique and critical niche. Their unparalleled ability to reduce surface tension in aqueous systems—far exceeding the performance of conventional hydrocarbon-based surfactants—stems from the unique properties of the carbon-fluorine bond.[1] This bond is short, strong, and highly polarized, creating a fluorocarbon chain that is not only hydrophobic but also lipophobic. This dual repellency allows for the creation of stable, low-energy surfaces and interfaces, a property indispensable in applications ranging from high-performance coatings and firefighting foams to advanced materials and specialized drug delivery systems.[2]
Among the various classes of fluorinated surfactants, those derived from long-chain fluorotelomer alcohols (FTOHs) are of particular interest for applications demanding extreme performance and stability. This guide focuses on a specific, long-chain precursor, 1H,1H,13H-Perfluorotridecan-1-ol (F(CF₂)₁₂CH₂CH₂OH) , and its conversion into a high-performance phosphate ester surfactant. Our objective is to provide not just a methodology, but a deep, mechanistic understanding of the synthesis, properties, and critical considerations for professionals working at the cutting edge of chemical and materials science.
Part 1: The Precursor Molecule: this compound
The title compound is a polyfluorinated alcohol with a C₁₂ perfluorinated "tail" and a C₂ hydrocarbon spacer terminating in a primary alcohol. This structure is purpose-designed: the long perfluoroalkyl group provides the potent surface activity, while the ethyl alcohol moiety offers a reactive handle for further chemical modification into a surfactant headgroup.
Physicochemical Properties of the Precursor
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-Tetracosafluorotridecan-1-ol | PubChem |
| CAS Number | 423-72-3 | Career Henan Chemical |
| Molecular Formula | C₁₃H₄F₂₄O | Data.gov |
| Molecular Weight | 632.13 g/mol | Data.gov |
| Physical Form | Solid | Career Henan Chemical |
| Melting Point | 129-130 °C | Career Henan Chemical |
Representative Synthesis Pathway for this compound
The industrial synthesis of long-chain FTOHs is a multi-step process rooted in telomerization chemistry.[2] This process allows for the controlled construction of the long perfluoroalkyl chain. The following pathway is a representative model for producing the target precursor.
Step 1: Telomerization to form Perfluorododecyl Iodide (F(CF₂)₁₂I)
The core of the synthesis is the controlled, free-radical addition of tetrafluoroethylene (TFE) to a smaller perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), which acts as the "telogen."
-
Reaction: C₂F₅I + 5 CF₂=CF₂ → F(CF₂)₁₂I
-
Causality: This reaction proceeds via a free-radical chain reaction. The telogen (C₂F₅I) is the source of the initial radical, and the TFE monomer (the "taxogen") adds sequentially. The molar ratio of telogen to taxogen is a critical parameter that controls the distribution of the resulting chain lengths. Industrial processes, such as those described in patents, often employ continuous tubular reactors at high temperatures (e.g., 300-360 °C) to manage this reaction and optimize the yield of the desired C₁₂ iodide.[3]
Step 2: Ethylene Addition to form 1H,1H,2H,2H-Perfluorotetradecyl Iodide
The terminal iodide of the perfluoroalkyl chain is not suitable for direct conversion to an alcohol. An ethylene "spacer" is inserted to create a more stable and reactive intermediate.
-
Reaction: F(CF₂)₁₂I + CH₂=CH₂ → F(CF₂)₁₂CH₂CH₂I
-
Causality: This is another radical addition reaction. The perfluoroalkyl iodide readily adds across the double bond of ethylene. This step is crucial as it positions the iodine atom on a hydrocarbon carbon, making it susceptible to nucleophilic substitution in the final step.[4]
Step 3: Hydrolysis to this compound
The terminal iodide is converted to the desired hydroxyl group.
-
Reaction: F(CF₂)₁₂CH₂CH₂I + H₂O → F(CF₂)₁₂CH₂CH₂OH + HI
-
Causality: While direct hydrolysis is possible, a common industrial method involves reacting the iodide with oleum (sulfuric acid containing excess SO₃) followed by hydrolysis. This process efficiently displaces the iodide to form the final alcohol. Purification of the resulting solid FTOH is typically achieved by recrystallization from a suitable solvent to remove impurities.
Caption: Synthesis workflow for this compound.
Part 2: Conversion to Fluorinated Phosphate Ester Surfactants
The hydroxyl group of the FTOH is the gateway to creating an anionic surfactant. Phosphorylation using phosphorus pentoxide (P₄O₁₀, the dimer of P₂O₅) is a robust and direct method to produce phosphate esters.[5] This reaction yields a mixture of mono- and di-esterified products, both of which are highly surface-active.
Generalized Experimental Protocol for Phosphorylation
This protocol is a self-validating system. Successful synthesis will result in a product mixture that is soluble in alkaline water (unlike the starting alcohol) and exhibits a dramatic reduction in the surface tension of water, confirming the conversion to an amphiphilic surfactant.
Materials & Reagents:
-
This compound (FTOH)
-
Phosphorus Pentoxide (P₄O₁₀)
-
Anhydrous organic solvent (e.g., Diethyl Ether or Toluene)
-
Deionized Water
-
Base for neutralization (e.g., Ammonium Hydroxide or Sodium Hydroxide solution)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Step-by-Step Methodology:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the this compound in an anhydrous organic solvent under a nitrogen atmosphere.
-
Expert Insight: Anhydrous conditions are critical in the initial stage to prevent premature hydrolysis of the highly reactive P₄O₁₀, which would form phosphoric acid and lead to poor yields. The inert atmosphere prevents side reactions.
-
-
Phosphorylating Agent Addition: Slowly and portion-wise, add phosphorus pentoxide (P₄O₁₀) to the stirred FTOH solution. A typical starting molar ratio of FTOH to P₄O₁₀ is approximately 4:1 to 6:1, which theoretically favors a mixture of mono- and di-esters. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Expert Insight: P₄O₁₀ is a powerful dehydrating agent and reacts vigorously. Slow addition is a key safety and quality control parameter. The stoichiometry directly influences the final mono- to di-ester ratio, which in turn affects properties like solubility and foaming.
-
-
Esterification Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-75 °C) and maintain for 2-4 hours to ensure the reaction goes to completion.[5]
-
Trustworthiness: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots and testing their solubility in water. The disappearance of the insoluble starting alcohol spot on the TLC plate indicates reaction completion.
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add a controlled amount of deionized water to hydrolyze the remaining phosphoric anhydride bonds and convert the polyphosphate intermediates into the desired mono- and di-phosphate esters.
-
Expert Insight: This step is crucial for the final product structure. Insufficient water will leave unreacted species, while a large excess can promote side reactions.
-
-
Neutralization and Isolation: The resulting acidic phosphate ester mixture is often used as is or can be neutralized with a base (e.g., NH₄OH, NaOH) to form the corresponding salt, which typically has better water solubility. The organic solvent can be removed under reduced pressure to yield the final surfactant product.
Caption: Generalized workflow for phosphorylation of the FTOH precursor.
Part 3: Properties and Performance of the Resulting Surfactant
The resulting mixture of mono- and di-polyfluoroalkyl phosphate esters, [F(CF₂)₁₂CH₂CH₂O]P(O)(OH)₂ and [F(CF₂)₁₂CH₂CH₂O]₂P(O)(OH), possesses potent surfactant properties.
Surface Activity
Fluorinated surfactants are renowned for their ability to dramatically lower the surface tension of water from its normal value of ~72 mN/m.
-
Mechanism: At the air-water interface, the bulky, hydrophobic, and lipophobic fluorocarbon tails orient themselves away from the water phase, disrupting the cohesive hydrogen-bonding network of water molecules at the surface. This effect is far more pronounced than with hydrocarbon tails due to the lower polarizability of the C-F bond.[1]
-
Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers in the bulk solution begin to self-assemble into micelles.[6] It represents the point of maximum surface saturation. Beyond the CMC, the surface tension remains relatively constant at its minimum value (γ_cmc).[7] The long C₁₂ fluorinated chain of the target surfactant is expected to lead to a very low CMC, as the high hydrophobicity of the tail provides a strong driving force for micellization.
Comparative Performance Data
| Surfactant Type | Chain Structure | Typical γ_cmc (mN/m) | Typical CMC (mmol/L) | Source(s) |
| Target (Expected) | F(CF₂)₁₂- | < 20 | Very Low (<0.1) | Estimated based on trends |
| Fluorinated Phosphate | (Generic) | ≤ 20.5 | (Not specified) | US Patent[8] |
| Commercial Fluorosurfactant | (Unspecified) | ~16-17 | ~0.08% (w/v) | Scirp.org[9] |
| Lithium Perfluorooctanesulfonate | C₈F₁₇SO₃⁻ | (Not specified) | 7.16 (in water) | ResearchGate[7] |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅SO₄⁻ | ~38-40 | 8.3 (in water) | Wikipedia[6] |
Note: This table is for comparative purposes. The values for the target surfactant are expert estimations based on established structure-property relationships and would require experimental verification.
References
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Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management, 7(4), 513-541.
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Data.gov. Compound 529307: this compound. Catalog.
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Lantz, A., & Posta, A. (1993). Synthesis of perfluoroalkyl iodides. U.S. Patent 5,268,516A.
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Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496.
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Wikipedia. Critical micelle concentration.
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Gebbink, W. A., et al. (2015). Polyfluoroalkyl phosphate esters (PAPs) as PFAS substitutes and precursors: An overview. Journal of Hazardous Materials, 464, 133018.
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Cárdenas, S., et al. (1999). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. Journal of Chromatography A, 830(2), 423-432.
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Dinglasan, M. J. A., et al. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology, 38(10), 2857-2864.
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Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373.
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D'eon, J. C., & Mabury, S. A. (2011). Exploring indirect sources of human exposure to perfluoroalkyl carboxylic acids (PFCAs): a review. Environmental Science & Technology, 45(19), 8067-8084.
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Wang, N., et al. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology, 39(19), 7516-7528.
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Ma, Q. L., et al. (2013). Surfactant Surface Tension Effects on Promoting Hydrate Formation. Journal of Materials Science and Chemical Engineering, 1(5), 1-5.
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Kubicek, S. C., et al. (2011). Fluoroalkyl phosphate compositions. U.S. Patent Application 12/580,885.
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An In-Depth Technical Guide to the Health and Safety Considerations for Handling 1H,1H,13H-Perfluorotridecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. All laboratory personnel should be thoroughly trained and adhere to all applicable safety regulations and institutional protocols.
Preamble: The Precautionary Principle in the Absence of Data
1H,1H,13H-Perfluorotridecan-1-ol is a member of the broader class of per- and polyfluoroalkyl substances (PFAS), a group of chemicals often referred to as "forever chemicals" due to their extreme persistence in the environment. While specific toxicological data for this compound is largely unavailable, its structural classification as a long-chain fluorotelomer alcohol (FTOH) necessitates a cautious approach. FTOHs are known precursors to highly persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs). Toxicological studies on other long-chain FTOHs indicate potential for adverse health effects. Therefore, this guide is founded on the precautionary principle, treating this compound with a high degree of caution and recommending safety protocols aligned with those for other potentially hazardous long-chain PFAS.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a substance is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 423-72-3 | Echemi[1] |
| Molecular Formula | C13H4F24O | Echemi[1] |
| Molecular Weight | 632.13 g/mol | Echemi[1] |
| Appearance | Solid | Echemi[1] |
| Melting Point | 129-130°C | Echemi[1] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its classification as a long-chain FTOH and the broader understanding of PFAS toxicology.
Known and Potential Health Effects
While a specific toxicological profile for this compound is not available, studies on similar long-chain FTOHs and their degradation products (PFCAs) have shown associations with:
-
Metabolic Disruption: FTOHs can be metabolized in the body to form PFCAs, which have been linked to various health issues.[2]
-
Organ Toxicity: Studies on other FTOHs have indicated potential liver toxicity.[2]
-
Endocrine Disruption: Some FTOHs have demonstrated estrogen-like properties.[2]
-
Developmental and Reproductive Toxicity: Research on certain FTOHs suggests potential adverse effects on development and reproduction, though this may be linked to maternal toxicity.[2]
It is crucial to note that the toxicity of fluorotelomer acids, the breakdown products of FTOHs, generally increases with the length of the fluorinated carbon chain.[3] Given that this compound is a long-chain FTOH, a high level of concern is warranted.
Routes of Exposure
The primary routes of occupational exposure to this compound are:
-
Inhalation: As a solid, aerosolization of dust particles presents an inhalation risk.
-
Dermal Contact: Direct contact with the skin may lead to absorption.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
-
Ocular Contact: Direct contact with the eyes can cause irritation.
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.[4][5][6] In the absence of a specific OEL, it is imperative to minimize exposure to the lowest reasonably achievable level.
Section 3: Engineering and Administrative Controls
A multi-layered approach to exposure control is essential for safely handling this compound.
Engineering Controls
The primary line of defense is to control hazards at their source.
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Containment: For procedures with a high potential for aerosol generation, consider the use of a glove box or other closed-system transfer methods.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should include specific instructions on handling, storage, waste disposal, and emergency procedures.
-
Training: All personnel handling this compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency response.
-
Designated Areas: Clearly designate specific areas within the laboratory for the handling and storage of this compound to prevent cross-contamination.
Section 4: Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the hazardous substance.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a face shield | Protects the eyes from splashes and airborne particles. |
| Body Protection | A lab coat that is fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a fume hood. For situations with a high risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered. | A fume hood is the primary means of respiratory protection. |
Section 5: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Handling
-
Weighing: Weighing should be performed in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and other chemicals.
Section 6: Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to mitigate potential exposure and environmental contamination.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material using a dustpan and brush, avoiding the creation of dust. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All decontamination materials should be collected as hazardous waste.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 7: Decontamination and Waste Disposal
Proper decontamination and disposal are critical to prevent environmental contamination with this persistent chemical.
Decontamination Procedures
-
Equipment: All equipment that comes into contact with this compound should be thoroughly decontaminated. A triple rinse with a suitable solvent followed by a soap and water wash is recommended. All rinsate should be collected as hazardous waste.
-
Surfaces: Work surfaces should be decontaminated at the end of each procedure.
Waste Disposal
All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of PFAS-containing waste. The EPA has provided interim guidance on the destruction and disposal of PFAS, with the following options being considered:
-
Incineration: High-temperature incineration is a potential method for the destruction of PFAS, though there are ongoing studies to ensure complete destruction and prevent the release of harmful byproducts.[7]
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option, designed to contain the material and prevent environmental release.[7]
-
Deep Well Injection: For liquid waste streams, deep well injection into geologically stable formations is a possibility.[7]
Consult with your institution's environmental health and safety department to determine the appropriate disposal method.
Section 8: Visualizing Workflows
Logical Flow of a Risk Assessment for Handling this compound
Caption: A flowchart illustrating the logical steps of a risk assessment for handling this compound.
Experimental Workflow for Assessing Dermal Toxicity of a Novel Fluorotelomer Alcohol
Caption: A generalized experimental workflow for assessing the dermal toxicity of a new fluorotelomer alcohol.
References
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
G. W. Holquist, et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology. ACS Publications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration. PubMed Central. Retrieved from [Link]
-
Wastebits. (2021). What are PFAS Chemicals and How Should You Dispose of Them?. Retrieved from [Link]
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-
Holland & Hart LLP. (2021). EPA Issues Interim Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
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Hawaii State Department of Health. (n.d.). Risk Evaluation of Select PFAS: Report to the Hawaii State Department of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2024). Toxicological evaluation of 6:2 fluorotelomer alcohol. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
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ResearchGate. (2024). Detection of fluorotelomer alcohols in indoor environments and their relevance for human exposure. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fluorotelomer alcohol – Knowledge and References. Retrieved from [Link]
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ALS. (n.d.). EnviroMail_16. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Hydrophobic and Oleophobic Surface Coatings with 1H,1H,13H-Perfluorotridecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Perfluorination for Advanced Surface Engineering
In the realm of materials science and drug development, the ability to precisely control surface properties is paramount. The creation of surfaces that repel both water (hydrophobicity) and oils (oleophobicity) opens up a vast array of applications, from self-cleaning coatings and anti-fouling medical devices to advanced drug delivery systems. 1H,1H,13H-Perfluorotridecan-1-ol, a member of the fluorotelomer alcohol family, is a key enabling molecule in this field. Its unique molecular architecture, characterized by a long perfluorinated carbon chain, imparts exceptionally low surface energy, a critical factor in achieving robust hydrophobic and oleophobic properties.
The high electronegativity and low polarizability of the fluorine atoms in the perfluoroalkyl chain are responsible for the simultaneous hydrophobic and oleophobic characteristics of surfaces modified with this compound.[1] This dual repellency is a significant advantage over coatings that are only hydrophobic. In the context of drug development, such coatings can be instrumental in preventing the non-specific adhesion of biomolecules to implantable devices or in the creation of specialized containers for sensitive formulations.[2] The terminal hydroxyl group of this compound provides a reactive site for covalently bonding the molecule to a variety of substrates, ensuring the durability of the functional coating.
Mechanism of Action: Engineering Low Surface Energy Interfaces
The fundamental principle behind the hydrophobicity and oleophobicity imparted by this compound lies in the minimization of intermolecular forces at the solid-liquid interface. The densely packed, highly stable carbon-fluorine bonds of the perfluoroalkyl chain create a surface with very low polarizability. This results in weak van der Waals interactions with liquids, causing them to bead up and minimize contact with the surface.
To achieve a hydrophobic surface, the surface-free energy of the solid must be lower than the surface tension of water (approximately 72.8 mN/m).[3] For oleophobicity, the requirement is even more stringent, with the surface-free energy needing to be lower than that of oils, which is typically around 20 mN/m.[3] The long perfluorinated chain of this compound is highly effective at achieving these ultra-low surface energies.
The following diagram illustrates the molecular orientation of this compound on a substrate surface, leading to the formation of a low-energy, repellent interface.
Caption: Molecular orientation of this compound on a substrate.
Experimental Protocols: From Substrate Preparation to Performance Validation
The successful application of a this compound coating requires meticulous attention to detail at each stage of the process. The following protocols provide a comprehensive guide for researchers.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Varies | Solid at room temperature.[4] |
| Substrates | As required | Varies | e.g., Glass, Silicon, Aluminum, Polymers |
| Solvents | Anhydrous | Varies | e.g., Toluene, Isopropanol, Fluorinated Solvents |
| Silane Coupling Agent | As required | Varies | e.g., (3-Aminopropyl)triethoxysilane (APTES) for glass/silicon |
| Deionized Water | Type I | In-house | For cleaning and rinsing |
| n-Hexadecane | ≥99% | Varies | For oleophobicity testing |
Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7] Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[5][6][7]
Substrate Preparation: The Foundation for a Robust Coating
The cleanliness and surface chemistry of the substrate are critical for the formation of a uniform and durable coating.
Protocol for Glass and Silicon Substrates:
-
Cleaning: Sonicate the substrates in a solution of detergent and deionized water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Drying: Dry the substrates under a stream of nitrogen gas or in an oven at 110 °C for at least 1 hour.
-
Activation (Optional but Recommended): Expose the substrates to an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. This enhances the bonding of the coating. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Protocol for Metal Substrates (e.g., Aluminum):
-
Degreasing: Sonicate the substrates in acetone or isopropanol for 15 minutes.
-
Rinsing and Drying: Rinse with the same solvent and dry with nitrogen.
-
Surface Roughening (Optional): For enhanced durability and superhydrophobicity, consider roughening the surface by methods such as sandblasting or chemical etching.[8]
Coating Application: Solution Deposition Method
This protocol describes a common method for applying the fluorinated alcohol coating from a solution.
Caption: Workflow for solution deposition of the coating.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 0.1% to 1% (w/v) solution of this compound in a suitable anhydrous solvent (e.g., toluene or a fluorinated solvent).
-
Application:
-
Dip-Coating: Immerse the prepared substrate in the solution for a predetermined time (e.g., 30 minutes to 2 hours). Withdraw the substrate at a slow, constant speed to ensure a uniform coating.
-
Spin-Coating: Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds).
-
-
Curing: Transfer the coated substrate to an oven and cure at a temperature sufficient to promote bonding without degrading the substrate (e.g., 120 °C for 1 hour). The curing step is crucial for forming a durable covalent bond between the hydroxyl group of the fluorinated alcohol and the substrate surface.
-
Rinsing: After curing, rinse the substrate with the same solvent used for the solution preparation to remove any unbound molecules.
-
Drying: Dry the coated substrate under a stream of nitrogen.
Performance Evaluation and Characterization
A thorough characterization of the coated surface is essential to validate its hydrophobic and oleophobic properties.
Contact Angle Measurements: The Gold Standard for Wettability
The contact angle of a liquid droplet on a surface is a direct measure of its wettability. A high contact angle indicates low wettability.
Definitions:
-
Hydrophobic Surface: Water contact angle > 90°.[9]
-
Superhydrophobic Surface: Water contact angle > 150° with low contact angle hysteresis (<10°).[3][10]
-
Oleophobic Surface: Contact angle with n-hexadecane > 60-80°.[9]
Protocol for Static Contact Angle Measurement:
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Carefully dispense a small droplet (e.g., 5 µL) of deionized water or n-hexadecane onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Protocol for Dynamic Contact Angle Measurement (Advancing and Receding Angles):
-
Dispense a droplet onto the surface.
-
Slowly increase the volume of the droplet and measure the advancing contact angle just before the contact line moves.
-
Slowly decrease the volume of the droplet and measure the receding contact angle just before the contact line recedes.
-
The difference between the advancing and receding angles is the contact angle hysteresis , which is an indicator of droplet adhesion. Low hysteresis is desirable for self-cleaning applications.[11][12]
Expected Performance Data
The following table summarizes the expected contact angles for a surface successfully coated with a perfluorinated compound like this compound.
| Test Liquid | Expected Contact Angle (°) | Property |
| Deionized Water | > 110 | Hydrophobic |
| n-Hexadecane | > 70 | Oleophobic |
Note: The exact contact angles will depend on the substrate, surface roughness, and coating quality.
Applications in Research and Drug Development
The unique properties of surfaces coated with this compound have significant implications for various research and development areas.
-
Biomedical Devices: Coatings can be applied to surgical tools, implants, and catheters to reduce biofouling and improve biocompatibility.
-
Microfluidics: The creation of hydrophobic/hydrophilic patterned surfaces for precise control of fluid flow in lab-on-a-chip devices.
-
Drug Delivery: Fluorinated compounds are being explored for their potential to enhance the stability and delivery of nucleic acid-based drugs.[2] The hydrophobic and lipophobic nature of these molecules can be leveraged to create stable drug formulations.[2]
-
Pharmaceutical Manufacturing: Coatings on processing equipment can prevent the adhesion of valuable drug compounds, improving yield and reducing cross-contamination.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Contact Angles | Incomplete coating coverage. | Optimize coating parameters (concentration, time, temperature). Ensure proper substrate cleaning and activation. |
| Contamination of the surface. | Handle substrates in a clean environment. Use high-purity solvents. | |
| Poor Coating Adhesion | Inadequate surface preparation. | Ensure the substrate surface has appropriate functional groups for bonding. |
| Insufficient curing. | Increase curing time or temperature. | |
| Non-uniform Coating | Uneven application of the solution. | For dip-coating, ensure a slow and steady withdrawal speed. For spin-coating, optimize spin speed and time. |
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Fabrication of Low-Energy Surfaces Using Self-Assembled Monolayers of 1H,1H,13H-Perfluorotridecan-1-ol
An Application Guide for Researchers
This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) using 1H,1H,13H-Perfluorotridecan-1-ol. The protocols are designed for researchers in materials science, surface chemistry, and drug development who require well-defined, low-energy surfaces with hydrophobic and oleophobic properties.
Introduction: The Power of Fluorinated Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They represent a cornerstone of nanotechnology, enabling precise control over interfacial properties such as wettability, adhesion, and biocompatibility. Fluorinated SAMs are particularly noteworthy for creating surfaces with exceptionally low energy.[1][2][3] The unique properties of the carbon-fluorine bond—its high strength and low polarizability—result in surfaces that are repellent to both water (hydrophobic) and oils (oleophobic).[1][2]
This compound is an ideal candidate for forming such robust, low-energy surfaces. Its molecular structure consists of three key parts: a terminal hydroxyl (-OH) headgroup that serves as a reactive anchor to the substrate, a short hydrocarbon spacer, and a long perfluorinated tail that dictates the final surface properties. This guide details the mechanism, protocols, and characterization techniques to reliably produce high-quality SAMs with this molecule.
Section 1: Understanding the Molecule and Mechanism
Molecular Properties
This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Chemical Formula | C₁₃H₄F₂₄O | [4][5] |
| Molecular Weight | 632.13 g/mol | [4][5] |
| CAS Number | 423-72-3 | [5] |
| Melting Point | 129-130°C | [5] |
| Structure | Alcohol headgroup, perfluorinated tail | [4] |
Mechanism of Surface Anchoring
The formation of a durable SAM with this compound on hydroxyl-terminated surfaces (e.g., silicon dioxide, glass, aluminum oxide) is analogous to a silanization reaction, proceeding through two main stages:
-
Hydrolysis: While the molecule is an alcohol and not a silane, its hydroxyl headgroup is the reactive moiety. For substrates like silicon, the surface must be rich in hydroxyl (-OH) groups. The monolayer formation is a condensation reaction between the molecule's alcohol group and the surface's hydroxyl groups.[6][7][8]
-
Condensation: The alcohol headgroup condenses with the surface hydroxyl groups, forming stable covalent bonds (e.g., Si-O-C linkages) and releasing a water molecule. This chemisorption anchors the molecule to the surface. Subsequently, van der Waals interactions between the long, rigid perfluorinated chains drive the molecules to arrange into a dense, crystalline-like monolayer.[6]
Safety and Handling
As with all per- and polyfluoroalkyl substances (PFAS), appropriate safety precautions must be taken.[9][10][11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling particulates.[12][13]
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
Section 2: Protocols for SAM Formation
The quality of a SAM is critically dependent on the cleanliness of the substrate and the deposition method. Here we present protocols for both solution-phase and vapor-phase deposition on silicon-based substrates.
Mandatory Substrate Preparation
Objective: To generate a pristine, hydrophilic surface rich in hydroxyl (-OH) groups, which are the anchor points for the SAM.
Protocol:
-
Degreasing: Sonicate the silicon substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Scientist's Note: This removes organic contaminants from the surface.
-
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Hydroxylation (Choose one):
-
(A) Piranha Cleaning (Caution: Highly Corrosive!): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30 minutes.
-
(B) UV/Ozone Cleaning: Place the substrate in a UV/Ozone cleaner for 15-20 minutes.
-
Scientist's Note: Both methods aggressively oxidize the surface, removing residual organic matter and generating a high density of Si-OH groups. UV/Ozone is a safer, dry alternative to Piranha solution.
-
-
Final Rinse and Dry: Thoroughly rinse the substrate with ultrapure deionized (DI) water and dry completely with nitrogen gas. The surface should be hydrophilic, with a water contact angle below 10°. Proceed immediately to deposition.
Protocol A: Solution-Phase Deposition
This is the most common method, offering simplicity and scalability.[14]
Materials:
-
Anhydrous Toluene or Hexane (solvent)
-
This compound
-
Clean, hydroxylated substrates
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
Rationale: Anhydrous solvent is crucial to prevent premature oligomerization of reactive species in the solution, although this is a greater concern for silanes than for alcohols.[15] A low millimolar concentration ensures monolayer, not multilayer, formation.
-
-
Immersion: Immediately immerse the freshly cleaned substrates into the solution. Seal the container to prevent moisture ingress.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Scientist's Note: While initial attachment can be rapid, longer incubation times allow for molecular rearrangement and the formation of a more ordered, densely packed monolayer.[6]
-
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh solvent (e.g., Toluene) to remove non-covalently bound (physisorbed) molecules.
-
Sonication: Briefly sonicate the substrates in fresh solvent for 1-2 minutes. This is a critical step to ensure only the chemisorbed monolayer remains.
-
Curing/Annealing: Bake the coated substrates in an oven at 110-120°C for 1 hour.
-
Rationale: Annealing provides thermal energy that helps molecules overcome small energy barriers, allowing them to rearrange into a more stable and highly ordered lattice structure, which minimizes surface defects.
-
-
Final Rinse and Dry: Perform a final rinse with the solvent and dry with nitrogen. The surface is now ready for characterization.
Protocol B: Vapor-Phase Deposition
Vapor deposition often produces more uniform and cleaner monolayers, as it avoids solvent-related contamination.[16][17][18][19]
Materials:
-
Vacuum oven or desiccator setup
-
Small vial or crucible
-
This compound
-
Clean, hydroxylated substrates
Procedure:
-
Setup: Place the freshly cleaned substrates inside a vacuum chamber (e.g., a vacuum oven or a glass desiccator connected to a vacuum line). Place a small amount (10-50 mg) of the perfluoroalkanol powder in a separate vial within the chamber.
-
Evacuation: Reduce the pressure in the chamber to create a vacuum.
-
Deposition: Gently heat the chamber to a temperature below the molecule's melting point but sufficient for sublimation (e.g., 80-100°C). The vaporized molecules will deposit and react with the substrate surface.
-
Scientist's Note: The optimal temperature and time depend on the chamber volume and vacuum level. Deposition can take anywhere from 2 to 12 hours.
-
-
Post-Deposition Cleaning: After deposition, vent the chamber and remove the substrates. Rinse and sonicate with an appropriate solvent (e.g., hexane or isopropanol) to remove any physisorbed material.
-
Annealing: Perform the same annealing step as in the solution-phase protocol (110-120°C for 1 hour) to enhance molecular ordering.
Section 3: Characterization of the SAM
Verifying the quality of the SAM is essential. The following techniques provide complementary information about the surface chemistry, order, and morphology.
Contact Angle Goniometry
This is the fastest and most direct method to confirm the successful formation of a low-energy surface. A high-quality fluorinated SAM will be highly hydrophobic and oleophobic.[20]
| Technique | Probe Liquid | Expected Result | Interpretation |
| Static Contact Angle | Deionized Water | > 110° | Confirms a hydrophobic surface.[20][21][22] |
| Static Contact Angle | Hexadecane (Oil) | > 60° | Confirms an oleophobic surface. |
| Contact Angle Hysteresis | Deionized Water | < 10° | A low hysteresis (difference between advancing and receding angles) indicates a smooth, chemically homogeneous surface. |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical states at the surface, confirming the presence and integrity of the monolayer.[23][24][25]
| Element (Region) | Expected Binding Energy (eV) | Interpretation |
| F 1s | ~689 eV | Unambiguous confirmation of the fluorinated monolayer. Its high intensity relative to the substrate signals indicates good coverage.[1] |
| C 1s | ~292 eV (-CF₂-) | The dominant peak corresponds to the fluorinated carbon backbone.[26][27] |
| ~285 eV (-CH₂-) | A smaller peak corresponding to the hydrocarbon spacer near the substrate. | |
| Si 2p | ~103 eV (from SiO₂) | Signal from the underlying substrate. Its attenuation compared to a bare substrate can be used to estimate monolayer thickness. |
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale, assessing the uniformity and smoothness of the SAM.[28][29]
-
Imaging Mode: Typically performed in tapping mode or contact mode.
-
Expected Results: A high-quality SAM will exhibit a very low root-mean-square (RMS) roughness, often below 0.5 nm, comparable to the underlying substrate. Images should show a uniform surface, although molecular-scale domains or defect sites may be visible with high-resolution imaging.[30][31][32]
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (< 90°) | 1. Incomplete monolayer coverage. 2. Contaminated substrate or solvent. 3. Insufficient incubation time. | 1. Repeat with rigorous substrate cleaning (check hydrophilicity before deposition). 2. Use fresh, anhydrous solvents. 3. Increase incubation time to 24 hours. |
| Hazy or Visibly Uneven Surface | 1. Multilayer deposition. 2. Contamination during handling. 3. Premature reaction in solution. | 1. Decrease solution concentration. Ensure thorough rinsing and sonication post-deposition. 2. Handle substrates only with clean tweezers. 3. Use fresh, high-purity anhydrous solvent. |
| High Contact Angle Hysteresis | 1. Chemically heterogeneous surface. 2. Rough or patchy monolayer. | 1. Optimize annealing step to improve molecular packing. 2. Verify substrate cleaning protocol and deposition conditions. Use AFM to check morphology. |
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Dr. Lee Group - University of Houston. SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. University of Houston. Available from: [Link]
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ResearchGate. Depiction of the deposition methods for SAMs by a) vapor deposition b) solution deposition c) thermal evaporation d) incorporation of SAMs into the perovskite precursor solution. ResearchGate. Available from: [Link]
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AIP Publishing. Vapor-phase deposition-based self-assembled monolayer for an electrochemical sensing platform. AIP Publishing. Available from: [Link]
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ResearchGate. SAMs deposition methods: a) vapor processing – exposing in the SAM vapor environment, b) solution processing – depositing a wet film of dissolved SAM, c) evaporation – thermal evaporation of SAMs, and d) incorporation into perovskite solution – mixing SAMs into the perovskite precursor solution. ResearchGate. Available from: [Link]
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ResearchGate. Molecular structures of the studied SAMs and their contact angles terminating on the SiO2 substrate. We used two solvents (toluene and water) for diluting the APTES, MPTMS and the CPTMS SAMs. OTS is diluted only in toluene. ResearchGate. Available from: [Link]
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Application Note & Protocol: Surface Modification of Silicon Wafers with 1H,1H,13H-Perfluorotridecan-1-ol for Advanced Applications
Authored by: A Senior Application Scientist
Introduction: Engineering Surfaces at the Molecular Level
The precise control of surface properties is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices to microelectronics. Silicon wafers, the foundational substrate of the semiconductor industry, offer a pristine canvas for such modifications. The native oxide layer (SiO₂) on a silicon wafer presents a high-energy, hydrophilic surface rich in silanol (Si-OH) groups. While advantageous for some applications, this inherent wettability can be a significant drawback in others, such as in the fabrication of microfluidic devices, biosensors, and advanced drug delivery systems where controlled hydrophobicity and biocompatibility are paramount.
This application note provides a comprehensive guide to the surface modification of silicon wafers using 1H,1H,13H-Perfluorotridecan-1-ol. This long-chain fluorinated alcohol is an ideal candidate for creating robust, low-energy surfaces. The perfluorinated tail of the molecule imparts a unique combination of hydrophobicity and oleophobicity, effectively repelling both water and oils. This protocol details a direct condensation method, an accessible and effective alternative to more common silanization techniques, for forming a self-assembled monolayer (SAM) of this compound on the silicon wafer surface. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and outline the key characterization techniques to validate the successful modification.
The Chemistry of Surface Modification: From Silanol to a Perfluorinated Monolayer
The surface of a silicon wafer is naturally passivated by a thin layer of silicon dioxide (SiO₂). Upon cleaning and hydroxylation, this surface becomes populated with reactive silanol (Si-OH) groups. These groups serve as anchor points for the covalent attachment of molecules. In this protocol, we leverage a direct condensation reaction, also known as esterification, between the hydroxyl group of this compound and the surface silanol groups.[1] This reaction forms a stable silyl ether (Si-O-C) bond, covalently grafting the perfluoroalcohol to the wafer surface.[2]
The reaction can be facilitated by thermal energy or microwave irradiation, which helps to overcome the activation energy of the condensation reaction.[2] The use of a high-boiling point, polar aprotic solvent can also be beneficial, creating a suitable environment for the reaction to proceed efficiently at elevated temperatures without the risk of solvent evaporation.[3][4]
Materials and Equipment
Reagents
-
Silicon wafers (prime grade, single-side polished)
-
This compound (≥97% purity)
-
Sulfuric acid (H₂SO₄, 95-98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Propylene carbonate (anhydrous, ≥99.7%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Nitrogen gas (high purity)
Equipment
-
Fume hood
-
Beakers and Petri dishes (glass)
-
Wafer tweezers (Teflon or stainless steel)
-
Ultrasonic bath
-
Hot plate with temperature control
-
Reaction vessel with a reflux condenser or a dedicated microwave reactor
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS) (optional, for advanced characterization)
-
Atomic force microscope (AFM) (optional, for advanced characterization)
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into three critical stages: wafer cleaning and hydroxylation, surface modification with the perfluoroalcohol, and post-modification cleaning and characterization.
Part 1: Silicon Wafer Cleaning and Hydroxylation
The goal of this step is to remove any organic and metallic contaminants from the wafer surface and to generate a uniform layer of silanol (Si-OH) groups.
-
Initial Cleaning:
-
Place the silicon wafer in a beaker containing acetone.
-
Sonicate for 15 minutes in an ultrasonic bath to remove organic residues.
-
Rinse the wafer thoroughly with isopropanol and then with DI water.
-
Dry the wafer under a gentle stream of high-purity nitrogen gas.
-
-
Piranha Etching (Hydroxylation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.
-
In a glass beaker, prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Carefully immerse the cleaned silicon wafer into the Piranha solution using wafer tweezers.
-
Heat the solution to 90-120°C for 30-60 minutes. This process removes any remaining organic contaminants and creates a dense layer of silanol groups on the surface.
-
After the desired time, carefully remove the wafer and quench the reaction by placing it in a large beaker of DI water.
-
Rinse the wafer copiously with DI water to remove any residual acid.
-
Dry the wafer under a stream of nitrogen. The resulting surface should be highly hydrophilic.
-
Part 2: Surface Modification with this compound
This step involves the covalent attachment of the perfluoroalcohol to the hydroxylated silicon surface.
-
Solution Preparation:
-
In a reaction vessel, prepare a solution of this compound in anhydrous propylene carbonate. A typical concentration is in the range of 10-50 mM.
-
-
Reaction:
-
Place the freshly hydroxylated silicon wafer into the reaction vessel containing the perfluoroalcohol solution.
-
Heat the solution to 120-150°C under a nitrogen atmosphere to prevent oxidation. If using a reflux condenser, ensure it is properly set up.
-
Allow the reaction to proceed for 12-24 hours. The reaction time can be optimized based on the desired surface coverage.[4] Alternatively, a microwave reactor can be used to significantly reduce the reaction time.[2]
-
Part 3: Post-Modification Cleaning and Characterization
This final stage is crucial for removing any physisorbed molecules and for verifying the success of the surface modification.
-
Cleaning:
-
After the reaction is complete, remove the wafer from the hot solution and allow it to cool.
-
Rinse the wafer with acetone to remove the propylene carbonate and any unreacted perfluoroalcohol.
-
Sonicate the wafer in fresh acetone for 10 minutes, followed by sonication in isopropanol for another 10 minutes.
-
Rinse the wafer thoroughly with DI water and dry it under a stream of nitrogen.
-
-
Characterization:
-
The modified wafer is now ready for characterization and use.
-
Validation and Characterization of the Modified Surface
A series of analytical techniques should be employed to confirm the successful formation of the perfluorinated self-assembled monolayer.
Water Contact Angle Goniometry
This is a simple yet powerful technique to assess the hydrophobicity of the surface. A droplet of DI water is placed on the wafer surface, and the angle it makes with the surface is measured.
| Surface State | Expected Water Contact Angle |
| Unmodified, Cleaned Silicon Wafer | < 20°[5] |
| Modified with this compound | > 110° |
A significant increase in the water contact angle is a strong indicator of a successful hydrophobic modification. The highly ordered, low-energy surface created by the perfluorinated chains leads to this dramatic change in wettability.[6]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition of the top few nanometers of the surface.
| Element | Expected Observation | Significance |
| Fluorine (F 1s) | A strong peak around 689 eV.[1][2] | Confirms the presence of the perfluorinated monolayer on the surface. |
| Carbon (C 1s) | Increased intensity with components corresponding to C-C, C-O, and C-F bonds. | Indicates the presence of the organic monolayer. |
| Silicon (Si 2p) | The underlying silicon and silicon dioxide signals will be attenuated. | Suggests the formation of an overlayer on the silicon wafer. |
Atomic Force Microscopy (AFM)
AFM can be used to probe the topography and roughness of the modified surface. A well-formed SAM should result in a smooth, uniform surface with a low root-mean-square (RMS) roughness, typically in the sub-nanometer range.[7]
Troubleshooting and Expert Insights
-
Low Contact Angle After Modification: This could be due to incomplete reaction or contamination. Ensure the wafer was thoroughly cleaned and hydroxylated. The reaction time or temperature may need to be increased. Also, verify the purity of the perfluoroalcohol and the anhydrous nature of the solvent.
-
Hazy or Inconsistent Surface: This may indicate polymerization or aggregation of the perfluoroalcohol on the surface. Ensure the post-modification cleaning steps, particularly the sonication, are performed diligently.
-
Stability of the Monolayer: The Si-O-C bond is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions. For applications requiring extreme stability, a silane-based modification might be considered.
Conclusion
The protocol outlined in this application note provides a reliable and accessible method for the surface modification of silicon wafers with this compound. The resulting highly hydrophobic and oleophobic surface is ideal for a wide range of applications in research, diagnostics, and drug development. By understanding the underlying chemistry and following the detailed steps, researchers can successfully engineer silicon surfaces with tailored properties to meet the demands of their specific applications.
References
-
Lee, A. W. H., & Gates, B. D. (2017). Covalent Surface Modification of Silicon Oxides with Alcohols in Polar Aprotic Solvents. Langmuir, 33(19), 4648–4655. [Link]
-
Ossenkamp, A. L., et al. (2009). Toward Functionalized Surfaces through Surface Esterification of Silica. Journal of Colloid and Interface Science, 339(2), 332-338. [Link]
-
Lee, A. W. H., & Gates, B. D. (2016). Rapid Covalent Modification of Silicon Oxide Surfaces through Microwave-Assisted Reactions with Alcohols. Langmuir, 32(40), 10226–10232. [Link]
-
Lee, A. W. H., & Gates, B. D. (2017). Covalent Surface Modification of Silicon Oxides with Alcohols in Polar Aprotic Solvents. Langmuir, 33(19), 4648-4655. [Link]
-
Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons. [Link]
-
Boulanger, C., et al. (2007). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. Applied Surface Science, 253(22), 8871-8879. [Link]
-
Gao, L., & McCarthy, T. J. (1997). "Wetting": A new method for measuring the advancing contact angle of water on silicon wafers. Journal of the American Chemical Society, 119(42), 10244-10245. [Link]
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The Use of 1H,1H,13H-Perfluorotridecan-1-ol as an Internal Standard for LC-MS/MS Analysis of PFAS: A Detailed Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of PFAS Quantification
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse group of synthetic compounds that have garnered significant regulatory and scientific attention due to their persistence, bioaccumulation, and potential adverse health effects. The accurate quantification of PFAS in various matrices is paramount for environmental monitoring, human exposure assessment, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of a wide range of PFAS due to its high sensitivity and selectivity.[1][2][3]
However, the accuracy of LC-MS/MS data is highly susceptible to variations in sample preparation, matrix effects, and instrumental drift. To mitigate these variabilities, the use of internal standards is an indispensable component of any robust quantitative method.[4][5][6] The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement, thereby providing a reliable means of data normalization.[7] While isotopically labeled analogs of the target analytes are considered the most effective internal standards, their commercial availability can be limited for some emerging PFAS, or their cost may be prohibitive for certain laboratories.[4][8] In such cases, the use of a non-labeled structural analog can be a viable alternative, provided its selection and implementation are carefully validated.[4][5][6][9][10]
This application note explores the theoretical application and provides a detailed protocol for the use of 1H,1H,13H-Perfluorotridecan-1-ol as a non-labeled internal standard for the LC-MS/MS analysis of a range of PFAS, particularly focusing on longer-chain perfluoroalkyl carboxylic acids (PFCAs) and other structurally related compounds.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical decision in analytical method development. When an isotopically labeled analog is not available, a structural analog should be chosen based on several key criteria:[5][6][9]
-
Structural Similarity: The internal standard should have a chemical structure that is closely related to the analytes of interest. This compound is a long-chain fluorotelomer alcohol (FTOH). Its long fluorinated carbon chain (C13) makes it structurally analogous to long-chain PFCAs and perfluoroalkane sulfonates (PFSAs). This similarity suggests that it may exhibit comparable behavior during sample extraction and chromatographic separation.
-
Chemical and Physical Properties: The chosen internal standard should have similar physicochemical properties to the target analytes, such as polarity, solubility, and pKa (if applicable). As a long-chain fluorinated compound, this compound is hydrophobic, a characteristic shared with many long-chain PFAS.
-
Chromatographic Behavior: Ideally, the internal standard should elute in close proximity to the target analytes without co-eluting with any of them or with matrix interferences. Due to its long carbon chain, this compound is expected to be well-retained on reversed-phase columns, likely eluting in the same region as long-chain PFCAs.[1][11][12]
-
Mass Spectrometric Detection: The internal standard must be readily ionizable and produce a stable and unique precursor-product ion transition for reliable detection by MS/MS. FTOHs can be detected by LC-MS/MS, often forming adducts that can be used for sensitive quantification.[2][13][14]
-
Absence in Samples: The selected internal standard must not be naturally present in the samples being analyzed.[4]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 423-72-3 |
| Molecular Formula | C13H4F24O |
| Molecular Weight | 632.13 g/mol |
| Melting Point | 129-130 °C |
| Boiling Point | 129-130 °C |
Experimental Protocol
This protocol provides a general framework for the use of this compound as an internal standard. It is essential that this method be thoroughly validated for the specific PFAS analytes and matrices of interest.
Materials and Reagents
-
Internal Standard: this compound (purity ≥98%)
-
PFAS Analytical Standards: Certified reference materials for all target PFAS analytes.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Ammonium acetate, formic acid (or other mobile phase modifiers as required for optimal chromatography).
-
Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) or other appropriate cartridges for PFAS extraction.
-
Sample Containers: Polypropylene tubes and vials to minimize PFAS adsorption.
Standard Solution Preparation
-
Internal Standard Stock Solution (10 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 100 mL of methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the stock solution 1:100 with methanol.
-
PFAS Calibration Standards: Prepare a series of calibration standards containing the target PFAS analytes at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration range. Each calibration standard should be fortified with the internal standard spiking solution to a final concentration of, for example, 5 ng/mL.
Sample Preparation (Aqueous Samples)
The following is a generalized SPE procedure based on EPA Method 1633.[3][15][16][17]
Caption: Schematic of the LC-MS/MS workflow for PFAS analysis.
Liquid Chromatography Conditions (Example)
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 2 mM Ammonium Acetate in Methanol |
| Gradient | Start at 20% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flows | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for the target PFAS analytes should be optimized based on established methods or by infusing individual standards. For This compound , specific transitions are not widely published and must be determined empirically. Based on the fragmentation of other FTOHs, likely precursor ions in negative mode would be the deprotonated molecule [M-H]⁻ or an acetate adduct [M+CH₃COO]⁻ if acetate is present in the mobile phase. [2]Fragmentation would likely involve the loss of HF or other neutral losses from the fluorinated chain.
Example of Potential MRM Transitions for this compound (to be confirmed experimentally)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 631.0 [M-H]⁻ | To be determined | To be determined |
| 691.0 [M+CH₃COO]⁻ | To be determined | To be determined |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve for each target PFAS analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of each PFAS analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Method Validation and Trustworthiness
For this method to be considered trustworthy, a comprehensive validation must be performed in accordance with established guidelines. Key validation parameters include:
-
Linearity and Range: Demonstrate the linear relationship between the response ratio and concentration over a defined range.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter in the data, respectively, through the analysis of spiked samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effects: Evaluate the extent of ionization suppression or enhancement caused by co-extractives from the sample matrix. This is particularly crucial when using a non-labeled internal standard, as its ionization may be affected differently than the target analytes.
-
Recovery: Assess the efficiency of the extraction process by comparing the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
Expert Insights and Causality
-
Why a Long-Chain FTOH? The choice of a C13 FTOH is predicated on the principle of "like-for-like" correction. For the analysis of long-chain PFAS, which are often more challenging to extract and are more susceptible to losses due to adsorption, a long-chain internal standard is more likely to mimic their behavior throughout the analytical process.
-
Negative Ion Mode for an Alcohol? While alcohols are not as acidic as carboxylic or sulfonic acids, long-chain FTOHs can be deprotonated under typical ESI negative mode conditions, especially with mobile phase additives that promote ionization. The formation of adducts, such as with acetate, is a common strategy to enhance the sensitivity of less acidic compounds in negative ESI. [2]* The Importance of Chromatographic Resolution: It is critical to ensure that the internal standard does not co-elute with any of the target analytes. Given the structural similarity, chromatographic method development should focus on achieving baseline separation between this compound and any long-chain PFAS of similar retention.
-
Limitations of a Non-Labeled Internal Standard: It must be emphasized that a non-labeled internal standard cannot correct for matrix effects as effectively as a co-eluting, isotopically labeled analog. [4][8][10]Therefore, a thorough evaluation of matrix effects in all representative sample types is a non-negotiable aspect of method validation.
Conclusion
The use of this compound as a non-labeled internal standard for the LC-MS/MS analysis of PFAS presents a plausible approach, particularly for long-chain analytes, when isotopically labeled standards are not accessible. Its structural similarity and expected chromatographic behavior make it a candidate for this application. However, the absence of readily available, validated methods using this specific compound necessitates a rigorous, in-house validation to establish its suitability and to understand its limitations. The protocol and considerations outlined in this application note provide a comprehensive framework for researchers and scientists to develop and validate a robust and reliable analytical method for PFAS quantification.
References
-
Byl, W. J. R. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
Butt, C., & Mabury, S. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Retrieved from [Link]
-
Mylott, W. R. Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. Retrieved from [Link]
-
Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. (2006, August 6). ResearchGate. Retrieved from [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved from [Link]
-
Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-. (2021, August 1). EPA. Retrieved from [Link]
-
Chromatography Mound. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue. (2024, January 1). Wellington Laboratories. Retrieved from [Link]
-
van Midwoud, P. M., Rieux, L., Bischoff, R., & Verpoorte, E. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Malviya, R., Kumar, A., & Singh, R. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Retrieved from [Link]
-
Moody, C. A., & Field, J. A. (2006). Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. PubMed. Retrieved from [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Simplifying the Analysis of PFAS in Aqueous Samples for EPA Method 1633 by Reducing Sample Volume. (2025, July 14). Waters Corporation. Retrieved from [Link]
-
AD-0201: Analysis of Perfluorooctane Sulfonamidoethanols (FOSEs) and Fluorotelomer Alcohols (FTOHs) in Textiles by LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
NEMI Method Summary - 1633 (Aqueous). (n.d.). NEMI. Retrieved from [Link]
-
Retention Time Change in Reversed Phase Chromatography (revised). (2021, March 13). Stack Exchange. Retrieved from [Link]
-
Development and Validation of EPA Method 1633 for PFAS. (n.d.). SERDP and ESTCP. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved from [Link]
-
Yoo, H., Washington, J. W., Jenkins, T. M., & Ellington, J. J. (2019, October 11). Quantitative Determination of Perfluorochemicals and Fluorotelomer Alcohols in Plants from Biosolid-Amended Fields using LC/MS/MS and GC/MS. ResearchGate. Retrieved from [Link]
-
Monge, M. E., Alarcón, S. H., & González-Gaitano, G. (2025, August 6). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Retrieved from [Link]
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Application Note: Enhanced GC-MS Analysis of 1H,1H,13H-Perfluorotridecan-1-ol via Silylation Derivatization
Abstract
This application note presents a robust and reproducible method for the analysis of the long-chain fluorous alcohol, 1H,1H,13H-Perfluorotridecan-1-ol, using gas chromatography-mass spectrometry (GC-MS). Direct analysis of this compound is often hampered by its high boiling point and the presence of a polar hydroxyl group, leading to poor chromatographic peak shape and potential thermal degradation. To overcome these challenges, a pre-column derivatization method based on silylation is employed. This protocol details the conversion of the alcohol to its more volatile and thermally stable trimethylsilyl (TMS) ether, enabling sharp, symmetrical peaks and reliable quantification. The described methodology, utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is suitable for researchers in environmental science, materials science, and drug development requiring sensitive and accurate measurement of fluorinated alcohols.
Introduction: The Rationale for Derivatization
This compound is a specialized fluorinated compound whose analysis is critical in various fields. However, long-chain alcohols, particularly those with highly electronegative fluorine atoms, present significant challenges for direct GC-MS analysis. The primary obstacles include:
-
Low Volatility: The molecule's high molecular weight (632.13 g/mol ) and the polar hydroxyl group contribute to a high boiling point, making it difficult to vaporize efficiently in the GC inlet.[1]
-
Poor Peak Shape: The active hydrogen on the alcohol functional group can interact with active sites on the GC column and liner, leading to significant peak tailing.[2][3] This compromises resolution and reduces analytical accuracy.
-
Thermal Instability: At the high temperatures required for elution, the native alcohol may be susceptible to degradation.
Derivatization is a chemical modification process that converts an analyte into a new compound with properties more amenable to a specific analytical technique.[2] For GC analysis of compounds with active hydrogen groups (e.g., -OH, -NH, -SH), silylation is the most widely used and effective technique.[4] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which imparts several key advantages:[3][5]
-
Increased Volatility: Masking the polar -OH group reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[2]
-
Improved Thermal Stability: TMS ethers are generally more thermally stable than their parent alcohols.[3][4]
-
Enhanced Chromatographic Performance: The resulting derivative is less polar, minimizing interactions with the GC column and producing sharp, symmetrical peaks.
-
Characteristic Mass Spectra: The TMS group provides distinct fragmentation patterns in the mass spectrum, aiding in compound identification and confirmation.[3]
This note provides a comprehensive protocol for the silylation of this compound using a widely available and highly effective reagent mixture, BSTFA with 1% TMCS as a catalyst.
Experimental
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| This compound | High Purity | Analyte |
| BSTFA + 1% TMCS | Derivatization Grade | Silylating Agent & Catalyst |
| Anhydrous Pyridine | GC Grade | Catalyst & Solvent |
| Dichloromethane (DCM) | GC Grade | Solvent |
| Anhydrous Sodium Sulfate | Reagent Grade | Drying Agent |
| Autosampler Vials (2 mL) with Caps | Silanized | Sample Container |
Note: Silylating reagents are extremely sensitive to moisture.[2][6] All solvents must be anhydrous, and glassware should be thoroughly dried to prevent reagent hydrolysis and ensure complete derivatization.
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The parameters below provide a validated starting point and may be adapted for other systems.
| GC System Parameters | |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium (99.999% purity) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Mass Spectrometer Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50 - 800 |
Derivatization and Analysis Workflow
The entire process, from sample preparation to data acquisition, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Silylation of the fluoroalcohol to its TMS ether.
Expected Results and Discussion
Upon successful derivatization, a significant shift in chromatographic and mass spectrometric properties is expected.
-
Chromatography: The TMS-derivatized this compound will elute significantly earlier than its underivatized counterpart and will exhibit a much sharper, more symmetrical peak shape. This is a direct result of increased volatility and reduced polarity. [4]* Mass Spectrometry: While molecular ions of highly fluorinated compounds can be difficult to observe with standard Electron Ionization (EI), the TMS derivative will provide a characteristic mass spectrum. [7]Key fragments to monitor for in the mass spectrum of the TMS derivative would include:
-
M-15: Loss of a methyl group (-CH₃) from the TMS moiety.
-
m/z 73: The characteristic trimethylsilyl ion, [Si(CH₃)₃]⁺. This is often a base peak for TMS derivatives and is an excellent indicator of successful silylation.
-
Fragments resulting from cleavage along the perfluorinated carbon chain.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small derivative peak | 1. Incomplete reaction. 2. Reagent hydrolysis due to moisture. [6] 3. Analyte degradation. | 1. Increase reaction time or temperature (e.g., 75°C for 45 mins). [6] 2. Ensure all solvents and glassware are scrupulously dry. Use fresh, unopened derivatizing reagent. 3. Check inlet temperature; it may be too high. |
| Broad, tailing peak for the derivative | 1. Active sites in the GC inlet or column. [8] 2. Column degradation. | 1. Use a fresh, silanized inlet liner. Trim the first few cm from the front of the column. 2. Condition the column according to the manufacturer's instructions or replace if necessary. |
| Split peaks or multiple derivative peaks | 1. Incomplete derivatization. 2. Presence of side-reaction products. | 1. Ensure a sufficient excess of the silylating reagent is used (at least 2:1 molar ratio to active hydrogens). [6] 2. Review sample matrix for interfering compounds. Optimize reaction conditions. |
| Extraneous peaks in the chromatogram | 1. Contaminated solvents or reagents. 2. Septum bleed. | 1. Run a solvent/reagent blank to identify the source of contamination. Use high-purity solvents. [2] 2. Use a high-quality, low-bleed septum and replace it regularly. |
Conclusion
The silylation derivatization protocol described in this application note provides a reliable and effective method for the GC-MS analysis of this compound. By converting the polar, high-boiling alcohol into its more volatile and stable TMS ether, this method overcomes common analytical challenges, resulting in superior chromatographic performance and enabling sensitive and accurate quantification. This procedure is broadly applicable to other long-chain and fluorinated alcohols, offering a valuable tool for researchers and drug development professionals.
References
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. (2019). PubMed. Retrieved from [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved from [Link]
-
Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. Retrieved from [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. Retrieved from [Link]
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Why Use GC Derivatization Reagents. (2023). Chrom Tech, Inc. Retrieved from [Link]
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Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). InTechOpen. Retrieved from [Link]
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The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. (2001). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). Career Henan Chemical Co. Retrieved from [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]
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Application of "1H,1H,13H-Perfluorotridecan-1-ol" in textile finishing
An In-Depth Technical Guide to the Application of 1H,1H,13H-Perfluorotridecan-1-ol in Textile Finishing
DISCLAIMER: The subject of this guide, this compound, is a long-chain per- and polyfluoroalkyl substance (PFAS). Due to significant environmental persistence, bioaccumulation potential, and health concerns, long-chain PFAS like this are subject to stringent global regulations and have been largely phased out of commercial use in the textile industry in favor of shorter-chain or fluorine-free alternatives.[1][2][3][4] This document is intended for academic, research, and historical context purposes only and does not endorse the use of this substance in consumer or industrial applications.
Introduction: The Pursuit of High-Performance Repellency
The functionalization of textiles to repel liquids such as water and oil is a cornerstone of the performance apparel, upholstery, and technical textiles industries.[5] The goal is to create a surface that prevents the wetting and penetration of liquids, leading to benefits like stain resistance, waterproofing, and self-cleaning properties.[6][7] Among the most effective chemistries developed for this purpose are fluorocarbon finishes. These finishes work by dramatically lowering the surface energy of the textile fibers.[8][9]
This compound (C₁₃H₄F₂₄O) is a fluorotelomer alcohol (FTOH), a class of molecules characterized by a perfluorinated "tail" and a functional alcohol "head" group.[10][11] Historically, long-chain FTOHs like this were foundational intermediates for synthesizing side-chain fluorinated polymers used in high-performance durable water and oil repellent (DWR) finishes. While their performance is exceptional, their environmental and health profile has necessitated a shift in the industry.[12][13][14] This guide provides a detailed look into the scientific principles and application protocols relevant to this class of chemistry.
Part 1: The Scientific Foundation of Fluorocarbon Repellency
The Mechanism: Engineering Low Surface Energy
The efficacy of a fluorocarbon finish is rooted in the unique properties of the carbon-fluorine bond. Fluorine is the most electronegative element, and its electrons are held tightly, resulting in very weak intermolecular forces (van der Waals forces).[8] When applied to a textile, polymers containing perfluoroalkyl side chains orient themselves to create a dense, low-energy surface that resembles a layer of PTFE (Teflon).
For a liquid to wet a surface, the surface energy of the solid must be greater than the surface tension of the liquid.[2][9] Fluorocarbon finishes reduce the critical surface tension of a fabric to extremely low levels (typically <15 dynes/cm), making it lower than that of both water (~72 dynes/cm) and oils (~20-30 dynes/cm). Consequently, both types of liquids bead up and roll off the fabric rather than spreading and soaking in.[5][8]
Molecular Architecture and Orientation
The raw alcohol, this compound, is not directly applied to the fabric. It serves as a building block. It is typically converted into a reactive monomer, such as an acrylate or methacrylate, through esterification. This fluorinated monomer is then copolymerized with other non-fluorinated monomers to create a side-chain fluorinated polymer emulsion.[8] This polymeric structure is crucial for:
-
Film Formation: Creating a continuous, durable coating on the fiber surface.
-
Adhesion: Ensuring the finish adheres strongly to the textile substrate.
-
Flexibility: Maintaining the fabric's natural feel and drape.
During the curing process (see Part 2), the polymer chains undergo a conformational change. The perfluoroalkyl "tails," being immiscible with the polymer backbone and the textile fiber, orient themselves outwards, away from the fiber surface, creating a uniform fluorinated shield.[15]
Caption: Environmental release and fate of PFAS from textiles.
Conclusion
This compound represents a class of chemical intermediates that can produce textile finishes with outstanding water and oil repellency. The application science, centered on the Pad-Dry-Cure method, allows for the creation of a durable, low-energy surface through the precise orientation of perfluoroalkyl side chains.
However, the scientific and professional consensus is clear: the environmental and health risks associated with long-chain PFAS are unacceptable. The persistence and bioaccumulative nature of these "forever chemicals" have led to their phase-out under a robust global regulatory framework. While understanding the chemistry and application of these legacy substances is valuable from a research perspective, the future of textile finishing lies in the development and adoption of safer, more sustainable alternatives, including short-chain fluorocarbons and, increasingly, advanced fluorine-free technologies.
References
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Pandit, P. (n.d.). Fluorocarbon Finishiig. Scribd. Retrieved from [Link]
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The Acta Group. (2024, September 19). EC Adopts REACH Restriction for PFHxA and Related Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Finishing of textiles with fluorocarbons. Retrieved from [Link]
-
IPOINT-systems. (2024, July 9). PFAS Regulation in the EU: From POP to REACH. iPoint-systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophobic and Oleophobic Finishes for Textiles. Request PDF. Retrieved from [Link]
-
EFS Consulting. (2024, October 14). EU Introduces New REACH Regulation Restricting PFHxA to Protect Health and the Environment. Retrieved from [Link]
- Google Patents. (n.d.). RU2642775C1 - Method of applying hydrophobic and oleophobic coating to textile material.
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Sayed, U., & Dabhi, P. (2014, October 23). Finishing of Textiles With Fluorocarbons. Mahendra Publications. Retrieved from [Link]
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Fibre2Fashion. (n.d.). Fluoro carbons in textile finishing. Retrieved from [Link]
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re-think.nu. (n.d.). Fluorocarbons for textiles. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Super-Hydrophobic/Oleophobic Textiles. Retrieved from [Link]
-
SGS. (2025, October 21). EU Regulates PFAS in Firefighting Foams under REACH. Retrieved from [Link]
-
Substantio. (2025, July 11). REACH Reform: More than 10,000 PFAS Compounds to Be Restricted. Retrieved from [Link]
-
Environmental Working Group. (2022, January 26). New tests find toxic 'forever chemicals' in bedding, yoga pants and other textiles. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2023, May 1). PFAS in the textile and leather industries. Retrieved from [Link]
-
Chemical Insights Research Institute. (n.d.). Exposure and Health Implications of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
SAICM Knowledge. (n.d.). PFAS as a chemical class in textiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophobic and oleophobic finishes for textiles. Request PDF. Retrieved from [Link]
-
Data.gov. (2025, September 5). Compound 529307: this compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Emissions of Per- and Polyfluoroalkyl Substances in a Textile Manufacturing Plant in China and Their Relevance for Workers' Exposure. Environmental Science & Technology. Retrieved from [Link]
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ResearchGate. (2025, August 6). Emissions of Per- and Polyfluoroalkyl Substances in a Textile Manufacturing Plant in China and Their Relevance for Workers' Exposure. Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022, February 25). An Outdoor Aging Study to Investigate the Release of Per- And Polyfluoroalkyl Substances (PFAS) from Functional Textiles. PMC. Retrieved from [Link]
-
Sustainable Fashion. (n.d.). The Use of Per- and Polyfluoroalkyl Substances (PFAS) in Textiles. Retrieved from [Link]
-
National Institutes of Health. (2022, April 11). Fate of Per- and Polyfluoroalkyl Substances from Durable Water-Repellent Clothing during Use. PMC. Retrieved from [Link]
-
NIST. (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. NIST WebBook. Retrieved from [Link]
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ACS Publications. (n.d.). An Outdoor Aging Study to Investigate the Release of Per- And Polyfluoroalkyl Substances (PFAS) from Functional Textiles. Environmental Science & Technology. Retrieved from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]
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ScienceDirect. (n.d.). Zwitterionic copolymer self-assembly for fouling resistant, high flux membranes with size-based small molecule selectivity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the zwitterionic copolymers based on hydrophilic MSA and.... Retrieved from [Link]
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PubMed. (2021, August 11). Zwitterionic Copolymer-Regulated Interfacial Polymerization for Highly Permselective Nanofiltration Membrane. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Zwitterionic copolymer additive architecture affects membrane performance: fouling resistance and surface rearrangement in saline solutions. Journal of Materials Chemistry A. Retrieved from [Link]
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Application Note & Protocol: Leveraging 1H,1H,13H-Perfluorotridecan-1-ol for Advanced Surface Energy Modification
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 1H,1H,13H-Perfluorotridecan-1-ol for the precise modification of material surface energy. We will delve into the fundamental principles governing its functionality, present detailed protocols for its application, and discuss advanced characterization techniques. The methodologies outlined herein are designed to be robust and reproducible, enabling the creation of highly tailored, low-energy surfaces for a variety of advanced applications.
Introduction: The Critical Role of Surface Energy
Surface energy, also known as surface free energy, is a critical property of solid materials that quantifies the disruption of intermolecular bonds when a surface is created.[1] It provides insight into how materials will interact with their environment and can be used to determine adhesive properties.[2] In fields ranging from biomedical devices to microfluidics and advanced coatings, the ability to precisely control surface energy is paramount. Low surface energy is often desirable to impart properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics.
This compound is a fluorinated alcohol that has emerged as a key molecule for achieving ultra-low surface energies. Its unique molecular structure, comprising a long perfluorinated carbon chain and a terminal hydroxyl group, allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on a variety of substrates.[3][4] This guide will provide the necessary theoretical background and practical protocols to effectively utilize this compound in your research.
The Mechanism of Action: How this compound Modifies Surfaces
The efficacy of this compound in lowering surface energy stems from its amphiphilic nature. The molecule consists of two distinct parts:
-
A Hydrophilic Headgroup: The terminal hydroxyl (-OH) group provides a reactive site that can form strong bonds with a variety of substrates, including those with native oxide layers (e.g., silicon, aluminum, glass) or those functionalized with appropriate chemical groups.
-
A Hydrophobic/Oleophobic Tail: The long perfluorinated carbon chain (-(CF2)11CF3) is exceptionally non-polar and has very weak van der Waals interactions with its surroundings.
When a substrate is exposed to a solution of this compound, the molecules spontaneously adsorb onto the surface. The hydroxyl headgroups anchor the molecules to the substrate, while the perfluorinated tails orient themselves away from the surface, creating a densely packed, low-energy "fluorocarbon carpet." This process is known as self-assembly.
Figure 1: Schematic of this compound self-assembly on a hydroxylated surface.
The resulting surface exhibits a very low critical surface tension, making it highly repellent to both water and oils. The degree of ordering and packing density of the SAM is crucial for achieving the lowest possible surface energy.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of low-energy surfaces using this compound. The specific choice of solvent and deposition method may be adapted based on the substrate and desired application.
Materials and Reagents
-
Substrates: Silicon wafers, glass slides, quartz, aluminum, etc.
-
This compound
-
Solvents: High-purity solvents such as ethanol, isopropanol, or fluorinated solvents (e.g., HFE-7100). The choice of solvent is critical and depends on the solubility of the fluorinated alcohol and its compatibility with the substrate.
-
Cleaning Reagents: Acetone, isopropanol, deionized (DI) water, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ), or UV/Ozone cleaner.[5][6]
Substrate Preparation: The Foundation for a Perfect Monolayer
The quality of the self-assembled monolayer is highly dependent on the cleanliness and reactivity of the substrate surface. The goal is to create a high density of hydroxyl groups to serve as anchoring points for the this compound molecules.
Protocol 3.2.1: Standard Solvent Cleaning
-
Place the substrates in a beaker and sonicate for 15 minutes in acetone.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 3.2.2: Piranha Etching (for silicon and glass substrates - for experienced users only)
WARNING: Piranha solution is extremely corrosive, energetic, and reactive.[5][7][8] Always wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves, and a chemical-resistant apron over a lab coat.[5][6][8] Work in a fume hood with the sash lowered.[5][8]
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a Pyrex glass container.[5][8] The solution will become very hot, potentially reaching 100-120°C.[6][7][8]
-
Immerse the solvent-cleaned substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 3.2.3: UV/Ozone Treatment
-
Place the solvent-cleaned substrates in a UV/Ozone cleaner.
-
Expose the substrates to UV radiation for 15-20 minutes. This process uses short-wavelength UV light (185 nm and 254 nm) to generate ozone and atomic oxygen, which effectively remove organic contaminants and create a hydroxylated surface.[9][10][11][12] This is a dry, gentle, and non-destructive cleaning method.[9][11][12]
Preparation of the Coating Solution
-
Prepare a dilute solution of this compound in the chosen solvent. A typical concentration range is 1-5 mM.
-
Ensure the compound is fully dissolved. Gentle sonication can aid in dissolution.
Deposition of the Self-Assembled Monolayer
Protocol 3.4.1: Solution Deposition
-
Immerse the cleaned and dried substrates in the this compound solution.
-
Allow the self-assembly process to proceed for a specified time. This can range from 1 to 24 hours. The optimal time will depend on the solvent, concentration, and temperature.
-
After deposition, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of high-purity nitrogen.
Protocol 3.4.2: Vapor Phase Deposition (Optional, for highly uniform coatings)
-
Place the cleaned substrates in a vacuum chamber.
-
Place a small amount of this compound in a crucible within the chamber.
-
Evacuate the chamber and heat the crucible to sublimate the compound.
-
Allow the vapor to deposit onto the substrates for a set period.
-
After deposition, vent the chamber and remove the coated substrates.
Sources
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- 4. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Experimental setup for contact angle measurement on "1H,1H,13H-Perfluorotridecan-1-ol" coated surfaces
Application Note: Characterizing Low-Energy Surfaces via Contact Angle Goniometry
Topic: Experimental Setup and Protocol for Contact Angle Measurement on Surfaces Coated with 1H,1H,13H-Perfluorotridecan-1-ol
Introduction: The Challenge of Low-Energy Surfaces
In materials science and drug development, the engineering of surfaces with specific wetting characteristics is paramount. Highly fluorinated compounds, such as this compound, are instrumental in creating low surface energy coatings that exhibit pronounced hydrophobicity and oleophobicity. These properties are desirable for applications ranging from self-cleaning and anti-fouling surfaces to specialized coatings for biomedical devices.
This compound is a solid, long-chain fluorinated alcohol (CAS 423-72-3) with a melting point of 129-130°C.[1] Its molecular structure, characterized by a dense fluorocarbon tail, is responsible for the extremely low surface energy of coatings derived from it.
The quantitative evaluation of these surfaces is critical. Contact angle goniometry stands as the definitive method for this characterization. It provides a precise measure of a liquid's wettability on a solid surface, which is governed by the intermolecular interactions at the three-phase (solid-liquid-vapor) interface. This application note provides a comprehensive, field-proven guide to the experimental setup, protocols, and data interpretation for measuring contact angles on surfaces coated with this compound.
Foundational Principles: Beyond a Simple Angle
The measured contact angle (θ) is the angle a liquid droplet makes with a solid surface. This value is a direct consequence of the balance between the cohesive forces within the liquid and the adhesive forces between the liquid and the solid. For an ideal, smooth, and homogeneous surface, this relationship is described by the Young's equation.
However, real-world surfaces, especially coatings, are not ideal. Therefore, relying solely on the static contact angle is insufficient. A more rigorous characterization involves dynamic contact angles:
-
Advancing Contact Angle (θₐ): The maximum angle, measured as the droplet volume is increased and the contact line advances across the surface.
-
Receding Contact Angle (θᵣ): The minimum angle, measured as the droplet volume is decreased and the contact line recedes.
-
Contact Angle Hysteresis (CAH = θₐ - θᵣ): The difference between the advancing and receding angles. A low CAH is indicative of a chemically homogeneous and smooth surface, allowing droplets to roll off easily.[2]
This guide will adhere to principles outlined in international standards such as ASTM D5946 and ISO 15989, which provide a framework for reproducible contact angle measurements.[3][4]
Designing the Experimental System: A Self-Validating Setup
The accuracy of contact angle measurements hinges on a meticulously designed experimental setup. Each component is chosen to minimize external variables and ensure measurement integrity.
Core Instrumentation: The Optical Goniometer
An optical contact angle goniometer is the central instrument. Its function is to capture a high-fidelity profile of a sessile drop on the substrate for software analysis.[5]
Key Components & Rationale:
-
High-Resolution Digital Camera: Essential for sharp edge detection of the droplet profile. A blurry or low-resolution image is the primary source of error in angle calculation.
-
Collimated Backlight Source: Provides high-contrast, even illumination, rendering the droplet as a dark silhouette against a bright background. This is crucial for the analysis software to accurately define the droplet boundary.
-
Precision Sample Stage: Must be perfectly level and allow for fine X, Y, and Z-axis adjustments to position the sample correctly and bring the surface into focus. A tilting stage is required for certain dynamic measurements.
-
Automated Liquid Dispensing System: A syringe pump with software control ensures the gentle and repeatable deposition of precise droplet volumes (typically 2-5 µL).[6] This minimizes kinetic energy transfer to the droplet, which could otherwise artificially lower the static contact angle. The needle tip should be clean and, if possible, coated to be non-wetting.
-
Environmental Chamber (Recommended): An enclosure that controls temperature and humidity is critical for reproducibility. Measurements should be conducted under standard laboratory conditions (23 ± 2 °C and 50 ± 10% relative humidity) as specified by ASTM D5946 to minimize variability from evaporation or condensation.[4]
Materials & Reagents
| Material/Reagent | Specification | Rationale |
| Coating | This compound | The material under investigation. |
| Solvent | Fluorinated solvent (e.g., HFE-7100) | Must dissolve the fluorinated alcohol without leaving residue. |
| Substrates | Silicon Wafer, Glass Microscope Slides | Must be smooth, non-porous, and uniform. |
| Probe Liquid 1 | Deionized Water (ASTM Type II or better) | High polarity liquid for assessing hydrophobicity. |
| Probe Liquid 2 | Diiodomethane (>99% purity) | Non-polar liquid for assessing oleophobicity and for surface energy calculations. |
| Cleaning Agents | Acetone, Isopropanol (Reagent Grade) | For rigorous removal of organic contaminants from substrates. |
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system. The causality behind each step is explained to ensure scientific integrity.
Diagram: Overall Experimental Workflow
Caption: Workflow from substrate preparation to final data analysis.
Protocol 1: Substrate Preparation (The Foundation)
Causality: The substrate surface must be pristine. Any organic residue will create a high-energy region, leading to inconsistent coating and artificially low contact angles.
-
Sonication: Sonicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Treatment (Recommended): Place substrates in a plasma cleaner (Air or O₂) for 5 minutes. This not only removes final traces of organic matter but also hydroxylates the surface, promoting better adhesion of the fluorinated alcohol.
Protocol 2: Coating Application (Creating the Low-Energy Surface)
Causality: The coating method determines the uniformity and thickness of the fluorinated layer, which directly impacts the final contact angle.
-
Solution Preparation: Dissolve this compound in a suitable fluorinated solvent to a concentration of 0.5% (w/v). Ensure complete dissolution, warming slightly if necessary.
-
Application (Spin-Coating Example):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense enough coating solution to cover the substrate.
-
Spin at 500 RPM for 10 seconds (spread cycle), then ramp to 2000 RPM for 45 seconds (thinning cycle).
-
-
Curing/Annealing: Transfer the coated substrate to a preheated oven at 135°C for 30 minutes. This step is critical to evaporate the solvent and allow the fluorinated chains to self-assemble into a well-ordered, low-energy surface.
Protocol 3: Contact Angle Measurement (The Core Analysis)
Causality: Measurement parameters must be strictly controlled to ensure the captured angle is a true representation of the surface-liquid interaction, free from artifacts.
-
Instrument Preparation:
-
Ensure the goniometer stage is perfectly level.
-
Calibrate the software using a certified calibration standard.
-
Place the coated substrate on the stage and focus the camera on the surface plane.
-
-
Static Angle Measurement:
-
Using the automated dispenser, gently place a 3 µL droplet of deionized water onto the surface. The needle should approach the surface slowly and retract immediately upon contact to minimize droplet vibration.
-
Wait 30 seconds for the droplet to equilibrate.
-
Capture the image and use the software's Young-Laplace fitting model to calculate the contact angle.
-
Repeat the measurement at a minimum of five different locations on the surface to obtain a statistically significant average.[7]
-
-
Dynamic Angle Measurement:
-
Place a 3 µL droplet on the surface.
-
Re-immerse the needle tip into the top of the droplet.[8]
-
To measure θₐ: Infuse liquid at a very low rate (e.g., 0.5 µL/sec). Record the contact angle at the exact moment the three-phase contact line begins to advance.
-
To measure θᵣ: Withdraw liquid at the same low rate. Record the contact angle at the exact moment the contact line begins to recede.
-
Calculate the Contact Angle Hysteresis (CAH).
-
Data Interpretation & Expected Results
The data gathered allows for a comprehensive understanding of the coated surface's properties.
| Parameter | Probe Liquid | Expected Value Range | Interpretation |
| Static Contact Angle | Deionized Water | 110° - 125° | Highly Hydrophobic |
| Static Contact Angle | Diiodomethane | 85° - 100° | Oleophobic |
| Advancing Angle (θₐ) | Deionized Water | 115° - 130° | Maximum repellency |
| Receding Angle (θᵣ) | Deionized Water | 105° - 120° | Minimum repellency |
| Contact Angle Hysteresis | Deionized Water | < 10° | Indicates a smooth, homogeneous surface with high droplet mobility (roll-off). |
A high water contact angle (>90°) confirms the surface is hydrophobic.[6] The highly fluorinated nature of the coating should push this value well above 110°. A low CAH is the hallmark of a high-quality, defect-free coating.
Safety & Handling Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents and the coating solution within a certified fume hood to avoid inhalation of vapors.[10][11][12]
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
DataPhysics Instruments. (n.d.). Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Goniometer setup explaining advancing and receding contact angle measurements. Retrieved from [Link]
-
AIP Publishing. (2023). A low-cost goniometer for contact angle measurements using drop image analysis: Development and validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup. (a) Goniometer system and liquid chamber. Retrieved from [Link]
-
DataPhysics Instruments. (n.d.). Measuring the water contact angle on surface-treated polymer films according to ASTM D5946. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact angle of water on the fluorine-modified coatings with fluorine content in resin (wt%). Retrieved from [Link]
-
Biolin Scientific. (n.d.). Standards for Tensiometers | Attension. Retrieved from [Link]
-
RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]
-
KeyLink. (2024). ASTM Contact Angle Test: Complete Step-by-Step Guide. Retrieved from [Link]
-
North Carolina State University. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. Retrieved from [Link]
-
Infinita Lab. (n.d.). Contact Angle Measurement – ASTM D7490-13 Standard. Retrieved from [Link]
-
CSIR-CMERI. (n.d.). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]
-
MDPI. (2022). The Preparation of a Superhydrophobic Fluorine Rubber Surface. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). This compound. Retrieved from [Link]
-
Gelest. (n.d.). 1H,1H-Perfluoroundecan-1-ol. Retrieved from [Link]
-
RBNAinfo. (2017). SAFETY DATA SHEET. Retrieved from [Link]
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- 12. rbnainfo.com [rbnainfo.com]
Application Note & Protocols: Leveraging 1H,1H,13H-Perfluorotridecan-1-ol in the Formulation of Advanced Anti-Fouling Coatings
Abstract
Marine biofouling poses a persistent and costly challenge to maritime industries, leading to increased fuel consumption, operational inefficiencies, and the transport of invasive species.[1] The phasing out of toxic biocide-based coatings, such as those containing tributyltin (TBT), has accelerated the development of environmentally benign alternatives.[1][2] A leading strategy in this domain is the creation of low surface energy, "fouling-release" coatings that minimize the adhesion strength of marine organisms.[3][4] Fluoropolymers are exemplary materials for this application due to their exceptional chemical inertness, durability, and extremely low surface energy.[1][5] This document provides a detailed guide for researchers and formulation scientists on the use of 1H,1H,13H-Perfluorotridecan-1-ol (CAS 423-72-3) as a critical precursor for synthesizing high-performance, fluorinated acrylic resins for anti-fouling coatings. We present its conversion into a polymerizable monomer, its incorporation into a coating formulation, and robust protocols for performance validation.
Introduction: The Paradigm Shift in Anti-Fouling Technology
The accumulation of marine organisms on submerged surfaces is a natural process with significant economic and environmental consequences.[1] Historically, anti-fouling (AF) strategies relied on coatings that slowly leach toxic biocides into the marine environment to kill settling organisms.[2][6] However, the severe ecological damage caused by these compounds necessitated a shift towards non-toxic solutions.
The current state-of-the-art focuses on manipulating the physical properties of the coating surface. Fouling-release coatings operate on a different principle: they do not kill organisms but instead create a non-stick surface to which organisms cannot firmly attach.[7] Any organisms that do settle can be easily removed by the shear forces of water flow as a vessel moves.[8] The key to this technology is achieving an ultra-low surface free energy.[9] While materials like silicones have been used, fluoropolymers offer a superior combination of low surface energy, hydrophobicity, and robust chemical and UV resistance, making them ideal for harsh marine environments.[1][5]
This compound: A Versatile Precursor for Fluorinated Resins
This compound is a fluorotelomer alcohol with the chemical structure F(CF₂)₁₂CH₂OH. Its key features are a long perfluorinated tail, which is responsible for imparting low surface energy, and a terminal primary alcohol (-OH) group.
| Property | Value | Reference |
| CAS Number | 423-72-3 | [10][] |
| Molecular Formula | C₁₃H₄F₂₄O | [12][13] |
| Molecular Weight | 632.13 g/mol | [12][13] |
| Appearance | Solid | [10] |
| Melting Point | 129-130°C | [10] |
While this alcohol itself is not directly blended into coatings, its hydroxyl group serves as a reactive handle for chemical modification. By converting it into an acrylate or methacrylate, it becomes a valuable monomer that can be copolymerized into an acrylic resin backbone.[14][15] During the curing process and in the final coating, these long fluorinated side chains preferentially migrate to the coating-air or coating-water interface. This enriches the surface with fluorine, creating the desired low-energy, foul-release characteristics.[16]
Protocol 1: Synthesis of (1H,1H,13H-Perfluorotridecyl) Acrylate Monomer
This protocol details the esterification of this compound with acryloyl chloride to produce a polymerizable fluorinated acrylate monomer. This is a foundational step for creating the final anti-fouling resin.
Causality: The conversion to an acrylate is essential because the double bond of the acrylate group can participate in free-radical polymerization, allowing it to be chemically integrated into the coating's polymer backbone.[14] This covalent bonding is critical for the long-term durability and stability of the coating, preventing the fluorinated component from leaching out over time.
Caption: Workflow for synthesizing the fluorinated acrylate monomer.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Purge the flask with dry nitrogen and cool the mixture to 0°C using an ice bath.
-
Monomer Synthesis: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (aq), saturated sodium bicarbonate (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Validation: Confirm the product structure using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy. The final product should be stored with a polymerization inhibitor (e.g., MEHQ) at 4°C.
Protocol 2: Formulation of a Fluorinated Self-Polishing Copolymer Coating
This protocol describes the synthesis of a complete anti-fouling coating resin via free-radical solution polymerization.[17] The synthesized fluorinated acrylate monomer is copolymerized with standard acrylic monomers and a hydrolyzable silyl acrylate, which imparts a self-polishing mechanism.
Causality: A copolymer approach is used to balance properties.[16] Methyl methacrylate (MMA) provides hardness and durability, butyl acrylate (BA) imparts flexibility, and the silyl acrylate provides a "self-polishing" action where the polymer slowly hydrolyzes in seawater, constantly exposing a fresh, smooth, and fouling-resistant surface.[6] The fluorinated monomer, even at low concentrations, provides the crucial low surface energy.
Caption: Formulation, application, and curing process for the coating.
Step-by-Step Methodology:
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feed pump with xylene. Begin stirring and heat to 80°C under a nitrogen blanket.
-
Monomer Feed Preparation: In a separate vessel, prepare a homogeneous mixture of the monomers: (1H,1H,13H-Perfluorotridecyl) Acrylate (5-15 wt%), Methyl Methacrylate (40-50 wt%), Butyl Acrylate (20-30 wt%), and Triisopropylsilyl Acrylate (15-25 wt%). Dissolve the free-radical initiator (e.g., AIBN, 1-2 wt% of total monomer weight) into the monomer mixture.
-
Polymerization: Using a syringe pump, slowly feed the monomer/initiator mixture into the hot xylene over 3-4 hours. This monomer-starved approach ensures a more uniform copolymer composition.
-
Completion: After the feed is complete, hold the reaction at 80°C for an additional 2 hours to drive the polymerization to completion (>98% conversion).
-
Final Formulation: Cool the resulting polymer solution to room temperature. The resin is now ready for application. It can be applied to a primed substrate using standard methods like spraying, brushing, or dip-coating.[18][19]
-
Curing: Allow the coated panels to air-dry to remove the solvent, followed by a thermal cure (e.g., 60-80°C for 1 hour) to form the final hard film.
Mechanism of Anti-Fouling Action
The efficacy of this coating relies on a synergistic combination of fouling-release and self-polishing mechanisms.
-
Low Surface Energy (Fouling-Release): The fluorinated side chains, being incompatible with the hydrocarbon polymer backbone, migrate to the surface. This creates a densely packed, low-energy interface (approaching 12 mN/m) that is difficult for the adhesives of marine organisms to wet and bond to.[9]
-
Self-Polishing Action: The silyl acrylate ester linkages in the polymer backbone are susceptible to hydrolysis in seawater.[6] This reaction cleaves the polymer at the surface, causing a microscopic layer of the coating to slough off over time. This process prevents the build-up of aged material and biofilm, constantly revealing a fresh, smooth, and highly fluorinated surface.[20][21]
Caption: The anti-fouling mechanism at the coating-water interface.
Performance Evaluation Protocols
Validating the performance of the formulated coating is a critical step. A multi-tiered approach involving laboratory and field tests is recommended.
Expected Performance Metrics:
| Test Parameter | Expected Result for Fluorinated Coating | Typical Control (Non-Fluorinated) |
| Static Water Contact Angle | > 110° | ~70-80° |
| Hexadecane Contact Angle | > 60° | < 20° |
| Barnacle Larvae Settlement | < 20% settlement vs. control | 100% (by definition) |
| Fouling Resistance (FR) Rate | > 85 after 6 months | < 30 after 6 months |
Protocol 3.1: Surface Characterization
-
Objective: To confirm the creation of a low-energy surface.
-
Method: Measure the static contact angle of deionized water and hexadecane on the cured coating surface using a goniometer.
-
Interpretation: A high water contact angle indicates hydrophobicity, while a high hexadecane contact angle confirms oleophobicity. Both are hallmarks of a low surface energy material.[15]
Protocol 3.2: Laboratory-Based Settlement Assays
-
Objective: To assess the coating's ability to deter the settlement of common fouling organisms.[22]
-
Method:
-
Place coated slides in multi-well plates.
-
Introduce a known concentration of barnacle cyprids (Amphibalanus amphitrite) or algal spores (Ulva linza) in sterile seawater.
-
Incubate under controlled conditions (light, temperature).
-
After 24-48 hours, count the number of settled organisms per unit area using a microscope.
-
-
Interpretation: A statistically significant reduction in settlement compared to uncoated or standard paint controls demonstrates effective anti-fouling properties.[22]
Protocol 3.3: Field Efficacy Testing (Static Immersion)
-
Objective: To evaluate long-term performance under real-world marine conditions.[23]
-
Method:
-
Securely mount coated panels and uncoated control panels onto a raft or rack.
-
Submerge the raft in a marine environment with known fouling pressure.
-
Periodically (e.g., monthly) remove the panels for inspection and photographic documentation over a period of at least 6-12 months.[23][24]
-
Assess the percentage of the surface covered by fouling organisms and assign a Fouling Resistance (FR) rating (where 100 is perfectly clean).[25]
-
-
Interpretation: The primary measure of efficacy is the ability of the coated panels to remain significantly cleaner than the control panels over an extended period.[23]
Conclusion
This compound serves as an exemplary and highly effective building block for the next generation of non-toxic, high-performance anti-fouling coatings. By chemically modifying this precursor into a polymerizable monomer and incorporating it into a self-polishing acrylic resin, researchers can formulate durable coatings with extremely low surface energy. This "fouling-release" mechanism offers an environmentally responsible and long-lasting solution to the persistent problem of marine biofouling, meeting the increasing regulatory and performance demands of the maritime industry. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and validation of these advanced materials.
References
-
A low surface free energy approach in the control of marine biofouling. (2009). Biofouling, 6(2).
-
How Superhydrophobic Coating Reduces Biofouling in Marine Applications. (2025). Brogan Safety.
-
Research Progress on Low-Surface-Energy Antifouling Coatings for Ship Hulls: A Review. (n.d.). MDPI.
-
Testing methods to assess both the efficacy and ecotoxicity of antifouling coatings. (2009). Archimer.
-
Guidelines for efficacy testing of antifouling coatings for nets in field tests. (n.d.). Norwegian Environment Agency.
-
Durable self-polishing antifouling coating. (2022). European Coatings.
-
Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. (2017). Taylor & Francis Online.
-
Performance testing of antifouling coatings. (n.d.). Endures.
-
Durable self-polishing antifouling coating based on fluorine-containing pyrrolidone amphiphilic copolymer-functionalized nanosilica. (n.d.). NPU VRE.
-
Development of Antifouling Strategies for Marine Applications. (2023). PMC - PubMed Central.
-
Fluorinated Acrylic Monomers. (n.d.). Polysciences.
-
Prevention and Control of Biofouling Coatings in Limnoperna fortunei: A Review of Research Progress and Strategies. (n.d.). MDPI.
-
What Are Fluorinated Acrylic Polymers?. (2025). YouTube.
-
Durable self-polishing antifouling coating based on fluorine-containing pyrrolidone amphiphilic copolymer-functionalized nanosilica | Request PDF. (n.d.). ResearchGate.
-
Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. (1997). ACS Publications.
-
a) Proposed antifouling mechanism of the fluorinated aluminum surface... (n.d.). ResearchGate.
-
Preparation of fluorine and silicon modified cationic acrylic resin and its application in cathodic electrodeposition coatings. (2024). Emerald Publishing.
-
Maximizing membrane antifouling potential: The impact of fluoride positioning in multifunctional designs. (2025). PubMed.
-
(PDF) Acrylate-based fluorinated copolymers for high-solids coatings. (n.d.). ResearchGate.
-
A Method for Evaluating the Efficacy of Antifouling Paints Using Mytilus galloprovincialis in the Laboratory in a Flow-Through System. (2016). NIH.
-
Advances in Antifouling Coatings Technology. (2016). American Coatings Association.
-
Antifouling Coatings Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. (2021). ACS Applied Bio Materials.
-
Antifouling Properties of Fluoropolymer Brushes toward Organic Polymers: The Influence of Composition, Thickness, Brush Architecture, and Annealing. (n.d.). ACS Publications.
-
This compound. (n.d.). Career Henan Chemical Co..
-
Fluoropolymers for Coating Applications. (n.d.). Wayback Machine.
-
Surface-Fragmenting, Self-Polishing, Tin-Free Antifouling Coatings. (n.d.). Federation of Societies for Coatings Technology.
-
Water-Repellent Fluoropolymer-Based Coatings. (n.d.). MDPI.
-
4 Steps of Fluoropolymer Coating Process. (2024). Pfluon.
-
The schematic of antibacterial and anti-fouling waterborne fluorinated... (n.d.). ResearchGate.
-
Industrial Fluoropolymer Coatings: Complete Guide & Applications. (n.d.). Coating Systems Inc..
-
CAS 423-72-3 this compound. (n.d.). BOC Sciences.
-
Compound 529307: this compound - Dataset. (2025). Virginia Open Data Portal.
-
Compound 529307: this compound - Dataset. (2025). Data.gov.
-
Design and Development of Fluorinated and Biocide-Free Sol–Gel Based Hybrid Functional Coatings for Anti-Biofouling/Foul-Release Activity. (n.d.). PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H,1H,13H-Perfluorotridecan-1-ol
Welcome to the comprehensive technical support guide for the synthesis of 1H,1H,13H-Perfluorotridecan-1-ol. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Herein, you will find a detailed exploration of the synthetic pathways, troubleshooting for common experimental hurdles, and a frequently asked questions (FAQs) section to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established method for synthesizing long-chain perfluorinated alcohols like this compound is a multi-step process that often begins with telomerization.[1] This process involves the construction of the perfluorinated carbon chain, followed by the introduction of a functional group that can be converted to a hydroxyl group. A common pathway involves the radical-initiated telomerization of a fluoroalkene, such as vinylidene fluoride (VDF) or tetrafluoroethylene (TFE), in the presence of a chain transfer agent.[1][2] The resulting telomers can then be further functionalized to yield the desired alcohol.
Q2: What are the critical starting materials and reagents involved?
A2: The choice of starting materials is crucial for a successful synthesis. Key components typically include:
-
Fluorinated Monomer: Vinylidene fluoride (VDF) or tetrafluoroethylene (TFE) are common choices for building the perfluorinated chain.[1][3]
-
Chain Transfer Agent (Telogen): These agents control the molecular weight of the resulting telomers. Examples include chloroform or carbon tetrachloride.[2]
-
Radical Initiator: A substance to initiate the radical polymerization, such as an organic peroxide or an azo compound (e.g., AIBN).[4]
-
Solvent: The choice of solvent is critical and can influence reaction kinetics.[4] Fluorinated alcohols themselves are sometimes used as solvents in organic synthesis due to their unique properties.[5][6]
Q3: What are the typical reaction conditions that need to be optimized?
A3: Optimizing reaction conditions is paramount for achieving high yield and purity. Key parameters include:
-
Temperature: The reaction temperature significantly affects the rate of reaction and the formation of by-products. Temperatures that are too high can lead to unwanted side reactions, while temperatures that are too low may result in a sluggish reaction.[7] For telomerization reactions, temperatures can range from 50°C to over 140°C depending on the specific system.[3][7]
-
Pressure: When using gaseous monomers like TFE or VDF, pressure is a critical parameter to control the concentration of the monomer in the reaction mixture.
-
Molar Ratios: The ratio of the monomer to the chain transfer agent is a key factor in controlling the chain length of the resulting telomers.[1]
-
Inert Atmosphere: Many of these reactions are sensitive to oxygen, which can act as a radical scavenger. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary.[7]
Q4: What are the essential safety precautions for this synthesis?
A4: Safety should always be the top priority in the laboratory. For this synthesis, consider the following:
-
Handling of Fluorinated Reagents: Many fluorinated compounds, especially gaseous monomers like TFE, can be toxic and require handling in a well-ventilated fume hood.[8] TFE can also form explosive mixtures with air.[8]
-
High-Pressure Reactions: If the reaction is conducted in an autoclave, it is essential to use a vessel that is rated for the expected pressures and to have appropriate pressure relief systems in place.[8]
-
Peroxide Initiators: Organic peroxides can be thermally unstable and potentially explosive. They should be stored and handled according to the manufacturer's guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q5: How can the progress of the reaction be monitored effectively?
A5: Monitoring the reaction is crucial for determining the optimal reaction time and for understanding the reaction kinetics. Common techniques include:
-
Gas Chromatography (GC): GC is a powerful tool for monitoring the consumption of starting materials and the formation of products and by-products, particularly for volatile compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are invaluable for characterizing the structure of the telomers and the final product.[3][9]
-
Infrared (IR) Spectroscopy: IR can be used to follow the appearance of the hydroxyl group in the final product.
Q6: What are the recommended analytical techniques for characterizing the final product?
A6: Thorough characterization is necessary to confirm the identity and purity of the synthesized this compound. The primary techniques include:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.[3]
-
Mass Spectrometry (MS): GC-MS is often used to determine the molecular weight and fragmentation pattern of the product and any impurities.[10][11]
-
Melting Point and Boiling Point: These physical properties can be compared to literature values to assess purity.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Explanation & Recommended Solution |
| Inactive Initiator/Catalyst | The radical initiator may have decomposed due to improper storage or handling. Solution: Use a fresh batch of the initiator and ensure it is stored at the recommended temperature. If applicable, ensure any catalyst is properly activated and handled under an inert atmosphere if it is air or moisture-sensitive.[13] |
| Impurities in Reactants or Solvents | Water or other impurities can quench the radical reaction or interfere with the catalyst. Solution: Ensure all solvents are rigorously dried and that the reactants are of high purity. Distillation or other purification methods for the starting materials may be necessary. |
| Suboptimal Reaction Temperature | The temperature may be too low for the initiator to decompose at an appropriate rate, or too high, leading to initiator burnout or product decomposition. Solution: Optimize the reaction temperature in small-scale experiments. A temperature range of 50°C to 120°C is a common starting point, but this can be adjusted based on the specific initiator and solvent system.[7] |
| Poor Substrate Reactivity | The electronic or steric properties of the substrate might be hindering the reaction. Solution: It may be necessary to modify the substrate or explore a different synthetic route.[13] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Explanation & Recommended Solution |
| Incorrect Stoichiometry | The molar ratio of monomer to telogen is critical for controlling the chain length. An incorrect ratio can lead to a broad distribution of telomers or undesired side reactions. Solution: Carefully control the addition rates and quantities of all reactants. |
| Elimination Reactions | If a base is used in a subsequent step to introduce the hydroxyl group, its basicity can promote elimination reactions. Solution: Use a milder, non-nucleophilic base or lower the reaction temperature to suppress the elimination pathway.[13] |
| Product/Reactant Decomposition | High reaction temperatures can sometimes lead to the decomposition of the starting materials or the desired product. Solution: Analyze the reaction mixture at different time points to check for degradation. Consider using a milder set of reaction conditions.[13] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Explanation & Recommended Solution |
| Co-elution with Byproducts | Structural similarities between the desired product and byproducts can make chromatographic separation challenging. Solution: Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, explore different chromatographic conditions (e.g., normal phase, reverse phase) or consider derivatizing the alcohol to facilitate separation.[13] |
| Presence of Acidic Impurities | The synthesis may result in the formation of perfluoroalkanoic acids or their esters as impurities. Solution: A patented method for purifying fluorinated alcohols involves heating the crude product to at least 175°C in the presence of water and a base to hydrolyze and remove these impurities.[14][15] |
| Product Instability on Silica Gel | Fluorinated alcohols can sometimes be sensitive to acidic silica gel, leading to degradation during column chromatography. Solution: Use neutralized or deactivated silica gel for chromatography. Alternatively, explore other purification techniques such as distillation or recrystallization.[13] |
Data Summary: Typical Reaction Parameters
The optimal conditions for the synthesis of this compound will depend on the specific synthetic route chosen. However, the following table provides a general overview of typical parameters for the telomerization step.
| Parameter | Typical Range | Rationale |
| Reaction Temperature | 50 - 220 °C | Lower temperatures may lead to slow reaction rates, while higher temperatures can cause the formation of unwanted byproducts.[7] |
| Reaction Time | 1 - 48 hours | The reaction time will depend on the temperature, concentration of reactants, and the specific initiator used.[7] |
| Stirring Rate | 300 - 2000 rpm | Thorough mixing is essential for ensuring a homogeneous reaction mixture.[7] |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxygen from inhibiting the radical reaction.[7] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
- Laflamme, P., Porzio, P., Ameduri, B., & Soldera, A. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
- P. E. (n.d.). Purification of fluorinated alcohols. U.S. Patent No. 7,138,551 B2. Washington, DC: U.S.
- Career Henan Chemical Co. (n.d.). This compound.
- Beier, P. (2018). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Molecules.
- Laflamme, P., Porzio, P., Ameduri, B., & Soldera, A. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with CCl3 radicals. Polymer Chemistry.
- American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol.
- P. E. (n.d.). Purification of fluorinated alcohols.
- T. S. (n.d.). Process for producing fluorinated alcohol.
- Ameduri, B., Boutevin, B., & Duc, M. (2021). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers.
- ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
- Ameduri, B., & Boutevin, B. (2019). Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study. Polymer Chemistry.
- ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water.
- ACS Publications. (2022).
- Wang, N., Szostek, B., Buck, R. C., Folsom, P. W., Sulecki, L. M., Capka, V., Berti, W. R., & Gannon, J. T. (2005). Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. Environmental Science & Technology.
- Ameduri, B., & Boutevin, B. (2018).
- ALS Life Sciences Europe. (n.d.). EnviroMail_16.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]
- 8. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate: a suitable pair for the synthesis of alternating fluorinated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. EnviroMail_16 | ALS Life Sciences | Europe [alsglobal.eu]
- 12. This compound - Career Henan Chemical Co. [coreychem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 15. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
Common impurities in "1H,1H,13H-Perfluorotridecan-1-ol" and their removal
Welcome to the technical support center for 1H,1H,13H-Perfluorotridecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this fluorinated alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
When working with this compound, it is crucial to be aware of potential impurities that can arise from its synthesis, which is typically a multi-step process rooted in telomerization chemistry.[1] The most prevalent impurities include:
-
Perfluoroalkanoic Acids (PFAAs) and their Esters: These are common byproducts that can form during the synthesis and are often challenging to remove.[2][3]
-
Perfluoroalkyl Iodides: Residual starting materials or byproducts from the initial telomerization step.[1][2]
-
Homologous Fluorotelomer Alcohols (FTOHs): The telomerization process can produce a distribution of FTOHs with varying perfluoroalkyl chain lengths.
-
Unreacted Intermediates: Such as 2-(perfluorododecyl)ethyl iodide, which may not have been fully hydrolyzed to the final alcohol.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process can be present in trace amounts.
Q2: I suspect my sample of this compound is contaminated. What analytical techniques are best for identifying impurities?
A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F):
-
¹H NMR: Can detect proton-containing impurities, including residual solvents and hydrocarbon-based contaminants.
-
¹⁹F NMR: Is particularly powerful for identifying and quantifying other fluorinated impurities, such as different FTOH homologs and perfluoroalkyl iodides.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile and semi-volatile impurities, including shorter-chain FTOHs and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting less volatile impurities like PFAAs and their esters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide functional group information, helping to identify the presence of acidic impurities (O-H stretch) or esters (C=O stretch).
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities Detected by NMR or Titration
Causality: The presence of perfluoroalkanoic acids (PFAAs) is a common issue stemming from the oxidation of residual aldehydes or the hydrolysis of ester impurities during synthesis.[4][5][6] These acidic impurities can interfere with subsequent reactions and affect the material's properties.
Recommended Protocol: Base-Assisted Thermal Treatment
This method effectively degrades PFAAs, their esters, and residual perfluoroalkyliodides.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the crude this compound with water and a base additive (e.g., sodium carbonate, potassium bicarbonate). The base should be in a slight molar excess relative to the suspected acidic impurities.
-
Heating: Heat the mixture to a temperature between 175°C and 225°C with agitation.[2] The optimal temperature and time will depend on the level of contamination.
-
Monitoring: Periodically take aliquots of the organic phase and analyze by LC-MS or a simple acid-base titration to monitor the disappearance of the acidic impurities.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer.
-
Washing: Wash the organic layer with deionized water to remove the base and any salts formed.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and concentrate under reduced pressure to obtain the purified product.
Data Summary Table:
| Parameter | Recommended Range | Purpose |
| Temperature | 175°C - 225°C | To facilitate the degradation of impurities.[2] |
| Base Additive | Sodium Carbonate, etc. | To neutralize and aid in the decomposition of acidic impurities. |
| Water | Present during heating | Essential for the hydrolysis of esters and degradation of iodides.[2] |
Workflow Diagram:
Caption: Base-assisted thermal treatment workflow.
Issue 2: Presence of Homologous Fluorotelomer Alcohols
Causality: The telomerization process inherently produces a mixture of FTOHs with different chain lengths.[1] The separation of these closely related homologs can be challenging due to their similar physical properties.
Recommended Protocol: Fractional Vacuum Distillation or Recrystallization
A. Fractional Vacuum Distillation
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump and a fractionating column (e.g., Vigreux or packed column).
-
Distillation: Heat the crude material under reduced pressure. The lower boiling point, shorter-chain FTOH homologs will distill first.
-
Fraction Collection: Carefully collect the fractions at different temperature ranges.
-
Analysis: Analyze each fraction by GC-MS or ¹⁹F NMR to determine its composition and identify the fraction containing the desired this compound.
B. Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain more soluble. Common choices include hydrocarbon or chlorinated solvents.[1]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Crystallization: Slowly cool the solution to allow for the formation of crystals of the purified product.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Logical Relationship Diagram:
Caption: Logic for choosing a separation method.
References
- Purification of fluorinated alcohols.
- Synthesis of Chiral Fluorin
- Fluorotelomer alcohol biodegradation yields poly- and perfluorin
- Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. University of Toronto, Department of Chemistry.
- Purifying Fluorinated Alcohol via flash Chrom
- Fluorotelomer alcohol biodegradation yields poly- and perfluorin
- Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids.
- PURIFICATION OF FLUORINATED ALCOHOLS.
- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 3. PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382 [data.epo.org]
- 4. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 6. [PDF] Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Stability of 1H,1H,13H-Perfluorotridecan-1-ol Solutions
Welcome to the technical support guide for 1H,1H,13H-Perfluorotridecan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorotelomer alcohol (FTOH) in their work. The unique physicochemical properties of FTOHs present specific challenges, particularly concerning the stability of their solutions. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
The core challenge with this and similar FTOHs is a unique instability at the –CF₂–CH₂–OH junction, which can be susceptible to base-induced elimination of hydrogen fluoride (HF), leading to degradation.[1] This guide will walk you through solvent selection, preparation, troubleshooting, and analytical best practices to mitigate this issue.
Part 1: Fundamentals of Solution Preparation & Solvent Selection
Proper solution preparation is the first and most critical step in preventing compound degradation. The choice of solvent is not merely about dissolution; it is an active measure to preserve the chemical integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A: Due to its highly fluorinated chain, this compound has specific solubility requirements. The most successful and commonly used solvents are:
-
Tetrahydrofuran (THF): Often cited as an effective solvent for a wide range of perfluorinated compounds at room temperature.[2]
-
Methanol: High-purity, anhydrous methanol is suitable and is used in the preparation of certified reference standards for this compound.[3] A similar, shorter-chain FTOH is also noted to be miscible with methanol.[4]
-
Fluorinated Solvents: Solvents such as trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or hydrofluoroethers (HFEs) are excellent choices.[5][6][7] They share chemical similarities with the solute, promoting stable dissolution.
Q2: Beyond simple solubility, what are the most critical factors to consider when selecting a solvent?
A: The choice of solvent directly influences the stability of the FTOH. The key factors are:
-
Absence of Basic Impurities: This is the most critical factor. Solvents must be free of basic residues (e.g., amines) which can catalyze degradation.
-
Anhydrous Conditions: Water is generally not a good solvent and its presence can sometimes facilitate side reactions. Using dry (anhydrous) solvents is highly recommended.
-
Hydrogen Bonding Capacity: Solvents with the ability to form strong hydrogen bonds can help solvate the alcohol headgroup, which may compete with the intramolecular interactions that facilitate degradation.[1]
-
Downstream Compatibility: The solvent must be compatible with your experimental application (e.g., non-toxic for cell-based assays, appropriate volatility for analytical methods).
Table 1: Solvent Suitability and Key Considerations
| Solvent | Suitability | Key Considerations & Cautions |
| Methanol (Anhydrous) | Excellent | Use high-purity, PFAS-tested grades. Ensure it is free from basic impurities.[8] Stable for at least 30 days.[9][10] |
| Tetrahydrofuran (THF) | Excellent | Prone to peroxide formation upon storage. Use fresh, inhibitor-free THF or test for peroxides before use.[2] |
| Hexafluoroisopropanol (HFIP) | Excellent | A strong hydrogen bond donor; can enhance stability.[7] May be expensive for large-scale use. |
| Acetonitrile (ACN) | Use with Caution | Some studies show that certain PFAS can degrade in polar aprotic solvents like ACN over time.[9][10] Test stability for your specific application. |
| Dimethyl Sulfoxide (DMSO) | Use with Caution | Similar to ACN, DMSO is a polar aprotic solvent where some PFAS have shown instability.[9][10] Often used in toxicology but should be evaluated carefully. |
| Water | Poor | Immiscible. Not a suitable primary solvent.[4] |
Protocol 1: Preparation of a Stock Solution
This protocol is designed to minimize contamination and promote stability.
-
Glassware Preparation:
-
Thoroughly clean all glassware (volumetric flasks, beakers) with a laboratory detergent.
-
Rinse extensively with deionized water.
-
Perform an acid wash by soaking in 1M HCl for at least 1 hour to neutralize any basic residues.
-
Rinse again thoroughly with high-purity, PFAS-free water.
-
Dry glassware in an oven at >120°C for several hours and allow it to cool in a desiccator.
-
-
Weighing the Compound:
-
Tare a clean, dry glass vial on an analytical balance.
-
Add the solid this compound to the vial and record the mass accurately. The compound has a melting point of 129-130°C and is a solid at room temperature.[11]
-
-
Dissolution:
-
Add the chosen high-purity solvent (e.g., anhydrous methanol) to the vial to achieve the target concentration.
-
Vortex or sonicate gently in a room temperature water bath until the solid is fully dissolved. Avoid excessive heating.
-
-
Storage:
-
Transfer the solution to a clean, amber glass vial with a PTFE-lined cap.
-
Store in a cool, dark, and dry place. For long-term storage, freezing at <-10°C is recommended.[3]
-
Part 2: Troubleshooting Guide: Solution Instability
Instability in FTOH solutions is most often a result of a specific chemical degradation pathway. Understanding this mechanism is key to effective troubleshooting.
The Mechanism of Instability: Base-Induced HF Elimination
Fluorotelomer alcohols are uniquely susceptible to degradation under basic conditions. The process is initiated by an intramolecular hydrogen bond that forms between the alcohol's hydroxyl proton and a fluorine atom on the adjacent perfluorinated carbon. This conformation facilitates the elimination of Hydrogen Fluoride (HF), forming an unstable alkene that can then oligomerize.[1]
Caption: A logical workflow for diagnosing and resolving solution instability.
Part 3: Handling, Storage, and Analytical Best Practices
Beyond initial preparation, ongoing handling and analytical practices are crucial for maintaining the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for my prepared stock solution?
A: To maximize shelf-life, store the solution in a tightly sealed amber glass container with a PTFE-lined cap to prevent solvent evaporation and leaching of contaminants. Store at refrigerated or frozen temperatures (<-10°C is recommended for certified standards) in a dark, dry location. [3][12]Before use, allow the solution to equilibrate to room temperature completely to prevent condensation from introducing water.
Q2: I am using LC-MS and observing poor peak shape (tailing) and shifting retention times. What are the likely causes?
A: These issues in chromatography can often be traced back to the sample or its interaction with the system:
-
Sample Solvent Incompatibility: If your stock solution solvent (e.g., THF) is much stronger than your mobile phase starting conditions, it can cause peak distortion. Whenever possible, the sample solvent should be the same as or weaker than the mobile phase. [13]* Adsorption: Highly fluorinated compounds can adsorb to surfaces in your flow path, including vials, tubing (especially PEEK), and the column itself. This can cause peak tailing and carryover. Consider using polypropylene vials and minimizing sample contact time with system components.
-
Degradation: As discussed, if the sample is degrading, you are analyzing a mixture of compounds, which will result in poor chromatography.
Q3: What is the most robust analytical method for quantifying this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for volatile PFAS like FTOHs. [14][15]It offers excellent separation efficiency and sensitivity. Liquid Chromatography with Mass Spectrometry (LC-MS) can also be used, but method development must carefully consider the potential for adsorption and choose an appropriate column and mobile phase. For both methods, the use of a suitable isotope-labeled internal standard is crucial for accurate quantification. [16]
Protocol 2: Vial and Container Compatibility Test
Use this protocol to test if your compound is adsorbing to your storage vials or autosampler plates.
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in your chosen solvent.
-
Initial Analysis (T=0): Immediately transfer an aliquot to a polypropylene vial and analyze it via your chosen method (GC-MS or LC-MS) to establish a baseline peak area.
-
Incubation: Transfer another aliquot of the same solution into the container type you wish to test (e.g., a specific brand of glass autosampler vial).
-
Time-Point Analysis: After a set incubation period at your typical storage temperature (e.g., 24 hours at 4°C), transfer the solution from the test container to a polypropylene vial and analyze it.
-
Comparison: Compare the peak area from the incubated sample to the T=0 baseline. A significant decrease (>10-15%) in peak area suggests adsorption to the container material.
References
-
Gladysz, J. A., et al. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols. National Institutes of Health (NIH). [Link]
-
Parac-Vogt, T. N., et al. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. National Institutes of Health (NIH). [Link]
-
Various Authors. (2015). Can anyone suggest a relatively inexpensive and environmentally friendly solvent for cleaning perfluorinated compounds? ResearchGate. [Link]
-
Career Henan Chemical Co. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. [Link]
-
Namieśnik, J., et al. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health (NIH). [Link]
-
American Chemical Society. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Institutes of Health (NIH). [Link]
-
SAFECHEM. (n.d.). FLUORINATED SOLVENTS. [Link]
-
American Chemical Society. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ACS Publications. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1H,1H,2H,2H-Perfluorodecan-1-ol. NIST Chemistry WebBook. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. [Link]
-
Gillaizeau, I., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]
-
KTH Royal Institute of Technology. (n.d.). Improved analytical methods for perfluoroalkyl acids (PFAAs) and their precursors. DiVA portal. [Link]
-
Polish Academy of Sciences. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Gelest. (n.d.). 1H,1H-Perfluoroundecan-1-ol Safety Data Sheet. [Link]
-
American Chemical Society. (n.d.). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au. [Link]
-
Data.gov. (2025). Compound 529307: this compound. [Link]
Sources
- 1. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accustandard.com [accustandard.com]
- 4. 1H,1H,2H,2H-Perfluorooctanol, 97% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound - Career Henan Chemical Co. [coreychem.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Monolayer Formation with 1H,1H,13H-Perfluorotridecan-1-ol
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing challenges with the formation of self-assembled monolayers (SAMs) using 1H,1H,13H-Perfluorotridecan-1-ol. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible workflow.
I. Critical First Steps: Understanding Your System
Successful monolayer formation is predicated on a thorough understanding of the molecule and its interaction with the substrate. This compound is a fluorinated alcohol with a long perfluorinated chain and a terminal hydroxyl group. This structure dictates its self-assembly behavior, primarily driven by the affinity of the hydroxyl headgroup for suitable substrates and the strong van der Waals interactions between the fluorinated chains.
Key Molecular Properties:
| Property | Value |
| Chemical Formula | C₁₃H₄F₂₄O[1] |
| Molecular Weight | 632.13 g/mol [1] |
| Melting Point | 129-130 °C[2] |
| CAS Number | 423-72-3[1] |
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during monolayer formation in a direct question-and-answer format.
Q1: My substrate shows poor or inconsistent hydrophobicity after monolayer deposition. What are the likely causes and how can I fix it?
Poor or inconsistent hydrophobicity, often indicated by low water contact angles, is a primary indicator of a defective or incomplete monolayer. This can stem from several factors throughout the experimental workflow.
Potential Cause 1: Inadequate Substrate Cleaning
-
The "Why": The hydroxyl headgroup of this compound needs to access the substrate surface to form a densely packed monolayer. Organic residues, dust particles, or even a pre-existing, poorly-defined oxide layer can physically block the self-assembly process, leading to a patchy and disordered film. Even low levels of contaminants can significantly impact monolayer quality.
-
Troubleshooting Steps:
-
Solvent Rinsing: Begin by sonicating the substrate in a series of high-purity organic solvents (e.g., acetone, isopropanol, and finally ethanol) for 10-15 minutes each to remove gross organic contamination.
-
Oxidative Cleaning: For silicon or other oxide-forming substrates, a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV/ozone treatment is highly effective at removing organic residues and creating a fresh, reactive oxide layer. Extreme caution is required when handling piranha solution.
-
Final Rinse and Dry: Thoroughly rinse the substrate with ultrapure water and then a high-purity solvent like ethanol. Dry the substrate under a stream of dry, inert gas (e.g., nitrogen or argon) before immediately proceeding to the deposition step.
-
Potential Cause 2: Contaminated Deposition Solution
-
The "Why": The quality of your deposition solution is paramount. The presence of water, dust, or other impurities can interfere with the self-assembly process. For silane-based SAMs, water content in the solvent is a critical factor that can lead to the formation of aggregates in the solution rather than a uniform monolayer on the substrate.[3] While this compound is an alcohol and not a silane, the principle of solution purity remains crucial.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing your deposition solution. Methanol is a potential solvent as this compound is commercially available in a methanol solution.[4]
-
Fresh Solution: Prepare the deposition solution immediately before use. Over time, solutions can absorb atmospheric moisture and other contaminants.
-
Proper Storage of Starting Material: Ensure the this compound is stored in a desiccator to prevent moisture absorption.
-
Potential Cause 3: Sub-optimal Deposition Parameters
-
The "Why": The formation of a well-ordered monolayer is a kinetic process. Insufficient deposition time, incorrect concentration, or adverse environmental conditions can all lead to incomplete coverage. While self-assembly can be rapid, longer immersion times often result in better monolayer packing.
-
Troubleshooting Steps:
-
Optimize Deposition Time: If you are observing poor monolayer formation, try increasing the immersion time. While some systems can form a monolayer in minutes, others may require several hours to overnight for optimal packing.
-
Adjust Concentration: The typical concentration for SAM formation is in the low millimolar range (e.g., 1-10 mM). If the concentration is too low, the kinetics of formation may be too slow. If it is too high, you risk the formation of aggregates and a disordered multilayer.
-
Control the Environment: Perform the deposition in a clean, controlled environment. A glovebox with an inert atmosphere is ideal but performing the deposition in a sealed container backfilled with nitrogen can also minimize contamination.
-
Q2: I'm observing aggregates or "islands" on my substrate surface when analyzing with AFM. What is causing this and how can I achieve a uniform monolayer?
The presence of aggregates is a clear sign that the molecules are self-associating in a non-ideal manner, either in the solution before deposition or on the surface itself.
Potential Cause 1: Solution Aggregation
-
The "Why": Fluorinated molecules can have limited solubility in certain organic solvents. If the concentration of this compound is too high or the solvent is not optimal, the molecules can form micelles or larger aggregates in the solution.[3] These aggregates can then deposit onto the substrate, leading to a rough and non-uniform surface.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different high-purity, anhydrous solvents. While methanol is a starting point, other fluorinated solvents or co-solvent systems might improve solubility and prevent aggregation.
-
Concentration Optimization: As mentioned previously, lower the concentration of your deposition solution. A concentration titration experiment can help identify the optimal range for uniform monolayer formation.
-
Solution Filtration: Before introducing your substrate, you can filter the deposition solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any pre-existing aggregates.
-
Potential Cause 2: Dewetting and Autophobicity
-
The "Why": As the monolayer begins to form, the surface becomes increasingly fluorinated and thus, has very low surface energy. This newly formed fluorinated surface can repel the deposition solution, a phenomenon known as autophobicity or dewetting. This can lead to the formation of "holes" or islands in the monolayer.
-
Troubleshooting Steps:
-
Deposition Method: Consider alternative deposition methods. While immersion is common, spin-coating or Langmuir-Blodgett deposition can provide more control over the formation of a uniform film.[5][6]
-
Solvent Volatility: If using spin-coating, the volatility of the solvent is a critical parameter. A solvent that evaporates too quickly may not allow sufficient time for the molecules to self-organize.
-
Q3: My monolayer appears well-formed based on contact angle, but it lacks long-range order. How can I improve the crystallinity of my SAM?
A high contact angle indicates a hydrophobic surface, but it doesn't guarantee a well-ordered, crystalline monolayer. A disordered monolayer may have implications for applications requiring precise control over surface properties.
Potential Cause: Kinetically Trapped Disordered State
-
The "Why": During the initial stages of self-assembly, molecules may adsorb to the surface in a disordered state. If the molecules do not have sufficient mobility on the surface, they can become "kinetically trapped" in this disordered arrangement, preventing the formation of a crystalline monolayer with long-range order.
-
Troubleshooting Steps:
-
Thermal Annealing: Post-deposition thermal annealing can provide the necessary thermal energy for the molecules to reorganize into a more ordered, thermodynamically favorable state. The annealing should be performed at a temperature below the desorption temperature of the monolayer. The effect of thermal annealing can be system-dependent and may not always lead to improved order.[7][8]
-
Solvent Annealing: Exposing the formed monolayer to the vapor of a good solvent can also increase molecular mobility and promote ordering.
-
Deposition from the Vapor Phase: In some cases, vapor-phase deposition onto a heated substrate can lead to more ordered monolayers as the molecules have more mobility upon arrival at the surface.
-
III. Experimental Workflows and Diagrams
Workflow for Monolayer Formation and Troubleshooting
Caption: A comprehensive workflow for the formation and troubleshooting of this compound monolayers.
Logical Relationship for Troubleshooting Poor Hydrophobicity
Caption: Troubleshooting flowchart for addressing poor hydrophobicity in monolayer formation.
IV. Frequently Asked Questions (FAQs)
-
What are the best substrates for forming a monolayer with this compound?
-
Substrates with surface hydroxyl groups are ideal. This includes silicon wafers with a native oxide layer, glass, quartz, and metal oxides like aluminum oxide. Gold substrates can also be used, though the interaction with the hydroxyl headgroup may be different than with a thiol.
-
-
How do I know if I have a monolayer versus a multilayer?
-
This can be challenging to determine without advanced surface analysis techniques. Ellipsometry or X-ray photoelectron spectroscopy (XPS) can provide information on the thickness of the film, which can be compared to the known length of the molecule.[9] Atomic force microscopy (AFM) can also reveal the presence of multiple layers if the film is not uniform.
-
-
Can I reuse my deposition solution?
-
It is strongly advised against reusing deposition solutions. As mentioned, the solutions can become contaminated with atmospheric moisture and other impurities over time, which will compromise the quality of subsequent monolayers.
-
-
What is the expected water contact angle for a good monolayer of this compound?
-
While the exact value will depend on the substrate and the quality of the monolayer, a well-formed fluorinated SAM should exhibit a high static water contact angle, typically in the range of 110-120 degrees or even higher.[10]
-
V. References
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. PMC. [Link]
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ResearchGate. [Link]
-
The impact of fluorination on the structure and properties of self-assembled monolayer films. ResearchGate. [Link]
-
Fluorinated self-assembled monolayers : composition, structure and interfacial properties. SciSpace. [Link]
-
Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. PMC. [Link]
-
Self-assembled monolayers (SAMs). YouTube. [Link]
-
Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. [Link]
-
Nanoparticle coating techniques: Comparison of spin coating and Langmuir-Blodgett deposition. Biolin Scientific. [Link]
-
Detecting and Removing Defects in Organosilane Self-Assembled Monolayers. PubMed. [Link]
-
Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). ResearchGate. [Link]
-
Difference between Langmuir Blodgett film and SAM?. ResearchGate. [Link]
-
Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Refubium - Freie Universität Berlin. [Link]
-
The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. alliance. [Link]
-
Spin Coating Technique. ResearchGate. [Link]
-
Identification and passivation of defects in self-assembled monolayers. PubMed. [Link]
-
Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. ACS Publications. [Link]
-
Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization. PubMed. [Link]
-
Journal of the American Chemical Society. ACS Publications. [Link]
-
Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir–Blodgett Method. MDPI. [Link]
-
This compound. Career Henan Chemical Co.. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 4. accustandard.com [accustandard.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1H,1H,13H-Perfluorotridecan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,13H-Perfluorotridecan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique solubility challenges posed by this highly fluorinated compound in non-fluorinated solvents. Our goal is to equip you with the knowledge and practical protocols to ensure the successful formulation and application of this molecule in your experiments.
Introduction: The Challenge of Solubilizing a Fluorous Molecule
This compound, with its long perfluorinated chain, exhibits both hydrophobic (water-repelling) and lipophobic (oil-repelling) properties. This dual nature makes it notoriously difficult to dissolve in common non-fluorinated laboratory solvents. Understanding the underlying principles of its insolubility is the first step toward overcoming these challenges. The highly electronegative fluorine atoms create a stable, low-energy fluorinated phase that is immiscible with most hydrocarbon-based and polar solvents.
This guide will walk you through a systematic approach to tackling these solubility issues, from initial solvent screening to the use of advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents like ethanol or acetone?
A1: The insolubility stems from the principle of "like dissolves like." The long C11F24- chain of this compound creates a "fluorous" domain. This fluorinated chain is non-polar but also not readily solvated by common non-polar or polar organic solvents due to the unique electronic properties of the C-F bond. This leads to a situation where the fluorinated molecules prefer to self-associate rather than interact with the solvent molecules, resulting in poor solubility.
Q2: I observe a white precipitate or cloudy suspension when I try to dissolve the compound. What is happening?
A2: This is a clear indication of insolubility. The white precipitate consists of aggregated or undissolved crystalline this compound. A cloudy or turbid appearance suggests the formation of a fine suspension of small particles that are not truly dissolved in the solvent.
Q3: Can I just heat the mixture to improve solubility?
A3: While heating can sometimes increase the solubility of compounds, it may not be a universally effective or practical solution for this compound. The melting point of this compound is around 129-130°C[1], and achieving sufficient solubility in many volatile organic solvents below their boiling points may be challenging. Furthermore, upon cooling, the compound is likely to precipitate out of the solution.
Q4: Are there any non-fluorinated solvents in which this compound has some inherent solubility?
A4: While comprehensive solubility data is limited, long-chain fluorotelomer alcohols generally exhibit very low solubility in most common non-fluorinated solvents. Some solubility might be achieved in solvents with some affinity for both polar and non-polar groups, but typically, a single non-fluorinated solvent system is insufficient for achieving high concentrations.
Troubleshooting Guide: A Phased Approach to Solubility Enhancement
This section provides a structured, question-and-answer-based troubleshooting guide. We will progress from simple to more advanced techniques.
Phase 1: Initial Solvent Screening and Co-Solvency
Problem: My initial attempts to dissolve this compound in a single non-fluorinated solvent (e.g., ethanol, isopropanol, ethyl acetate) have failed.
Solution: Employ a co-solvent system. The principle of co-solvency involves using a mixture of solvents to increase the solubility of a solute. For fluorinated compounds, a common strategy is to use a water-miscible organic solvent.
Why it works: A co-solvent system can create a more favorable environment for the fluorinated molecule by disrupting the strong self-association of the primary solvent and providing a more compatible microenvironment for the fluorinated tail. Studies on similar long-chain fluorotelomer alcohols have shown that co-solvent systems, such as acetone-water mixtures, can significantly enhance their solubility.[2][3][4]
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a primary organic solvent in which your final application will be performed (e.g., ethanol, DMSO). Select a co-solvent known to have some affinity for fluorinated compounds. Acetone is a good starting point based on studies with similar molecules.[2][3][4]
-
Prepare Stock Solution: If possible, prepare a concentrated stock solution of this compound in a suitable, highly-polar aprotic solvent like DMSO.
-
Titration: In a series of vials, add your primary solvent. Then, titrate in the co-solvent (e.g., acetone) in increasing ratios (e.g., 9:1, 8:2, 7:3, etc., primary solvent to co-solvent).
-
Add Compound: To each solvent mixture, add a known amount of this compound.
-
Equilibrate: Agitate the samples (e.g., using a vortex mixer or shaker) for a set period (e.g., 24 hours) at a controlled temperature.
-
Observe: Visually inspect the samples for dissolution. Note the solvent ratio at which the compound fully dissolves.
Data Presentation: Co-Solvent Screening Results (Hypothetical)
| Primary Solvent | Co-Solvent | Ratio (v/v) | Observation |
| Ethanol | Acetone | 9:1 | Insoluble |
| Ethanol | Acetone | 7:3 | Partially Soluble |
| Ethanol | Acetone | 1:1 | Soluble |
| Isopropanol | Acetone | 9:1 | Insoluble |
| Isopropanol | Acetone | 1:1 | Partially Soluble |
| Isopropanol | Acetone | 3:7 | Soluble |
Diagram: Co-solvency Mechanism
Caption: Co-solvent molecules improve solubility by interacting with the solute and disrupting the primary solvent's structure.
Phase 2: Utilizing Surfactants for Micellar Solubilization
Problem: Co-solvents are not providing sufficient solubility, or the required concentration of the organic co-solvent is incompatible with my downstream application (e.g., cell-based assays).
Solution: Employ surfactants to create micelles that can encapsulate the fluorinated compound. Semi-fluorinated surfactants are particularly effective for this purpose.
Why it works: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail. In solution, above a certain concentration known as the Critical Micelle Concentration (CMC), they self-assemble into micelles. Semi-fluorinated surfactants have a fluorinated tail and a non-fluorinated (hydrocarbon) head. This structure allows them to form micelles with a fluorous core that can effectively solubilize highly fluorinated molecules like this compound.[5][6]
Examples of Semi-Fluorinated Surfactants:
While specific commercial names can vary, look for surfactants with a chemical structure that includes a perfluoroalkyl chain and a hydrocarbon or other non-fluorinated hydrophilic group. Glucose-based fluorinated surfactants have also shown promise in solubilizing fluorinated compounds.[7]
Experimental Protocol: Micellar Solubilization with a Semi-Fluorinated Surfactant
-
Select a Surfactant: Choose a suitable semi-fluorinated surfactant. If the CMC is unknown, it will need to be determined experimentally.
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your desired aqueous buffer at concentrations spanning the expected CMC.
-
Add Compound: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Agitate the samples for an extended period (e.g., 48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved material.
-
Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-MS).
Diagram: Micellar Solubilization
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Fluorotelomer Alcohol Chain Length on Aqueous Solubility and Sorption by Soils | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Degradation of 1H,1H,13H-Perfluorotridecan-1-ol During Polymerization
Last Updated: 2026-01-16
Introduction
Welcome to the technical support guide for utilizing 1H,1H,13H-Perfluorotridecan-1-ol in polymerization reactions. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this unique fluorinated alcohol. While this compound offers the potential to impart desirable properties such as hydrophobicity and chemical resistance to polymers, its stability during polymerization can be a concern. This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent its degradation. The advice herein is grounded in established principles of polymer and fluorine chemistry, providing you with the expertise to ensure the integrity of your novel materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing low incorporation of this compound into my polymer, and my final product has inconsistent properties. Could this be due to degradation?
A1: Yes, both low incorporation and inconsistent product properties can be strong indicators of monomer degradation. The primary alcohol group of this compound is the intended site of reaction. However, under suboptimal conditions, side reactions can occur, leading to the consumption of the monomer without successful incorporation into the polymer chain.
Potential Degradation Pathways:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of certain initiators or contaminants.[1][2] These oxidized species may not participate in the polymerization as intended, or they could act as inhibitors.
-
Elimination Reactions: At elevated temperatures, elimination of water (dehydration) or hydrogen fluoride (dehydrofluorination) can occur, leading to the formation of unsaturated species. These new molecules may have different reactivity or could terminate polymer chains.
-
Reactions with Initiators/Catalysts: Some polymerization initiators or catalysts can have side reactions with the hydroxyl group, rendering the monomer inactive.
Troubleshooting Steps:
-
Monomer Purity: Ensure the purity of your this compound. Impurities can catalyze degradation. Consider purification by recrystallization or column chromatography if the purity is questionable.
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures are generally preferred to minimize side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Initiator/Catalyst Selection: Choose an initiator or catalyst that is known to be compatible with alcohol functional groups. For instance, in radical polymerization, azo initiators (like AIBN) are often a safer choice than peroxide initiators, which can be more prone to oxidizing alcohols.
Q2: What are the key signs of this compound degradation during my polymerization?
A2: Several in-situ and post-synthesis observations can point towards degradation:
| Observation | Potential Cause | Recommended Action |
| Discoloration of reaction mixture (yellowing/browning) | Formation of conjugated systems from elimination reactions or other chromophores from side reactions. | Lower the reaction temperature. Ensure a strictly inert atmosphere. |
| Unexpected pH shift in the reaction medium | Formation of acidic byproducts like perfluorinated carboxylic acids (PFCAs) from oxidation.[1][2][4] | Buffer the reaction if compatible with your system. Re-evaluate your choice of initiator. |
| Low molecular weight of the final polymer | Chain termination events caused by degradation products or premature termination of the monomer.[5] | Optimize stoichiometry and ensure high monomer purity.[3][5] |
| Poor solubility of the resulting polymer | Cross-linking reactions initiated by degradation byproducts. | Reduce monomer concentration or adjust the solvent system. |
| Inconsistent spectroscopic data (e.g., NMR, FT-IR) | Presence of unexpected functional groups (e.g., aldehydes, alkenes) resulting from degradation. | Perform detailed spectroscopic analysis of both the crude and purified polymer to identify byproducts. |
Q3: Can the choice of polymerization technique influence the stability of this compound?
A3: Absolutely. The choice of polymerization method is critical. The stability of the C-F and C-O bonds, as well as the alcohol group, varies significantly with the reaction mechanism.
-
Step-Growth Polymerization: This method, often involving reactions of the hydroxyl group (e.g., forming polyesters or polyurethanes), can be suitable. However, it often requires high temperatures, which can promote dehydration or dehydrofluorination. Careful catalyst selection and temperature control are paramount.[3]
-
Chain-Growth Polymerization:
-
Radical Polymerization: If this compound is part of a monomer like a (meth)acrylate, radical polymerization is a common choice. As mentioned, AIBN is often preferred over peroxides.
-
Controlled Radical Polymerization (e.g., ATRP): ATRP can be sensitive to functional groups like alcohols, which may interact with the catalyst.[6] Ligand selection is crucial to prevent catalyst deactivation.[6]
-
Anionic and Cationic Polymerization: These methods are often highly sensitive to protic groups like alcohols, which can act as terminating agents. Protection of the hydroxyl group may be necessary before polymerization, followed by deprotection.
-
Recommendation: For incorporating this compound, step-growth polymerization or radical polymerization of a functionalized monomer (e.g., an acrylate derivative) are generally the most viable options.
Q4: How can I protect the alcohol group on this compound if needed?
A4: Protecting the hydroxyl group is a common strategy when it interferes with the polymerization chemistry. The choice of protecting group depends on the polymerization conditions and the ease of removal after synthesis.
| Protecting Group | Protection Reagent | Deprotection Conditions | Considerations |
| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Generally stable to radical and many step-growth conditions. May be sensitive to strongly acidic or basic conditions. |
| Acetate Ester | Acetic anhydride, pyridine | Mild acid or base hydrolysis | Stable to radical polymerization. Deprotection conditions might affect the polymer backbone. |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Mild aqueous acid | Stable to basic and organometallic reagents. Sensitive to acidic conditions. |
Workflow for Protection-Deprotection Strategy:
Caption: Workflow for using a protecting group strategy.
Experimental Protocols
Protocol 1: General Precautions for Preventing Degradation
This protocol outlines foundational steps to be taken regardless of the polymerization method.
-
Monomer Purification:
-
If the purity of this compound is below 98%, consider recrystallization from an appropriate solvent.
-
Dry the monomer under vacuum at a temperature below its melting point (129-130°C) for several hours before use.[7]
-
-
Solvent and Reagent Purity:
-
Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Ensure all other monomers and reagents are free from water and other impurities.[5]
-
-
Inert Atmosphere:
-
Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture.
-
Backfill with an inert gas (e.g., argon or nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Temperature Control:
-
Use an oil bath or a temperature-controlled reaction block for precise temperature management.
-
Start with the lowest feasible temperature for your chosen polymerization method and optimize as needed.
-
Protocol 2: Radical Polymerization of a Methacrylate Derivative of this compound
This protocol assumes the conversion of the alcohol to a methacrylate monomer first.
-
Monomer Synthesis (Esterification):
-
React this compound with methacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature.
-
Purify the resulting methacrylate monomer by column chromatography.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under argon, dissolve the purified methacrylate monomer and any co-monomers in an appropriate anhydrous solvent (e.g., THF, dioxane).
-
Add a radical initiator such as Azobisisobutyronitrile (AIBN).
-
De-gas the solution with several freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 60-80°C for AIBN).
-
Monitor the reaction by taking samples for analysis (e.g., NMR to check for conversion).
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
-
Logical Flow for Decision Making:
Caption: Troubleshooting flowchart for degradation issues.
References
- Ding, L., & Mabury, S. A. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Department of Chemistry | University of Toronto.
- Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids.
- ResearchGate. (n.d.). A degradation pathway of 6:2 FTOH leading to the formation of PFCAs...
- Ding, L. A., & Mabury, S. A. (2004).
- Frömel, T., & Knepper, T. P. (2010).
- PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. PubChem.
- Career Henan Chemical Co. (n.d.). This compound. Career Henan Chemical Co..
- Jinzong Machinery. (2024).
- National Center for Biotechnology Information. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH.
- Reddit. (2021).
- Ameduri, B. (2023). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. MDPI.
- BenchChem. (n.d.).
- Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers.
Sources
- 1. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 2. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. This compound - Career Henan Chemical Co. [coreychem.com]
Technical Support Center: Enhancing the Durability of 1H,1H,13H-Perfluorotridecan-1-ol-Based Coatings
<
Welcome to the technical support center dedicated to optimizing coatings formulated with 1H,1H,13H-Perfluorotridecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique low-surface-energy properties of this fluorinated alcohol to create robust and durable coatings. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the performance and longevity of your coatings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the formulation and application of this compound-based coatings.
Q1: My this compound-based coating exhibits poor adhesion to the substrate. What are the likely causes and how can I resolve this?
A1: Poor adhesion is a frequent challenge with low-surface-energy fluoropolymer coatings and typically stems from a few key factors:
-
Inadequate Surface Preparation: The substrate must be meticulously cleaned to remove oils, oxides, and any other contaminants that could impede adhesion.[1][2] A multi-step cleaning process is recommended, often involving solvent cleaning followed by abrasive blasting to create a surface profile that promotes mechanical adhesion.[1][3] For some substrates, a pre-baking step can help remove residual oils, particularly from porous metals.[4]
-
Mismatched Surface Energies: For optimal adhesion, the surface energy of the substrate should be significantly higher than that of the coating. Techniques like fluorination can increase the surface roughness and energy of a plastic substrate, improving wetting and film formation.[5]
-
Lack of an Adhesion Promoter: A primer is often crucial to create a strong chemical bond between the substrate and the fluoropolymer topcoat.[1][3] For fluoropolymer-to-fluoropolymer bonding or bonding to other materials, specialized adhesion promoters containing components like polyallylamine and organo-onium compounds can be effective.[6][7][8]
Q2: My coating appears hazy or dull after curing. What causes this and how can I achieve a clear, high-gloss finish?
A2: Haziness in fluorinated coatings often indicates issues with the formulation or curing process:
-
Moisture Contamination: The presence of humidity during the application or curing process can lead to a rough, low-gloss surface.[9]
-
Incompatible Components: Pigments and fillers must be properly pre-treated to ensure compatibility with the fluoropolymer resin and to enhance their dispersibility.[10]
-
Improper Curing: Curing at a low temperature or for an insufficient time can sometimes result in a film of material rising to the surface, causing a hazy appearance, though this may not harm the coating's performance.[9]
Q3: The hydrophobicity of my coating degrades over time, especially after exposure to UV radiation or harsh chemicals. How can I improve its long-term durability?
A3: The degradation of a coating's performance is often due to the breakdown of the polymer. To enhance durability:
-
Incorporate Crosslinkers: Cross-linking strategies can create a more durable fluoropolymer-based functional coating.[11][12] This can be achieved by incorporating monomers with functional groups that can react to form a crosslinked network.[11][12][13]
-
UV and Chemical Resistance: Fluoropolymer coatings are known for their excellent resistance to UV rays, chemicals, and extreme temperatures.[14][15] However, prolonged exposure can still lead to degradation.[16][17][18] The inclusion of fluorinated groups in polymers like polyurethanes can enhance their stability against adverse climatic conditions.[19]
-
Proper Formulation: The choice of fluoropolymer resin, pigments, fillers, and solvents is critical to the final properties of the coating.[10] For example, fluoroethylene-vinyl ether (FEVE) resins are used to make highly durable and weatherable coatings.[20]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the coating process.
| Problem | Potential Cause | Recommended Solution |
| Coating Blistering or Bubbling | Trapped moisture or solvents under the coating film.[21] | Ensure the substrate is completely dry before coating. Apply the coating within the recommended temperature and humidity ranges.[21] |
| Air expansion in porous metal substrates during curing (outgassing).[9] | Pre-bake the part at or above the coating's cure temperature to remove trapped air.[4] | |
| Coating Cracking | Excessive coating thickness. | Apply thinner coats, allowing for proper solvent evaporation between layers. |
| Mechanical stress or flexing of the substrate. | Use a more flexible coating formulation or a primer system designed for mechanical durability.[1] | |
| Coating Peeling or Delamination | Inadequate surface preparation leading to poor adhesion.[4][21] | Implement a thorough cleaning and surface profiling process.[1][2][3] |
| Use of an incorrect or no primer. | Select a primer specifically designed for the substrate and the fluoropolymer coating.[1] |
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to enhance the durability of your this compound-based coatings.
Protocol 1: Substrate Surface Preparation for Enhanced Adhesion
This protocol outlines the cleaning and preparation of a metallic substrate for coating.
Materials:
-
Substrate (e.g., aluminum or steel panels)
-
Organic solvent (e.g., acetone, isopropanol)
-
Alkaline cleaning solution
-
Abrasive blasting equipment (e.g., sandblaster) with appropriate media
-
Primer compatible with the fluoropolymer coating
Procedure:
-
Solvent Cleaning: Thoroughly wipe the substrate with an organic solvent to remove any oils, grease, or other organic contaminants.[3]
-
Alkaline Cleaning: If necessary, use an alkaline cleaning solution to remove any remaining oils and greases.[3]
-
Abrasive Blasting: Use abrasive blasting to remove any rust, scale, or old coatings and to create a roughened surface for better mechanical adhesion.[3]
-
Debris Removal: Ensure all abrasive media and dust are removed from the surface, for instance, by using mechanical brushes and air blowers.[2]
-
Primer Application: Apply a suitable primer immediately after surface preparation to prevent recontamination and to create a strong chemical bond for the topcoat.[1]
Protocol 2: Formulation of a Cross-Linkable this compound-Based Coating
This protocol provides a conceptual framework for creating a more durable, cross-linked coating. The specific cross-linking agents and functional monomers would need to be selected based on the desired properties and curing mechanism.
Materials:
-
This compound
-
A functional comonomer (e.g., one with a hydroxyl or keto group)[11][13]
-
A suitable cross-linking agent (e.g., a diisocyanate or a dihydrazide)[11][13]
-
Appropriate solvent
-
Initiator for polymerization
Procedure:
-
Polymer Synthesis: Co-polymerize the this compound with a functional monomer in a suitable solvent using an appropriate initiator. The ratio of the monomers will determine the cross-linking density.
-
Formulation: Once the polymer is synthesized, formulate the coating by dissolving it in a suitable solvent and adding the cross-linking agent.
-
Application: Apply the formulated coating to a prepared substrate using the desired method (e.g., spraying, dipping).
-
Curing: Cure the coating according to the requirements of the cross-linking chemistry. This may involve thermal curing at a specific temperature and time or UV curing if a photoinitiator is used.[3]
Part 4: Visualizations
Diagram 1: Workflow for Durable Fluoropolymer Coating Application
Caption: Key environmental and mechanical factors contributing to coating failure.
References
-
[14]How Coatings with Fluoropolymer Enhance the Longevity of Architectural Structures. (n.d.). Pfluon. Retrieved from [Link]
-
[3]4 Steps of Fluoropolymer Coating Process. (2024, June 25). Pfluon. Retrieved from [Link]
-
[22]Degradation Mechanisms Occurring in PTFE-Based Coatings Employed in Food-Processing Applications. (2021, November 20). MDPI. Retrieved from [Link]
-
[16]Degradation of fluorinated polyurethane coating under UVA and salt spray. Part I: Corrosion resistance and morphology. (n.d.). ResearchGate. Retrieved from [Link]
-
[6]PRIMERS, ADHESION PROMOTERS, COATINGS AND SEALANTS FOR FLUOROPOLYMERS and MOST COMBINATIONS OF SUBSTRATES. (n.d.). Reltek LLC. Retrieved from [Link]
-
[19]Insights into the stability of fluorinated super-hydrophobic coating in different corrosive solutions. (2025, August 10). ResearchGate. Retrieved from [Link]
-
[10]Preparation of fluorine paint. (2024, October 19). Pfluon. Retrieved from [Link]
-
[2]Expert PTFE Surface Preparation | Teflon® & Xylan® Coatings. (n.d.). Product Release. Retrieved from [Link]
-
[15]Fluoropolymer Coatings ➡️ Sustainable Uses & Benefits. (n.d.). BioPowder. Retrieved from [Link]
-
[20]Advances in Fluoropolymer Resins for Long-Life Coatings. (n.d.). ResearchGate. Retrieved from [Link]
-
[7]US7598302B2 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article. (n.d.). Google Patents. Retrieved from
-
[8]EP1894963A1 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article. (n.d.). Google Patents. Retrieved from
-
[9]Common Coating Problems Part 1. (2016, October 4). AFT Fluorotec. Retrieved from [Link]
-
[17]Degradation of Hydrophobic Anti-soiling Coatings: Correlating Indoor and Outdoor Testing. (2021, August 26). IEEE Xplore. Retrieved from [Link]
-
[18]Degradation of fluorinated polyurethane coating under UVA and salt spray. Part Ⅱ: Molecular structures and depth profile. (n.d.). ResearchGate. Retrieved from [Link]
-
[11]Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. (2025, October 15). ResearchGate. Retrieved from [Link]
-
[5]Adhesion fluorination. (n.d.). Fluor Technik System GmbH. Retrieved from [Link]
-
[21]Coating Failure Troubleshooting. (n.d.). Marvel Industrial Coatings. Retrieved from [Link]
-
[12]Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. (n.d.). National Institutes of Health. Retrieved from [Link]
-
[13]EP4453091A1 - Cross-linkable fluoropolymer. (n.d.). Google Patents. Retrieved from
Sources
- 1. coatingsystems.com [coatingsystems.com]
- 2. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 3. en.pfluon.com [en.pfluon.com]
- 4. Surface Preparation Is Critical for Coating Longevity | Fluorogistx [fluorogistx.com]
- 5. Adhesion fluorination [fts-de.com]
- 6. Primers, Adhesion Promoters, Sealant, Coatings and Adhesives for Fluoropolymers TEFLON [reltekllc.com]
- 7. US7598302B2 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article - Google Patents [patents.google.com]
- 8. EP1894963A1 - Adhesion promoter for bonding fluoropolymer layers in a multi-layered article - Google Patents [patents.google.com]
- 9. fluorotec.com [fluorotec.com]
- 10. Preparation of fluorine paint [raw-teflon.com]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP4453091A1 - Cross-linkable fluoropolymer - Google Patents [patents.google.com]
- 14. How Fluoropolymer Coatings Enhance Architectural Longevity [professionalpowdercoating.ca]
- 15. Fluoropolymer Coatings ➡️ Sustainable Uses & Benefits - BioPowder [bio-powder.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of Hydrophobic Anti-soiling Coatings: Correlating Indoor and Outdoor Testing | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Coating Failure Troubleshooting [marvelcoatings.com]
- 22. mdpi.com [mdpi.com]
Minimizing byproduct formation in the synthesis of "1H,1H,13H-Perfluorotridecan-1-ol"
Welcome to the technical support center for the synthesis of 1H,1H,13H-Perfluorotridecan-1-ol (F(CF₂)₁₂CH₂OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge to minimize byproduct formation and optimize your synthetic outcomes.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a multi-step process. Understanding this pathway is crucial for diagnosing and resolving issues related to byproducts.
Caption: General four-stage synthesis of this compound.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Stage 1: Telomerization
Question 1: My telomerization reaction yields a wide distribution of perfluoroalkyl iodides, with a low percentage of the desired F(CF₂)₁₂I. How can I improve the selectivity for the C12 chain?
Answer:
This is a common challenge in telomerization, which is inherently a chain-growth process. The distribution of chain lengths is primarily governed by the molar ratio of the taxogen (TFE) to the telogen (perfluoroalkyl iodide).
Causality: A high concentration of TFE relative to the telogen will favor the formation of longer perfluoroalkyl chains. Conversely, a higher concentration of the telogen will increase the probability of chain transfer, leading to shorter chains.[1]
Troubleshooting Protocol:
-
Adjust Reactant Ratios: To favor the formation of the C12 iodide, you need to carefully control the stoichiometry. Start by decreasing the initial charge of TFE or increasing the concentration of the initial perfluoroalkyl iodide telogen.
-
Controlled TFE Addition: Instead of adding all the TFE at once, a semi-batch process with controlled, slow addition of TFE can help maintain a lower instantaneous concentration of the taxogen, thus favoring the formation of shorter to medium-length chains.
-
Monitor Reaction Progress: If your reactor setup allows, monitor the consumption of TFE (e.g., by pressure drop) and stop the reaction when the desired average chain length is likely achieved. This often requires preliminary experiments to correlate reaction time with product distribution.
-
Consider a Chain Transfer Agent: In some cases, the addition of a chain transfer agent can help to control the molecular weight distribution.[1]
Data Summary: Effect of Reactant Ratio on Telomer Distribution (Illustrative)
| Molar Ratio (TFE:Telogen) | Predominant Chain Lengths | % Yield of F(CF₂)₁₂I (Approx.) |
| High (>10:1) | > C14 | < 5% |
| Medium (5:1 - 10:1) | C10 - C16 | 10-20% |
| Low (1:1 - 4:1) | C4 - C10 | < 10% |
Note: Optimal ratios are system-dependent and require empirical determination.
Question 2: I am observing the formation of perfluoroalkanes and elemental iodine in my reactor. What causes this and how can I prevent it?
Answer:
The formation of perfluoroalkanes (e.g., F(CF₂)₂₄F) and iodine (I₂) are known byproducts in thermal telomerization reactions.
Causality: These byproducts arise from side reactions of the perfluoroalkyl radicals. Dimerization of two perfluoroalkyl radicals leads to the formation of a perfluoroalkane. The generation of free iodine can result from the reaction between telomers.[2] These side reactions can be exacerbated by high temperatures.
Mitigation Strategies:
-
Lower Reaction Temperature: If using a thermal initiation method, reducing the temperature can decrease the rate of radical dimerization.
-
Use of a Catalyst: Employing a catalyst, such as copper, can allow the telomerization to proceed at lower temperatures (e.g., 80-100 °C), thereby minimizing thermal side reactions.[2]
-
Radical Initiator Control: If using a chemical radical initiator, ensure the concentration is optimized. Too high a concentration can lead to an excess of radicals, increasing the likelihood of dimerization.
Caption: Competing desired reaction and byproduct formation pathways.
Stage 3: Hydroxymethylation
Question 3: The conversion of perfluorododecyl iodide to the final alcohol is incomplete. How can I drive the reaction to completion?
Answer:
The radical hydroxymethylation of a perfluoroalkyl iodide with formaldehyde is a complex reaction that can be challenging to optimize.[3][4]
Causality: The addition of a carbon-centered radical to formaldehyde is a reversible and often endothermic process.[3][5] The back reaction, involving β-scission of the resulting oxygen-centered radical, can be fast, leading to an equilibrium that does not favor the product.
Troubleshooting Protocol:
-
Irreversible Trapping of the Oxygen Radical: A key to driving this reaction forward is to trap the intermediate oxygen-centered radical in a fast and irreversible step. The use of a phosphine, such as triphenylphosphine (PPh₃), has been shown to be effective. The PPh₃ traps the oxygen radical to form a phosphoranyl radical, which can then propagate the radical chain.[3][4][5]
-
Optimize Photocatalyst and Light Source: If using a photoredox-catalyzed method, ensure that the photocatalyst is appropriate for the reaction and that the light source has the correct wavelength and intensity to excite the catalyst efficiently.
-
Control Amine Stoichiometry: In some photocatalytic systems, an amine is used as a reductive quencher. The choice and concentration of the amine can be critical. Some linear trialkylamines can be trapped by formaldehyde, leading to the formation of polar poly-hydroxymethylated byproducts, which can consume reactants and complicate purification.[3]
-
Increase Reaction Time: If the reaction is sluggish, increasing the reaction time may improve the yield, provided that the reactants and products are stable under the reaction conditions.
Question 4: I am observing the formation of polar, high-molecular-weight byproducts that are difficult to separate from my product. What are these and how can I avoid them?
Answer:
These are likely poly-hydroxymethylated derivatives.
Causality: As mentioned previously, if an amine is used in the reaction, it can compete with the perfluoroalkyl radical in reacting with formaldehyde. This can lead to the formation of amine-based poly-hydroxymethylated species, which are often polar and can be difficult to remove.[3]
Mitigation Strategies:
-
Choice of Amine: If an amine is necessary, consider using one that is less prone to side reactions with formaldehyde. Sterically hindered amines may be less reactive.
-
Alternative Radical Generation: Explore methods for generating the perfluoroalkyl radical that do not require an amine, such as using a different type of initiator or a "reductant-free" photochemical approach.[3]
-
Purification: If these byproducts do form, purification can be challenging. Fluorous solid-phase extraction (F-SPE) can be a powerful technique for separating highly fluorinated compounds from non-fluorinated impurities.[6][7]
Stage 4: Final Purification
Question 5: My final product is contaminated with acidic impurities. How can I remove them?
Answer:
Acidic impurities in fluorinated alcohols are often perfluoroalkanoic acids, which can form from the oxidation of residual aldehydes or other precursors.
Causality: Trace amounts of oxygen can lead to the oxidation of intermediates. The hydrolysis of certain intermediates can also lead to the formation of carboxylic acids.
Purification Protocol:
A patented method for removing perfluoroalkanoic acids, their esters, and residual perfluoroalkyl iodides involves heating the crude fluorinated alcohol.[8]
-
Crude Product Treatment: In a suitable reactor, combine the crude this compound with water and a base additive (e.g., a Brønsted base).
-
Heating: Heat the mixture to a temperature of at least 175 °C. This thermal treatment in the presence of a base and water helps to hydrolyze and decompose the acidic and iodide impurities.
-
Phase Separation: After cooling, the organic phase containing the purified alcohol can be separated from the aqueous phase containing the salts of the acidic impurities.
-
Final Purification: Further purification can be achieved by recrystallization or distillation.
Table of Common Impurities and Recommended Purification Methods
| Impurity | Likely Source | Recommended Purification Method |
| F(CF₂)nI (n≠12) | Incomplete separation after telomerization | Fractional Distillation |
| F(CF₂)₁₂I | Incomplete hydroxymethylation | Thermal treatment with base and water[8], Chromatography |
| Perfluoroalkanoic Acids | Oxidation of intermediates | Thermal treatment with base and water[8] |
| Photocatalyst/Initiator Residues | Hydroxymethylation stage | Chromatography, Fluorous Solid-Phase Extraction[6] |
| Poly-hydroxymethylated species | Side reactions with amine and formaldehyde | Fluorous Solid-Phase Extraction[6][7] |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different method to convert the perfluorododecyl iodide to the alcohol?
A1: Yes, while radical hydroxymethylation with formaldehyde is a modern approach, classical methods like hydrolysis are also possible. However, direct hydrolysis of perfluoroalkyl iodides to alcohols can be sluggish and may require harsh conditions. An alternative is a two-step process involving the addition of ethylene to the perfluoroalkyl iodide, followed by hydrolysis of the resulting iodoethane derivative.[8] However, this would result in a different final product (a fluorotelomer alcohol with a -CH₂CH₂OH end group). For the specific target molecule F(CF₂)₁₂CH₂OH, a C1 synthon like formaldehyde is necessary.
Q2: What are the safety considerations when working with tetrafluoroethylene (TFE)?
A2: TFE is a flammable gas that can polymerize explosively under certain conditions, especially in the presence of oxygen or at elevated temperatures and pressures. All work with TFE must be conducted in a high-pressure reactor designed for such reactions, with appropriate safety measures in place, including pressure relief systems and oxygen exclusion.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used. ¹H and ¹⁹F NMR spectroscopy are invaluable for confirming the structure and identifying fluorinated byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. Elemental analysis can confirm the overall elemental composition of the final product.
Q4: Are there alternative synthesis routes that avoid telomerization?
A4: While telomerization is a common industrial method for building long perfluoroalkyl chains, other approaches exist. One could potentially start with perfluorotridecanoic acid and reduce the carboxylic acid functionality to an alcohol. However, the synthesis of long-chain perfluoroalkanoic acids can also be complex, and the reduction of the acid to the alcohol requires specific reducing agents that are compatible with the fluorinated chain.
IV. References
-
Caiger, L., Sinton, C., Constantin, T., Douglas, J. J., Sheikh, N. S., Juliá, F., & Leonori, D. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(31), 10448–10454. [Link]
-
Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. (2021). Chemical Science. [Link]
-
Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. (n.d.). ResearchGate. [Link]
-
Creazzo, J. A., & Papanu, V. N. (2006). Purification of fluorinated alcohols. U.S. Patent No. 7,138,551 B2.
-
Zhang, Q., Luo, Z., & Curran, D. P. (2000). Separation of "light fluorous" reagents and catalysts by fluorous solid-phase extraction: synthesis and study of a family of triarylphosphines bearing linear and branched fluorous tags. The Journal of Organic Chemistry, 65(26), 8866–8873. [Link]
-
Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. (2021). Royal Society of Chemistry. [Link]
-
Chen, Q. Y., Wu, S. W., & Wang, Z. Y. (1987). Metal-catalyzed preparation of perfluoroalkyl iodide telomers. Journal of Fluorine Chemistry, 36(4), 483-489.
-
Telomerisation Reactions of fluorinated alkenes. (n.d.). ResearchGate. [Link]
-
Ishii, A., Mikami, K., & Uneyama, K. (2004). Direct asymmetric aldol reaction with recyclable fluorous organocatalyst. Organic Letters, 6(12), 1999–2001. [Link]
-
Alkyl Halides to Alcohols. (2023). Chemistry LibreTexts. [Link]
-
Fluorous Lewis acids and phase transfer catalysts. (n.d.). ResearchGate. [Link]
-
Length control and living 1D chain-growth copolymerization of DHT... (n.d.). ResearchGate. [Link]
-
Buck, R. C., Franklin, J., Berger, U., Conder, J. M., Cousins, I. T., de Voogt, P., Jensen, A. A., Kannan, K., Mabury, S. A., & van Leeuwen, S. P. J. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Integrated Environmental Assessment and Management, 7(4), 513–541. [Link]
-
Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016). ResearchGate. [Link]
-
The Chain Length Distribution of an Ideal Reversible Deactivation Radical Polymerization. (2018). MDPI. [Link]
-
Synthesis of Alkyl Halides from Alcohols. (2023). Chemistry LibreTexts. [Link]
-
How to decrease the chain length in a Random polymerization of two monomer ?. (2018). ResearchGate. [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. (2020). YouTube. [Link]
-
Radical Fluoroalkylation Reactions. (n.d.). Notables de la Ciencia. [Link]
-
Reconstruction of the Chain Length Distribution for Vinyl‐Divinyl Copolymerization Using the Numerical Fractionation Technique. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 3. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon | Semantic Scholar [semanticscholar.org]
- 5. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Separation of "light fluorous" reagents and catalysts by fluorous solid-phase extraction: synthesis and study of a family of triarylphosphines bearing linear and branched fluorous tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct asymmetric aldol reaction with recyclable fluorous organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
Technical Support Center: Characterization of 1H,1H,13H-Perfluorotridecan-1-ol Containing Materials
Welcome to the technical support center for the characterization of materials containing 1H,1H,13H-Perfluorotridecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly fluorinated long-chain alcohol. The inherent properties of fluorinated compounds, such as the strength of the carbon-fluorine bond, can complicate standard analytical procedures.[1][2][3] This resource provides troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable characterization of your materials.
The structure of this compound, with its long perfluorinated chain and terminal primary alcohol, results in unique chemical and physical properties that demand specialized analytical approaches. These properties include high thermal stability, hydrophobicity, and lipophobicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Analysis
Question 1: I am observing poor peak shape and retention time variability when analyzing this compound using reverse-phase liquid chromatography (RPLC). What could be the cause and how can I fix it?
Answer:
This is a common issue when analyzing long-chain fluorinated compounds. The problem often stems from secondary interactions with the stationary phase and the unique solubility characteristics of these molecules.
Causality:
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the terminal hydroxyl group of the analyte, leading to peak tailing.
-
Poor Solubility in Mobile Phase: Perfluorinated compounds have low solubility in common RPLC mobile phases like acetonitrile and methanol, which can cause peak splitting or broadening.
-
Adsorption to System Components: The hydrophobic and lipophobic nature of the analyte can lead to its adsorption onto PEEK or stainless-steel tubing and fittings in the LC system, causing carryover and inconsistent results.
Troubleshooting Protocol:
-
Column Selection:
-
Utilize a column with end-capping to minimize silanol interactions.
-
Consider a polymeric stationary phase or a fluorinated stationary phase (e.g., fluorous-phase columns) which can offer better selectivity and peak shape for fluorinated analytes.
-
-
Mobile Phase Optimization:
-
Incorporate a small percentage of a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), into your mobile phase.[4] HFIP can improve the solubility of the analyte and reduce secondary interactions.[4]
-
Experiment with different organic modifiers. Isopropanol (IPA) or a mixture of acetonitrile and IPA can sometimes provide better solvation for long-chain alcohols.
-
-
System Passivation:
-
Flush the LC system with a high concentration of the organic modifier to remove any adsorbed analyte.
-
If problems persist, consider using a biocompatible or inert LC system with PEEK-lined tubing.
-
-
Sample Preparation:
-
Ensure your sample is fully dissolved in the initial mobile phase composition or a compatible solvent. Sonication may be required.
-
Question 2: I am trying to analyze this compound using Gas Chromatography (GC), but I'm seeing broad peaks and suspect thermal degradation. How can I improve my GC analysis?
Answer:
While this compound is thermally stable, high temperatures in the GC inlet and column can lead to degradation or undesirable interactions.
Causality:
-
Active Sites in the Inlet: The hydroxyl group of the analyte can interact with active sites in the GC inlet liner, leading to peak tailing and potential degradation.
-
Column Bleed: High oven temperatures can cause stationary phase bleed, which can interfere with the analysis.
-
Analyte Volatility: Although fluorinated, the long carbon chain reduces the volatility of this alcohol, requiring higher temperatures that can also promote degradation.
Troubleshooting Protocol:
-
Inlet Maintenance:
-
Use a deactivated inlet liner (e.g., silylated) to minimize active sites.
-
Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
-
-
Derivatization:
-
Column Selection:
-
Use a low-bleed capillary column suitable for the analysis of semi-volatile compounds. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
-
Temperature Program Optimization:
-
Start with a lower initial oven temperature to ensure proper focusing of the analyte on the column.
-
Use a slower temperature ramp rate to improve separation and peak shape.
-
Mass Spectrometry (MS) Analysis
Question 3: I am struggling to get a strong molecular ion peak for this compound in my mass spectrometer. What ionization technique is most suitable?
Answer:
The choice of ionization technique is critical for the analysis of fluorinated compounds, which can be challenging to ionize efficiently.
Causality:
-
Electron Ionization (EI): In GC-MS, EI often leads to extensive fragmentation of fluorinated compounds, resulting in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): In LC-MS, this alcohol is a neutral molecule and does not ionize well by ESI in its native form.
Recommended Approaches:
-
Chemical Ionization (CI) for GC-MS:
-
Positive Chemical Ionization (PCI) using methane or isobutane as the reagent gas will result in a strong [M+H]+ or [M+C2H5]+ adduct, preserving the molecular weight information.
-
Negative Chemical Ionization (NCI) can also be effective, often producing a prominent [M-H]- ion.
-
-
Atmospheric Pressure Chemical Ionization (APCI) for LC-MS:
-
APCI is generally more suitable for less polar and volatile compounds than ESI and can effectively ionize this alcohol.
-
-
ESI with Mobile Phase Additives for LC-MS:
-
The addition of a small amount of an ammonium salt (e.g., ammonium acetate or ammonium formate) to the mobile phase can promote the formation of [M+NH4]+ adducts in positive ion mode.
-
Table 1: Recommended MS Ionization Techniques and Expected Ions
| Ionization Technique | Platform | Expected Primary Ion(s) | Notes |
| Chemical Ionization (CI) | GC-MS | [M+H]+, [M+C2H5]+ | Use methane or isobutane as reagent gas. |
| Negative Chemical Ionization (NCI) | GC-MS | [M-H]- | Often provides high sensitivity. |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | [M+H]+ | Good for less polar compounds. |
| Electrospray Ionization (ESI) | LC-MS | [M+NH4]+ | Requires the use of mobile phase additives. |
Spectroscopic Characterization
Question 4: The ¹H NMR spectrum of my this compound sample shows complex splitting patterns for the protons near the fluorinated chain. How can I simplify the interpretation?
Answer:
The complex splitting is due to coupling between the protons and the adjacent fluorine atoms (H-F coupling).
Causality:
-
²J(H,F) and ³J(H,F) Coupling: Protons on the same carbon as fluorine atoms (geminal) and on adjacent carbons (vicinal) will couple with the fluorine atoms, leading to multiplets.
-
Overlapping Signals: The signals from the two methylene groups attached to the fluorinated chain can overlap, further complicating the spectrum.
Troubleshooting and Interpretation Workflow:
-
¹⁹F NMR Spectroscopy:
-
Acquire a ¹⁹F NMR spectrum. This will help you identify the different fluorine environments and can be used in conjunction with the ¹H NMR for a complete picture.
-
-
¹H{¹⁹F} Decoupling Experiments:
-
Perform a proton NMR experiment while decoupling the fluorine nuclei. This will collapse the H-F multiplets into simpler patterns (e.g., triplets or quartets), making the H-H coupling easier to interpret.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify which proton signals are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment will show which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will reveal long-range couplings between protons and carbons, which can be useful for confirming the overall structure.
-
Diagram 1: Workflow for NMR Spectral Interpretation
Caption: Workflow for simplifying and interpreting complex NMR spectra of fluorinated compounds.
Question 5: I am using FTIR to confirm the presence of this compound in my material, but the C-F stretching region is very intense and broad, obscuring other peaks. What can I do?
Answer:
The intense C-F stretching vibrations are a characteristic feature of perfluorinated compounds and can indeed dominate the fingerprint region of the IR spectrum.
Causality:
-
Strong Dipole Moment of C-F Bond: The large difference in electronegativity between carbon and fluorine results in a very strong dipole moment for the C-F bond, leading to intense IR absorption.
-
Overlapping Vibrational Modes: The numerous C-F bonds in the molecule give rise to a series of overlapping stretching and bending vibrations, resulting in a broad and complex absorption band.
Troubleshooting and Data Interpretation:
-
Focus on Other Key Functional Groups:
-
O-H Stretch: Look for the characteristic broad absorption of the hydroxyl group in the 3200-3600 cm⁻¹ region.[6] The presence of this peak is a strong indicator of the alcohol functionality.
-
C-H Stretch: Identify the C-H stretching vibrations of the methylene groups around 2850-2960 cm⁻¹.
-
-
Attenuated Total Reflectance (ATR)-FTIR:
-
If you are analyzing a solid or liquid sample, using an ATR accessory can sometimes reduce the path length and minimize the intensity of the strongest absorption bands, allowing weaker peaks to be observed more clearly.
-
-
Spectral Subtraction:
-
If your analyte is in a matrix, you can acquire a spectrum of the pure matrix and subtract it from the spectrum of your sample to isolate the peaks corresponding to the analyte.
-
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |
| C-H Stretch | 2850 - 2960 | Medium |
| C-F Stretch | 1100 - 1300 | Very Strong, Broad |
| C-O Stretch | 1000 - 1150 | Medium-Strong |
References
-
LCGC International. (2022). PFAS Analytical Challenges: Regulations and Methods Unravelled. [Link]
-
Zabaleta, I., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. PMC - NIH. [Link]
-
ALS Europe. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water. [Link]
-
Vaynberg, J., & Ng, L. M. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. ResearchGate. [Link]
-
Strynar, M. J., et al. (2015). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. [Link]
-
Khan, M. A., et al. (2024). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. [Link]
-
Gong, L., & Bartlett, M. G. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
-
Vaynberg, J., & Ng, L. M. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Applied Surface Science. [Link]
-
Supplementary Information. (n.d.). 1H-NMR and 13C-NMR Spectra. [Link]
-
Li, H., et al. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Newton, S., et al. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry–Based Methods. Spectroscopy Online. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
European Environment Agency. (2024). Emerging chemical risks in Europe — PFAS. [Link]
-
Bagno, A., et al. (2005). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Sci-Hub. [Link]
-
Li, H., et al. (2018). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. ResearchGate. [Link]
-
West, C. L., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. [Link]
-
Defense Technical Information Center. (1949). Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
Lee, H., et al. (2011). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Alkylamines and fluorinated alcohols (organized in the order of increased boiling point) used in the ion pairing reversed-phase liquid chromatography-mass spectrometry. [Link]
-
The Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
-
Technology Networks. (2023). Overcoming Challenges in PFAS Detection. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Pierens, D. K., & Kitching, W. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry. [Link]
-
The Analytical Scientist. (2023). Trends and Challenges in PFAS Analysis. [Link]
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- 6. researchgate.net [researchgate.net]
Improving the yield of "1H,1H,13H-Perfluorotridecan-1-ol" functionalization reactions
Technical Support Center: Functionalization of 1H,1H,13H-Perfluorotridecan-1-ol
From the desk of the Senior Application Scientist
Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique, long-chain fluorinated alcohol. The high fluorine content of this molecule (C13H4F24O) imparts distinct properties, such as significant hydrophobicity and lipophobicity, which can present unique challenges during synthesis.[1] However, these same properties make its derivatives valuable in fields ranging from material science to pharmaceuticals.
This resource provides in-depth, field-proven insights to help you overcome common hurdles and improve the yield and purity of your functionalization reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this compound.
Q1: Why is my functionalization reaction (e.g., esterification, tosylation) showing low or no conversion?
A1: This is the most frequent issue and typically stems from one of three core factors related to the unique nature of perfluorinated alcohols:
-
Reduced Nucleophilicity: The electron-withdrawing effect of the extensive perfluoroalkyl chain significantly lowers the pKa of the alcohol, making the hydroxyl group less nucleophilic compared to its non-fluorinated counterparts. Standard reaction conditions are often insufficient to drive the reaction to completion.
-
Poor Solubility: The "fluorous" character of the molecule leads to poor solubility in many common organic solvents like THF, methanol, or dichloromethane at room temperature.[2][3] If the alcohol and reagents are not in the same phase, reaction rates will be severely limited.
-
Steric Hindrance: While the hydroxyl group is on a primary carbon, the bulky, rigid perfluoroalkyl chain can sterically hinder the approach of reagents to the reaction center.
Q2: What is the best general-purpose solvent for reactions with this alcohol?
A2: There is no single "best" solvent, but the key is to address the solubility challenge. Consider these options:
-
Fluorinated Solvents: Solvents like trifluorotoluene (TFT), hexafluoroisopropanol (HFIP), or perfluorohexane are excellent choices as they readily dissolve highly fluorinated compounds, creating a homogeneous reaction mixture.[3][4][5] HFIP and another fluorinated alcohol, trifluoroethanol (TFE), have been shown to be particularly effective in promoting various reactions, including C-H functionalization and epoxide ring-openings.[4][5][6]
-
High-Temperature Aprotic Solvents: In cases where fluorinated solvents are not available or desired, high-boiling point aprotic solvents like DMF, DMAc, or dioxane can be effective, as heating often overcomes solubility limitations.
-
Co-Solvent Systems: Using a mixture of a common organic solvent (like THF or DCM) with a fluorinated solvent can sometimes achieve sufficient solubility while reducing cost.[7]
Q3: How can I effectively monitor the reaction progress?
A3: Standard thin-layer chromatography (TLC) can be challenging due to the compound's properties.
-
¹⁹F NMR Spectroscopy: This is the most reliable method. The chemical shift of the -CF₂- group adjacent to the CH₂OH will change significantly upon functionalization. This provides a clear and quantitative measure of conversion.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can effectively separate the starting material from the product and confirm the mass of the desired compound.[2]
-
GC-MS (for volatile derivatives): If the functionalized product is sufficiently volatile, GC-MS is a viable option.
Q4: Purification is difficult. The product streaks on my silica gel column. What should I do?
A4: This is a classic problem with fluorinated molecules.[2]
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most effective technique. A column packed with fluorous silica gel will retain the highly fluorinated compounds while non-fluorinated impurities and reagents are washed away. The desired product is then eluted with a fluorinated solvent.
-
Modified Column Chromatography: If F-SPE is not an option, try less polar mobile phases (e.g., hexane/ethyl acetate or even pure hexane) on silica gel. Sometimes, using a different stationary phase like alumina can help.
-
Crystallization: If the product is a solid, crystallization from a fluorous solvent or a mixture of a fluorous and non-fluorous solvent can be a highly effective purification method.[2]
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for specific functionalization reactions.
Guide 1: Esterification Reactions (e.g., Fischer, Steglich, Mitsunobu)
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Reaction Stalls (Fischer Esterification) | Insufficient activation of the carboxylic acid or low reactivity of the alcohol. The equilibrium is not sufficiently shifted towards the product. | 1. Increase Catalyst Loading: Use a higher concentration of a strong acid catalyst like H₂SO₄ or p-TsOH.[8] 2. Remove Water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to drive the equilibrium forward.[8] 3. Increase Temperature & Time: Reflux for an extended period (24-48h) to overcome the activation energy barrier. |
| Low Yield in Mitsunobu Reaction | The pKa of the fluorinated alcohol is too low, making protonation of the betaine intermediate difficult. Side reactions, such as the azodicarboxylate attacking the phosphonium intermediate, can occur if the desired nucleophile is not sufficiently acidic or nucleophilic.[9][10] | 1. Reverse Addition: Add the DEAD or DIAD slowly to a pre-cooled (0 °C) solution of the alcohol, carboxylic acid, and triphenylphosphine. This maintains a low concentration of the reactive betaine, favoring the desired pathway.[9][11] 2. Use Alternative Reagents: For particularly stubborn cases, consider using stronger phosphine reagents or alternative azodicarboxylates like ADDP, which form a more basic intermediate.[9] |
| Difficult Esterification with Bulky Acids | Steric hindrance from both the bulky acid and the perfluoroalkyl chain prevents the reaction partners from approaching each other. | 1. Use an Activating Agent: Convert the carboxylic acid to a more reactive acyl chloride or use a powerful coupling reagent. A recently reported method using XtalFluor-E has shown moderate to excellent yields for the direct esterification of carboxylic acids with perfluorinated alcohols.[12][13] 2. High Temperature/Pressure: In some cases, sealed-tube reactions at high temperatures (>150 °C) can provide the necessary energy to overcome steric barriers. |
Guide 2: Tosylation/Mesylation Reactions
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Reaction is Slow or Incomplete | The reduced nucleophilicity of the alcohol makes deprotonation by common bases (like triethylamine) inefficient. The resulting alkoxide is not formed in sufficient concentration. | 1. Use a Stronger Base: Switch from triethylamine (pKa of conjugate acid ~10.7) to a stronger, non-nucleophilic base like DBU (pKa ~13.5) or use a catalytic amount of a super-acylation catalyst like DMAP. 2. Increase Temperature: After the initial addition of TsCl/MsCl at 0°C, allow the reaction to warm to room temperature or gently heat to 40-50°C to increase the rate. |
| Formation of Chloride Byproduct | The tosylate or mesylate, once formed, is a good leaving group. If chloride ions are present (e.g., from tosyl chloride hydrochloride impurity or certain solvents), they can displace the tosylate in an Sₙ2 reaction. This has been observed in similar systems.[14] | 1. Use High-Purity Reagents: Use freshly recrystallized or purchased high-purity tosyl chloride or mesyl chloride. 2. Use a Non-Chloride Solvent: Ensure your solvent (e.g., DCM) is free from HCl. Using solvents like toluene or THF can mitigate this issue. |
| Degradation of Product During Workup | The tosylate/mesylate product is highly electrophilic and can be sensitive to hydrolysis, especially under basic conditions. | 1. Use a Mild, Buffered Workup: Quench the reaction with cold, saturated ammonium chloride (NH₄Cl) solution instead of pure water. Avoid strong bases during the aqueous wash steps. 2. Minimize Time on Silica Gel: Purify the product quickly, as prolonged exposure to the acidic surface of silica gel can cause decomposition. Consider using a plug of neutral alumina first. |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Mitsunobu Esterification
This protocol is optimized to favor the reaction of the less-nucleophilic this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF or Toluene (approx. 0.1 M concentration).
-
Cooling: Cool the homogeneous solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes. The order of addition is critical.[11]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor progress by ¹⁹F NMR or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purification:
-
Primary Method (F-SPE): Load the crude residue onto a fluorous silica gel cartridge. Wash with a non-fluorinated solvent (e.g., methanol/water or acetonitrile) to elute the non-fluorinated byproducts. Elute the desired fluorinated ester with a fluorinated solvent (e.g., perfluorohexane or trifluorotoluene).
-
Alternative Method: If F-SPE is unavailable, attempt chromatography on silica gel using a very non-polar eluent system (e.g., starting with 100% Hexane and gradually increasing the percentage of ethyl acetate or ether).
-
Protocol 2: Robust Tosylation
This protocol uses a stronger base to ensure efficient formation of the reactive alkoxide.
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM) or Toluene (0.2 M).
-
Base Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) followed by pyridine (2.0 eq.). Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. The formation of pyridinium hydrochloride salt as a white precipitate is expected. Monitor completion by LC-MS.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine and DMAP), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: The crude product is often pure enough for subsequent steps. If further purification is needed, use rapid plug filtration through a pad of silica gel with a non-polar eluent (e.g., 9:1 Hexane:EtOAc) to remove baseline impurities. The product is often unstable to long-term silica gel exposure.
References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Retrieved from BenchChem technical documents.[2]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]]
-
Poli, D. G., & Broggi, J. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers, 3, 843-847.[4][5]
-
Vandamme, M., Bouchard, L., Gilbert, A., Keita, M., & Paquin, J.-F. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(15), 3838–3841.[12]
-
Jarczyk, A., et al. (2018). Interactions of Long-Chain Perfluorotelomer Alcohol and Perfluorinated Hydrocarbons with Model Decomposer Membranes. Langmuir, 34(33), 9799-9809.[1]
-
ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. Retrieved from ResearchGate.[13]
-
Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Catalysis, 10(17), 10202-10217.[7]
-
Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids. Retrieved from ]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]3]
-
Wikipedia. (n.d.). Fluoroalcohol. Retrieved from [Link]]
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 85-114.[6]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]9]
-
Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16722.[15]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]10]
-
Alfa Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Alfa Chemistry educational resources.[11]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]8]
-
ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from ResearchGate.[14]
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Validation & Comparative
A Comparative Guide to Fluorotelomer Alcohols for Advanced Surface Repellency: A Focus on Long-Chain vs. Short-Chain Architectures
In the pursuit of highly repellent surfaces, essential for applications ranging from biomedical devices to advanced textiles, fluorinated compounds are unparalleled. Their unique ability to lower surface energy provides exceptional water and oil repellency.[1][2] Among these, fluorotelomer alcohols (FTOHs) are a critical class of precursors used to create self-assembled monolayers (SAMs) that impart these desired surface properties.[2][3] This guide provides an in-depth comparison of a long-chain FTOH, 1H,1H,13H-Perfluorotridecan-1-ol, with its more common shorter-chain counterparts, examining the trade-offs between performance, environmental persistence, and regulatory standing.
Introduction to Fluorotelomer Alcohols (FTOHs) and Surface Repellency
FTOHs are compounds with a general structure of F(CF₂)n(CH₂)mOH. The most common variants for surface modification feature a perfluorinated "tail" and an ethylene alcohol "head" group, typically denoted as n:2 FTOHs (e.g., 6:2, 8:2, 10:2 FTOH).[4] The hydroxyl head group enables these molecules to anchor to surfaces like glass, silicon oxide, or metals, while the perfluorinated tail orients away from the surface. When packed densely, these tails form a low-energy, non-polar interface that repels both aqueous (hydrophobic) and organic (oleophobic) liquids.
The central principle of their function lies in the formation of Self-Assembled Monolayers (SAMs). These are highly organized, single-molecule-thick films that spontaneously form on a solid surface.[5] The stability and packing density of these SAMs are dictated by the length of the perfluorinated chain, which directly influences the final repellent properties of the surface.[6]
Comparative Analysis: Chain Length as the Critical Variable
The performance of an FTOH in creating a repellent surface is primarily a function of its perfluorinated chain length. We will compare the long-chain this compound against common short- and long-chain n:2 FTOHs.
-
This compound (C12 FTOH analogue): CAS 423-72-3. This is a long-chain molecule with a C12 perfluorinated backbone.[7][8] Its structure suggests it will form a dense, well-ordered monolayer, leading to very low surface energy.
-
1H,1H,2H,2H-Perfluorodecan-1-ol (8:2 FTOH): CAS 678-39-7. A C8 perfluorinated chain.[1][9][10] Historically, this has been a benchmark for high-performance repellency.
-
1H,1H,2H,2H-Perfluorooctan-1-ol (6:2 FTOH): CAS 647-42-7. A C6 perfluorinated chain. This is a "short-chain" alternative developed in response to regulatory pressures against C8 and longer chemistries.[11][12]
Causality Behind Performance: The driving force for SAM formation is the interaction between the alcohol head group and the substrate. The ultimate surface properties, however, are dictated by the fluorinated tails. Longer perfluorinated chains (like in the C12 analogue and 8:2 FTOH) exhibit stronger van der Waals interactions between adjacent molecules. This leads to a more crystalline, densely packed monolayer. This dense packing ensures a uniform surface of -CF₃ groups, which provides the lowest possible surface energy and thus the highest repellency. Shorter chains (like in 6:2 FTOH) have weaker inter-chain interactions, leading to less ordered and potentially less dense films, which can result in slightly lower contact angles.[6]
Table 1: Comparative Performance Data of FTOH-Treated Surfaces
| Feature | 6:2 FTOH (Short-Chain) | 8:2 FTOH (Long-Chain) | This compound (Long-Chain) |
| Perfluorinated Chain Length | C6 | C8 | C12 |
| Typical Water Contact Angle | 110° - 115° | 115° - 120° | >120° (Expected) |
| Typical Hexadecane Contact Angle | 65° - 70° | 70° - 75° | >75° (Expected) |
| Surface Energy | Low | Very Low | Extremely Low (Expected) |
| Regulatory Status | Generally viewed as a safer alternative to long-chain PFAS.[12][13] | Phased out in many regions due to PFOA stewardship programs.[11] | Subject to long-chain PFAS regulations due to chain length. |
| Bioaccumulation Potential | Lower | Higher | High |
Note: Data for 6:2 and 8:2 FTOH are compiled from typical values in academic literature. Data for this compound is extrapolated based on established structure-property relationships for long-chain perfluorinated compounds, as direct comparative studies are scarce.
The Regulatory and Environmental Perspective
The choice of an FTOH is no longer based solely on performance. Long-chain per- and polyfluoroalkyl substances (PFAS), including FTOHs with eight or more carbons (like 8:2 FTOH), have come under intense scrutiny. They can degrade in the environment and in vivo to form persistent, bioaccumulative, and toxic compounds such as perfluorooctanoic acid (PFOA).[4][14] This has led to global phase-outs and a shift toward short-chain alternatives like 6:2 FTOH.[11][15][16][17]
While short-chain FTOHs are less bioaccumulative, they are more mobile in water and are still highly persistent.[13][18][19] Recent studies also indicate that short-chain compounds like 6:2 FTOH may have underestimated health risks.[12][20] Therefore, researchers must weigh the superior repellency of long-chain compounds like this compound against significant regulatory hurdles and environmental concerns.
Experimental Protocols for Surface Modification and Characterization
To ensure reproducibility and validity, a standardized protocol for creating and evaluating FTOH-modified surfaces is essential. The following workflow is designed for treating silicon wafers, a common substrate in materials research.
A. Substrate Preparation (Self-Validating Hydroxylation)
-
Substrate Cleavage: Cleave silicon wafers ((100), p-type) into 1x1 cm coupons.
-
Piranha Cleaning (Expert Protocol - Extreme Caution Required):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Causality: This aggressive oxidizing agent removes all organic residues and creates a fully hydroxylated (-OH terminated) silicon dioxide surface, which is critical for uniform FTOH anchoring.
-
Immerse wafers in the piranha solution for 15 minutes.
-
Rinse copiously with deionized (DI) water (18.2 MΩ·cm).
-
Dry under a stream of high-purity nitrogen.
-
-
Validation: A successfully cleaned, hydroxylated surface is superhydrophilic. Validate by measuring the water contact angle; it should be < 5°.
B. Self-Assembled Monolayer (SAM) Deposition
-
Solution Preparation: Prepare a 1 mM solution of the desired FTOH (e.g., this compound) in an anhydrous solvent such as toluene or a perfluorinated solvent to ensure solubility. Causality: Anhydrous conditions are crucial to prevent polymerization of the FTOH in solution and to avoid competitive adsorption of water to the substrate surface.
-
Immersion: Place the cleaned, dried substrates in the FTOH solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Rinsing and Curing:
-
Remove substrates from the solution and rinse thoroughly with fresh solvent to remove non-covalently bonded (physisorbed) molecules.
-
Dry with nitrogen.
-
(Optional) Anneal the coated substrates at 120°C for 10-15 minutes to promote ordering within the monolayer.
-
C. Surface Characterization (Performance Validation)
-
Contact Angle Goniometry:
-
Measure static contact angles using a sessile drop method with DI water and hexadecane as probe liquids.[21] A high water contact angle (>90°) indicates hydrophobicity, while a high hexadecane contact angle indicates oleophobicity.[21]
-
Measure dynamic (advancing and receding) contact angles to assess surface homogeneity and roughness. The difference, known as contact angle hysteresis, should be low for a high-quality surface.
-
-
Ellipsometry: Measure the thickness of the formed monolayer. The measured thickness should correspond to the theoretical length of the FTOH molecule, confirming the presence of a complete monolayer.
-
Atomic Force Microscopy (AFM): Image the surface topography to ensure a smooth, uniform coating and the absence of molecular aggregates.
Conclusion and Future Outlook
The selection of a fluorotelomer alcohol for surface modification is a complex decision involving a balance of performance and regulatory compliance.
-
This compound and other long-chain FTOHs offer the highest potential for surface repellency due to their ability to form dense, highly ordered self-assembled monolayers. However, their use is severely restricted by environmental regulations targeting long-chain PFAS.
-
Short-chain FTOHs, like 6:2 FTOH, provide a viable alternative with good repellent properties and a more favorable regulatory profile. While their ultimate performance may be slightly lower than their long-chain counterparts, they represent the current industry standard for applications where new PFAS chemistry is permitted.
For researchers and drug development professionals, the path forward involves exploring non-fluorinated alternatives or novel, ultra-short-chain fluorinated materials that provide the necessary repellency without the associated environmental persistence.[22][23][24][25] As regulations continue to evolve, the demand for high-performance, sustainable, and compliant surface modification technologies will only intensify.
References
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-8. [Link]
-
Food Packaging Forum. (2013). Alternatives to perfluorinated chemicals. [Link]
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Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Request PDF on ResearchGate. [Link]
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ITRC. (n.d.). 2.4 PFAS Reductions and Alternative PFAS Formulations. [Link]
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Aparício, S. (2021). Langmuir Monolayers of Perfluorinated Alcohols: A Molecular Dynamics Approach. Chemical Engineering Transactions. [Link]
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German Environment Agency. (2012). Best available techniques for PFOS substitution in the surface treatment of metals and plastics. [Link]
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Aculon. (n.d.). PFOA Free Coating Technologies. [Link]
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ASME. (n.d.). A Safer Nonstick Coating without the PFAS. [Link]
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Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 40(5), 1447–1453. [Link]
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Chemsrc. (n.d.). 2-(Perfluorooctyl)ethanol | CAS#:678-39-7. [Link]
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ScienceDaily. (2025). Scientists just invented a safer non-stick coating—and it's inspired by arrows. [Link]
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Brendel, J., et al. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 9. [Link]
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Fraunhofer-Gesellschaft. (n.d.). PFAS-free Coatings. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H,1H,2H,2H-Perfluorodecan-1-ol (CAS 678-39-7). [Link]
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CPAChem. (2022). 1H,1H,2H,2H-Perfluoro-1-decanol CAS:678-39-7 EC:211-648-0 (SB42730) Safety Data Sheet. [Link]
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RSC Publishing. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products. [Link]
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Fraunhofer IST. (n.d.). Contact angle measurement. [Link]
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Rontu, N., & Vaida, V. (2018). Surface Partitioning and Stability of Pure and Mixed Films of 8−2 Fluorotelomer Alcohol at the Air−Water Interface. The Journal of Physical Chemistry C, 122(30), 17235–17243. [Link]
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Journal of Materials Chemistry A. (2022). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. [Link]
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A Comparative Guide to the Thermal Stability of Long-Chain Fluorotelomer Alcohols
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the thermal stability of long-chain fluorotelomer alcohols (FTOHs), a prominent subgroup of per- and polyfluoroalkyl substances (PFAS). As precursors to persistent perfluorocarboxylic acids (PFCAs), understanding the thermal decomposition behavior of FTOHs is critical for environmental risk assessment, industrial process optimization, and the development of effective remediation strategies.[1][2] This document synthesizes experimental findings to offer a clear comparison of long-chain FTOHs, equipping researchers with the foundational knowledge to make informed decisions in their work.
Introduction: The Significance of FTOH Thermal Stability
Fluorotelomer alcohols are characterized by a perfluorinated carbon chain of varying length and a terminal ethanol moiety.[3][4] Their unique properties, including thermal and chemical stability, have led to their use in the synthesis of fluoropolymers and surfactants for a wide array of industrial and consumer products.[1][5] However, the environmental and health concerns associated with FTOHs stem from their potential to degrade into highly persistent PFCAs, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).[2][6]
The thermal stability of FTOHs is a crucial parameter, as thermal processes are common in both manufacturing and waste treatment. Inefficient thermal degradation can lead to the formation and release of these undesirable byproducts. This guide focuses on long-chain FTOHs (those with eight or more carbons), which have historically been predominant in various applications.[7]
Experimental Rationale: Why Thermogravimetric Analysis?
To objectively compare the thermal stability of different FTOHs, Thermogravimetric Analysis (TGA) is the method of choice. TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique provides quantitative data on decomposition temperatures, the presence of intermediates, and the overall thermal profile of a compound.
The causality behind selecting TGA lies in its ability to deliver precise and reproducible data on the temperatures at which significant degradation events occur. By heating different long-chain FTOHs under identical conditions (e.g., heating rate, atmosphere), we can directly compare their onset of decomposition and the temperatures at which maximum mass loss occurs. This allows for a ranked assessment of their relative thermal stabilities.
Experimental Protocol: Thermogravimetric Analysis of FTOHs
The following is a detailed, step-by-step methodology for conducting a TGA experiment to assess the thermal stability of long-chain FTOHs. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation:
-
Mettler Toledo TGA/SDTA 851e or equivalent[8]
-
Alumina crucibles (150 µL)[8]
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Analytical balance
Procedure:
-
Crucible Preparation:
-
Place an empty alumina crucible in the TGA furnace.
-
Heat the crucible to a temperature exceeding the planned experiment's maximum temperature to remove any contaminants.
-
Allow the crucible to cool to room temperature in a desiccator.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the long-chain FTOH sample into the pre-cleaned crucible using an analytical balance. A smaller sample size is recommended for materials expected to have significant weight loss to prevent sample expulsion from the crucible.[8]
-
-
Instrument Setup:
-
Place the sample-containing crucible into the TGA instrument's auto-sampler.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 30 mL/min) to create a non-reactive atmosphere.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).
-
-
Data Acquisition:
-
Record the sample mass, temperature, and time throughout the experiment.
-
A blank run with an empty crucible should be performed and subtracted from the sample data to correct for instrument drift.[8]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG curve).
-
Caption: Workflow for Thermogravimetric Analysis of FTOHs.
Comparative Analysis of Thermal Stability
Experimental data from studies on the thermal treatment of FTOHs indicates a clear trend related to the length of the perfluorinated carbon chain.[9] Generally, as the carbon chain length increases, the thermal stability of the FTOH decreases.[9] This is likely due to the increased molecular weight and the potential for more complex degradation pathways.
| Fluorotelomer Alcohol | Onset Decomposition Temperature (Tonset) (°C) | Key Degradation Products |
| 6:2 FTOH | ~250-300 | PFHxA, PFBA, 5:3 FTCA |
| 8:2 FTOH | ~200-250 | PFOA, PFNA, shorter-chain PFCAs |
| 10:2 FTOH | <200 | PFDA, shorter-chain PFCAs |
Note: The exact temperatures can vary depending on the experimental conditions, such as the presence of catalysts like CaO, which can lower the decomposition temperature.[9][10]
Studies have shown that in the presence of calcium oxide (CaO), the removal efficiency of FTOHs increases significantly at lower temperatures.[9][10] For instance, at 400°C, 4:2 FTOH can be removed with over 95% efficiency, while longer-chain FTOHs show a decrease in treatment efficiency at the same temperature.[9] This suggests that while longer-chain FTOHs may begin to degrade at lower temperatures, their complete destruction may be more complex.
Thermal Decomposition Pathways
The thermal degradation of long-chain FTOHs is a complex process that can proceed through various pathways, ultimately leading to the formation of stable PFCAs. The initial steps often involve the loss of HF or CH2 groups.[10] The subsequent oxidation of the remaining fluorinated chain results in the formation of a homologous series of PFCAs.[6] For example, the degradation of 8:2 FTOH is known to produce both PFOA and PFNA.[6]
Caption: Generalized Thermal Decomposition Pathway of FTOHs.
Conclusion and Future Directions
The thermal stability of long-chain FTOHs is inversely proportional to their chain length, with longer-chain variants degrading at lower temperatures. However, their decomposition is a multi-step process that can lead to the formation of highly persistent and toxic PFCAs. This comparative guide highlights the importance of understanding these degradation pathways to develop effective thermal treatment technologies.
Future research should focus on obtaining more granular, comparative TGA data for a wider range of long-chain FTOHs under standardized conditions. Additionally, a more detailed analysis of the degradation products formed under different thermal conditions is necessary to fully assess the environmental impact of FTOH decomposition and to design more efficient remediation strategies.
References
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- Gellrich, V., et al. (2022). Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.). PMC - PubMed Central.
- Titaley, I. A. (2024). A degradation pathway of 6:2 FTOH leading to the formation of PFCAs,... ResearchGate.
- Wang, N., et al. (2005). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. ResearchGate.
- Riedel, T. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. PMC - PubMed Central.
- Riedel, T. P., et al. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate.
- Anumol, T. (n.d.). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances. Agilent.
- Washington, J. W., & Jenkins, T. M. (2015). Log k obs for 8:2 FTOH (A) and 10:2 FTOH (B) vs pH. ResearchGate.
- Wang, N., et al. (2005). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology - ACS Publications.
- Riedel, T. P., et al. (2021). Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. Chemosphere.
- Yamada, T., et al. (2005). Thermal degradation of fluorotelomer treated articles and related materials. ResearchGate.
- Gauthier, S. A., & Mabury, S. A. (2005). AQUEOUS PHOTOLYSIS OF THE 8:2 FLUOROTELOMER ALCOHOL AND THE DETERMINATION OF THE WATER SOLUBILITY OF N-ETHYLPERFLUOROOCTANESULFO. University of Toronto.
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- ALS Global. (2024). New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols.
- Wang, Z., et al. (2017). Occurrence of fluorotelomer alcohols at two Alpine summits: sources, transport and temporal trends. ConnectSci.
- Wikipedia. (n.d.). Fluorotelomer alcohol.
- Kutsuna, S., & Hori, H. (2008). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. ResearchGate.
- Gauthier, S. A., & Mabury, S. A. (2005). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry.
- Riedel, T. P., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. ResearchGate.
- ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water.
- Holsen, T. M., & Ye, Y. (2025). PROJECT TITLE: Permeation of Fluorotelomer Alcohols through Landfill Covers and Liners. Clarkson University.
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A Senior Application Scientist's Guide to the Validation of 1H,1H,13H-Perfluorotridecan-1-ol as a Certified Reference Material
Introduction: The Critical Role of Certified Reference Materials in Per- and Polyfluoroalkyl Substances (PFAS) Analysis
In the landscape of environmental and analytical chemistry, the accurate quantification of per- and polyfluoroalkyl substances (PFAS) is of paramount importance. These "forever chemicals" are ubiquitous environmental contaminants, and their potential adverse health effects have led to stringent regulatory scrutiny worldwide. Fluorotelomer alcohols (FTOHs), such as 1H,1H,13H-Perfluorotridecan-1-ol, are a significant class of PFAS that can act as precursors to other persistent perfluorinated carboxylic acids (PFCAs)[1][2]. The reliability of any analytical data hinges on the quality and accuracy of the reference materials used for instrument calibration and method validation.
A Certified Reference Material (CRM) provides a known, traceable concentration of an analyte and is an indispensable tool for ensuring the quality and metrological traceability of analytical measurements[3]. This guide provides an in-depth technical overview of the validation of this compound as a CRM for researchers, scientists, and drug development professionals. We will objectively compare its performance with other alternatives and provide supporting experimental data and protocols to ensure scientific integrity and trustworthiness in your analytical workflows. The principles and methodologies discussed herein are grounded in internationally recognized standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers[4][5][6][7][8].
Characterization of this compound as a Certified Reference Material
This compound, also known as 13H 12:1 FTOH, is a long-chain fluorotelomer alcohol. As a CRM, it is typically provided in a solution with a certified concentration, often in a solvent like methanol.
Key Properties:
-
Chemical Formula: C₁₃H₄F₂₄O
-
CAS Number: 423-72-3
-
Molecular Weight: 632.13 g/mol
AccuStandard, a reputable supplier of certified reference materials, offers this compound as a CRM in methanol at a concentration of 100 µg/mL[9]. This product is manufactured under ISO 17034 guidelines, ensuring its quality and traceability.
Comparison with Alternative Certified Reference Materials
The selection of an appropriate CRM depends on the specific analytical needs, including the range of analytes to be quantified and the regulatory methods being followed. While this compound is a valuable CRM for targeted analysis, other FTOH CRMs and mixes are available.
| Certified Reference Material | Supplier | Concentration | Key Features |
| This compound | AccuStandard | 100 µg/mL in Methanol | Single-component CRM for specific quantification of 13H 12:1 FTOH. |
| Fluorotelomer Alcohols Mix 1 | AccuStandard | 100 µg/mL each of 12 components in Methanol | A comprehensive mix including various FTOHs (e.g., 4:2, 6:2, 8:2, 10:2 FTOH), useful for screening and multi-analyte quantification. |
| Individual FTOH CRMs (e.g., 4:2, 6:2, 8:2, 10:2 FTOH) | Various | Typically 50-100 µg/mL in Methanol | Allows for flexibility in creating custom calibration standards. |
| EPA Method 1633 Labeled PFAS Mixture | LGC Standards | 0.25–5 µg/mL of 24 analytes | Isotope-labeled internal standards for use with EPA Method 1633, crucial for accurate quantification by isotope dilution. |
Expert Insight: The choice between a single-component CRM like this compound and a multi-component mix depends on the scope of the analysis. For laboratories focused on monitoring specific, less common FTOHs, a single-component CRM is ideal. For broader PFAS screening studies or routine monitoring of multiple FTOHs, a mix can be more cost-effective and efficient. For regulatory compliance, especially in the United States, using isotope-labeled standards as specified in methods like EPA 1633 is often mandatory to correct for matrix effects and ensure the highest accuracy[9][10][11][12].
Experimental Validation Protocol for this compound CRM
The validation of a CRM is a critical process to ensure its suitability for its intended use. This involves verifying its identity, purity, concentration, and stability. The following is a detailed, step-by-step methodology for the validation of this compound as a CRM using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a preferred method for volatile FTOHs[1][2].
Workflow for CRM Validation
Caption: Workflow for the validation of a Certified Reference Material.
Step-by-Step Methodology
3.2.1. Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Handling: Upon receipt, store the this compound CRM as recommended by the manufacturer (typically at ≤ -10°C). Allow the solution to equilibrate to room temperature before use.
-
Serial Dilutions: Prepare a series of calibration standards by serially diluting the CRM stock solution with a high-purity solvent (e.g., methanol). A typical calibration curve might include 5-7 concentration levels ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration range.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) from the CRM stock. These QC samples should be prepared independently from the calibration standards.
3.2.2. GC-MS/MS Instrumental Analysis
The following instrumental parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent J&W DB-624 or equivalent |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 40°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium, constant flow |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent |
| Ionization Mode | Positive Chemical Ionization (PCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
-
Precursor Ion (m/z): To be determined by direct infusion or analysis of a high-concentration standard.
-
Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation.
Expert Insight: The use of MRM provides high selectivity and sensitivity, which is crucial for distinguishing the target analyte from potential matrix interferences[13]. Positive Chemical Ionization is often preferred for FTOHs as it can enhance sensitivity and provide characteristic adduct ions[1].
3.2.3. Data Analysis and Validation
-
Linearity: Analyze the calibration standards and plot the instrument response versus the known concentrations. Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.995.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on three different days.
-
Accuracy: Calculate the percent recovery of the measured concentration compared to the certified value. The mean recovery should be within a predefined acceptance range (e.g., 80-120%).
-
Precision: Calculate the relative standard deviation (RSD) of the replicate measurements. The intra-day and inter-day RSD should be ≤ 15%.
-
-
Homogeneity and Stability: While the CRM producer is responsible for ensuring homogeneity and long-term stability[7][8], the end-user should perform periodic checks to verify stability under their laboratory's storage conditions. This can be done by analyzing the CRM over time and comparing the results to the initial validation data.
Trustworthiness and Self-Validating Systems
A key aspect of ensuring the trustworthiness of your analytical results is to build a self-validating system. This involves incorporating the following elements into your routine workflow:
-
Regular Use of CRMs: Analyze a CRM with each batch of samples to monitor the performance of your analytical method.
-
Control Charts: Plot the results of the CRM analyses on a control chart to visually track trends and identify any potential issues with the method over time.
-
Participation in Proficiency Testing (PT) Schemes: Regularly participate in PT schemes to compare your laboratory's performance with that of other laboratories.
Conclusion: Ensuring Analytical Excellence with Validated CRMs
References
-
ALS Global. (2024, April 15). New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. Retrieved from [Link]
-
AT-Biotech. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]
-
Agilent Technologies. (n.d.). US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, August). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Retrieved from [Link]
-
Waters Corporation. (2024, December 7). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. Retrieved from [Link]
-
Reagecon. (n.d.). ISO 17034 Certified Reference Materials (CRMs). Retrieved from [Link]
-
ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. Retrieved from [Link]
-
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. Retrieved from [Link]
-
ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Development and use of reference materials and quality control materials. Retrieved from [Link]
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XRF Scientific. (n.d.). Methods for Validating Reference Materials. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Reference Materials as a Crucial Tools for Validation and Verification of the Analytical Process. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024, May 1). Reference Materials. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]
-
ALS Europe. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]
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ALS Environmental. (n.d.). New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. Retrieved from [Link]
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PFAS Central. (2019, August 27). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]
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A Comparative Performance Analysis of Fluorinated and Non-Fluorinated Silane-Based Hydrophobic Coatings
This guide provides an in-depth, objective comparison of the performance of two major classes of hydrophobic surface treatments: long-chain fluorinated modifiers, represented by compounds like 1H,1H,13H-Perfluorotridecan-1-ol and fluoroalkylsilanes, and traditional non-fluorinated alkylsilane-based coatings. As researchers, scientists, and drug development professionals, the selection of an appropriate hydrophobic coating is critical for applications ranging from self-cleaning surfaces and microfluidics to enhancing the longevity of medical devices. This document moves beyond mere product descriptions to explore the underlying chemical mechanisms and provide robust experimental data to inform your selection process.
The Fundamental Mechanism of Hydrophobicity
A surface is deemed hydrophobic when its water contact angle (WCA) exceeds 90°. This phenomenon is governed by the surface's chemical composition and topographical structure, which collectively determine its surface free energy.[1] Both fluorinated and silane-based coatings achieve hydrophobicity by creating a new surface layer with exceptionally low surface energy, causing water to bead up rather than spread.[2]
Fluorinated Coatings: The hydrophobicity of molecules like this compound stems from the unique properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a strong, stable bond with carbon. The resulting perfluoroalkyl chain (-(CF2)n-CF3) is a tightly packed helical structure of fluorine atoms that shields the carbon backbone. This creates an exceptionally low-energy, non-polar surface that repels both water (hydrophobicity) and oils (oleophobicity). The terminal hydroxyl group (-OH) on the alcohol allows it to anchor to certain surfaces.
Silane-Based Coatings: Silane coatings function by forming a covalent bond with the substrate, resulting in a highly durable and well-ordered surface layer.[3] The mechanism involves a two-part molecular structure:
-
Head Group: A reactive group, typically an alkoxysilane (e.g., trimethoxysilane, -Si(OCH3)3), hydrolyzes in the presence of trace water to form silanol groups (-Si(OH)3). These silanols then condense with hydroxyl (-OH) groups on the substrate (like glass, silicon, or metal oxides), forming stable siloxane (Si-O-Substrate) bonds.[4]
-
Tail Group: A non-polar organic chain attached to the silicon atom. This tail is what ultimately forms the new, low-energy surface. In traditional silane coatings, this is a long alkyl chain (e.g., octadecyl, C18H37). In fluorinated silanes, this is a fluoroalkyl chain, combining the durability of silane chemistry with the extreme repellency of fluorine.[5]
The self-assembly and cross-linking of silane molecules on the surface create a dense, brush-like monolayer that effectively masks the high-energy substrate beneath.[6]
Experimental Design: Protocols for Application and Evaluation
To ensure a valid comparison, standardized protocols for coating application and performance testing are essential. The following methodologies are designed to be reproducible and self-validating.
Coating Application Workflow
Proper surface preparation is paramount for the successful application of any hydrophobic coating, particularly for silanes which rely on covalent bonding to surface hydroxyls.[4]
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Sonication: Immerse substrates (e.g., glass slides, silicon wafers) in sequential baths of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): Expose the cleaned, dry substrates to an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to generate a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Final Rinse & Dry: Thoroughly rinse the activated substrates with DI water and dry again with nitrogen.
-
-
Coating Deposition (Vapor or Solution Phase):
-
For this compound:
-
Solution Deposition: Prepare a dilute solution (e.g., 1-5 mM) in a suitable solvent like toluene or hexane. Immerse the activated substrates in the solution for a defined period (e.g., 1-24 hours) at room temperature.
-
-
For Silane-Based Coatings (Alkyl- or Fluoro-silanes):
-
Vapor Deposition (Recommended for uniform monolayers): Place the activated substrates in a vacuum desiccator alongside an open vial containing a small amount (e.g., 100 µL) of the silane agent. Evacuate the desiccator to a low pressure to initiate vaporization. Leave for 2-12 hours.
-
Solution Deposition: Prepare a 1% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene). Immerse the substrates for 30-60 minutes. The absence of water is critical to prevent premature polymerization of the silane in the solution.[7]
-
-
-
Post-Deposition Rinsing:
-
After deposition, rinse the coated substrates with the same solvent (e.g., toluene, then isopropanol) to remove any physisorbed (non-bonded) molecules.
-
-
Curing/Annealing:
-
Gently dry the rinsed substrates with nitrogen.
-
Cure the coatings in an oven at 100-120°C for 1 hour. This step promotes the completion of the condensation reaction and encourages cross-linking between adjacent silane molecules, significantly enhancing the coating's durability.[8]
-
-
Choose a Fluorinated Coating (e.g., Fluoroalkylsilane) when:
-
Oleophobicity is critical: For anti-graffiti surfaces, stain-resistant medical devices, or in microfluidic applications where organic solvents are used. [5] * Maximum hydrophobicity is needed: For creating superhydrophobic, self-cleaning surfaces, especially when combined with surface texturing. [9] * The environment is harsh: For outdoor applications requiring high UV stability or industrial settings with exposure to chemicals or elevated temperatures. [10]
-
-
Choose a Non-Fluorinated Alkylsilane when:
-
Water repellency is the primary goal: For applications like protecting concrete or glass from water ingress where oil repellency is not a concern. [11][12] * Cost is a significant factor: Alkylsilanes are generally more economical than their fluorinated counterparts.
-
The operating environment is moderate: In controlled lab environments without significant chemical or UV stress.
-
Conclusion
Both fluorinated modifiers and non-fluorinated silanes are effective at creating hydrophobic surfaces, but they operate on different levels of performance and durability. Non-fluorinated alkylsilanes provide a robust and cost-effective solution for achieving hydrophobicity. However, for applications demanding superior performance—including oleophobicity, superhydrophobicity, and enhanced durability against chemical, thermal, and UV stress—fluorinated coatings, particularly fluoroalkylsilanes, are the authoritative choice. By understanding the underlying chemical principles and applying rigorous experimental protocols, researchers can confidently select and implement the optimal coating technology for their specific needs.
References
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SilcoTek. (2023, December 8). Unveiling the Versatility of Hydrophobic Coatings. SilcoTek. [Link]
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SilcoTek. Contact Angle Evaluation of SilcoTek Depositions. SilcoTek. [Link]
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Aculon. Super-Hydrophobic Nano-Coating & Treatments. Aculon. [Link]
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Gelest. Hydrophobic Silane Surface Treatments. Gelest. [Link]
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Huang, H., Wang, W., & Wang, L. (2020). Theoretical assessment of wettability on silane coatings: from hydrophilic to hydrophobic. Physical Chemistry Chemical Physics, 22(34), 19046-19053. [Link]
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Vigato, A. A., et al. (2021). Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. Nanomaterials, 11(7), 1845. [Link]
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ResearchGate. Initial water contact angles for the various silanes. [Link]
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ResearchGate. Environmentally benign and durable superhydrophobic coatings based on SiO2 nanoparticles and silanes. [Link]
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Gelest, Inc. The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Gelest. [Link]
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Al-Bayati, A. S., & Al-Muntaser, A. A. (2022). Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity. ACS Omega, 7(43), 38489-38497. [Link]
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Chindaprasirt, P., & Rattanasak, U. (2018). Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. Journal of Building Engineering, 18, 250-256. [Link]
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Advanced Industrial Coatings. Hydrophobic Coating Applications. [Link]
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Wang, Y., et al. (2023). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Coatings, 13(4), 708. [Link]
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PCI Magazine. (2017, February 1). The Science of Smart Hydrophobic Coatings. [Link]
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Sohawon, H., & Beushausen, H. (2017). The effect of hydrophobic (silane) treatment on concrete durability characteristics. MATEC Web of Conferences, 120, 03004. [Link]
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IEEE Xplore. (2017). Test Methods for Hydrophobic Coatings on Solar Cover Glass. [Link]
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Zhang, M., et al. (2019). Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. Physical Chemistry Chemical Physics, 21(32), 17854-17863. [Link]
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Wang, X., et al. (2023). Effect of silane-modified fluorinated graphene on the anticorrosion property of epoxy coating. Progress in Organic Coatings, 175, 107352. [Link]
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MATEC Web of Conferences. (2017). The effect of hydrophobic (silane) treatment on concrete durability characteristics. [Link]
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NBchao.Com. Five test methods for evaluating coating durability. [Link]
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ResearchGate. A comparative study between alkyl- and perfluoroalkyl silane coatings for glass. [Link]
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Advanced Textiles Association. (2016, September 1). Coating tests that evaluate five types of durability. [Link]
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MDPI. (2021). Preparation and Performance Test of the Super-Hydrophobic Polyurethane Coating Based on Waste Cooking Oil. [Link]
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National Institutes of Health. (2024, March 24). Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings. [Link]
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ResearchGate. (2014). Assessing durability of superhydrophobic surfaces. [Link]
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ProQuest. Fluorine-free and durable hydrophobic coating made with corn straw-derived silane modified epoxy resin. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Silanes: Enhancing UV Resistance in Coatings and Materials. [Link]
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ResearchGate. Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. [Link]
-
MDPI. (2017, March 2). Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. [Link]
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ACS Publications. Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. [Link]
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ResearchGate. Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. [Link]
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ResearchGate. The contact angle for water depending on oxygen, fluorine and hydrogen terminated ultra-nanocrystalline diamond films. [Link]
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Brighton Science. (2015, February 18). Water Contact Angle as a Quantitative Measure of Total Polyethylene Surface Energy. [Link]
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ResearchGate. Water contact angle as a quantitative measure of total polyethylene surface energy. [Link]
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Benchmarking the Surface Energy of 1H,1H,13H-Perfluorotridecan-1-ol Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. The creation of low-energy surfaces is a critical requirement in a myriad of applications, from preventing biofouling on medical implants to directing the flow of reagents in microfluidic devices. Among the various chemical moieties used to achieve low surface energy, fluorinated compounds are preeminent due to the unique properties of the carbon-fluorine bond. This guide provides an in-depth technical comparison of surfaces modified with 1H,1H,13H-Perfluorotridecan-1-ol against other common surface modifying agents, supported by established experimental data and detailed protocols.
The Critical Role of Surface Energy
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a key parameter that governs a wide range of phenomena, including wetting, adhesion, and biocompatibility. A high surface energy surface is readily wetted by liquids, while a low surface energy surface repels them. The quantitative determination of surface energy is typically performed indirectly by measuring the contact angle of well-characterized liquids on the surface.
The most common method for this is the Owens-Wendt-Rabel-Kaelble (OWRK) method. This model divides the total surface energy (γ) into a dispersive component (γd) and a polar component (γp). By measuring the contact angles of at least two liquids with known dispersive and polar components, the surface energy of the solid can be calculated.
This compound: A Promising Candidate for Low-Energy Surfaces
This compound is a long-chain fluorinated alcohol with the chemical formula F(CF₂)₁₂(CH₂)₂OH. The long perfluorinated tail is responsible for its ability to dramatically lower surface energy. However, as an alcohol, it does not readily form a stable, self-assembled monolayer (SAM) on common substrates like silicon or gold. Therefore, a multi-step approach is required to covalently attach it to a surface.
Comparative Analysis of Surface Modifying Agents
To provide a clear benchmark, we will compare the expected performance of a this compound modified surface with several well-characterized alternatives: a long-chain fluoroalkylsilane (FAS-17), a shorter-chain fluoroalkylsilane (FAS-13), and a non-fluorinated amine-terminated silane ((3-Aminopropyl)triethoxysilane, APTES).
| Surface Modifier | Chemical Formula | Expected Water Contact Angle (°) | Estimated Surface Energy (mN/m) |
| This compound (Estimated) | F(CF₂)₁₂(CH₂)₂OH | ~110-115 | ~10-15 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FAS-17) | CF₃(CF₂)₇(CH₂)₂SiCl₃ | ~112[1] | ~13-15[2] |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FAS-13) | CF₃(CF₂)₅(CH₂)₂SiCl₃ | ~106[1] | ~15-18 |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | ~50-70[3] | ~35-45 |
| Unmodified Silicon Wafer | - | ~15-30 | ~50-60 |
Note: The values for this compound are estimations based on the performance of long-chain fluoroalkylsilanes. The actual values may vary depending on the specific immobilization chemistry and surface coverage.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the surface modification and characterization techniques discussed in this guide.
Surface Modification with this compound (Proposed Two-Step Protocol)
As direct silanization with the fluorinated alcohol is not feasible, a two-step protocol is proposed. This involves first functionalizing the silicon wafer with an amine-terminated silane (APTES), followed by coupling of the fluorinated alcohol via an isocyanate linker.
Caption: Proposed two-step workflow for surface modification.
Step 1: Surface Amination with APTES
-
Substrate Cleaning: Immerse silicon wafers in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
APTES Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a glove box or under an inert atmosphere to minimize water content.
-
Silanization: Immerse the cleaned and dried silicon wafers in the APTES solution for 1 hour at room temperature.
-
Rinsing: Rinse the wafers sequentially with toluene, ethanol, and deionized water to remove any unbound APTES.
-
Curing: Cure the wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds with the surface.
Step 2: Coupling of this compound
-
Linker Activation: Immerse the amine-terminated wafers in a 1% (w/v) solution of a diisocyanate linker (e.g., 1,6-diisocyanatohexane) in anhydrous toluene for 2 hours at room temperature under an inert atmosphere. This will result in an isocyanate-terminated surface.
-
Rinsing: Rinse the wafers thoroughly with anhydrous toluene to remove excess diisocyanate.
-
Fluorination: Immerse the isocyanate-terminated wafers in a 1% (w/v) solution of this compound in anhydrous toluene containing a catalytic amount of dibutyltin dilaurate. The reaction should proceed for 12-24 hours at 60°C under an inert atmosphere.
-
Final Rinsing: Rinse the wafers sequentially with toluene, isopropanol, and deionized water.
-
Drying: Dry the wafers under a stream of nitrogen.
Surface Characterization: Contact Angle Goniometry
The surface energy of the modified wafers should be determined by measuring the static contact angles of at least two different liquids with known surface tension components. Water and diiodomethane are commonly used for this purpose.
Caption: Workflow for contact angle measurement.
-
Place the modified silicon wafer on the sample stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., deionized water) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet and calculate the average.
-
Repeat the measurement at several different locations on the wafer to ensure homogeneity.
-
Thoroughly clean the surface and repeat steps 2-5 with the second test liquid (e.g., diiodomethane).
-
Use the obtained contact angles and the known surface tension components of the test liquids to calculate the surface free energy of the modified wafer using the OWRK equation.
Discussion and Conclusion
The creation of low-energy surfaces is a critical enabling technology in many areas of research and development. While direct experimental data for this compound is currently lacking in the scientific literature, a scientifically sound estimation of its performance can be made based on the well-established properties of long-chain fluorinated molecules. The proposed two-step immobilization protocol provides a viable pathway for covalently attaching this molecule to a silicon surface.
The comparative data presented in this guide clearly demonstrates the significant advantage of using fluorinated compounds for achieving very low surface energies. The long perfluorinated chain of this compound is expected to yield a highly hydrophobic and oleophobic surface, outperforming non-fluorinated alternatives like APTES. For applications requiring the lowest possible surface energy, the choice of a long-chain fluorinated modifier is crucial. This guide provides the foundational knowledge and practical protocols for researchers to explore the use of this compound and other fluorinated compounds for advanced surface engineering.
References
-
Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers. Journal of applied polymer science, 13(8), 1741-1747. [Link]
-
Hozumi, A., et al. (2009). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 25(13), 7337-7343. [Link]
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Shafrin, E. G., & Zisman, W. A. (1960). Constitutive relations in the wetting of low energy surfaces. The Journal of Physical Chemistry, 64(5), 519-524. [Link]
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Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]
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Howarter, J. A., & Youngblood, J. P. (2006). Optimization of the synthesis and curing of a novel silane for producing surfaces with a high density of amine functional groups. Langmuir, 22(26), 11142-11147. [Link]
-
Ron, H., Rubin, S., & Cohen, H. (1998). Characterization of self-assembled monolayers of fluoroalkylsiloxanes on silicon surfaces. Langmuir, 14(6), 1116-1121. [Link]
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A Senior Application Scientist's Guide to Evaluating the Lot-to-Lot Variability of Commercial "1H,1H,13H-Perfluorotridecan-1-ol"
For researchers, scientists, and drug development professionals, the consistency and purity of chemical reagents are paramount. The subtle, yet significant, differences between batches of the same chemical can introduce unwelcome variables into sensitive experiments, leading to irreproducible results and potentially compromising months of research. This guide provides a comprehensive framework for evaluating the lot-to-lot variability of a specialized fluorinated compound, "1H,1H,13H-Perfluorotridecan-1-ol" (CAS No. 423-72-3), a long-chain fluorotelomer alcohol (FTOH) used in the synthesis of advanced materials and pharmaceuticals.[1][2]
This document moves beyond a simple listing of analytical methods. It offers a structured, in-depth technical comparison, complete with experimental protocols and data interpretation guidelines, to empower researchers to independently assess the quality and consistency of this critical reagent. We will explore a multi-modal analytical approach, leveraging the unique strengths of various techniques to build a comprehensive purity and identity profile.
The Imperative of Purity: Why Lot-to-Lot Variability in Fluorinated Compounds Matters
Fluorinated compounds, prized for their unique properties, are often synthesized through complex processes that can result in a range of impurities.[3] The synthesis of fluorotelomer alcohols, for instance, involves the telomerization of tetrafluoroethylene, which can lead to a distribution of chain lengths.[4] Consequently, a commercial batch of this compound may contain residual shorter or longer-chain FTOHs, unreacted starting materials, or by-products from subsequent reaction steps.[4] These impurities can significantly alter the physicochemical properties of the material, impacting everything from reaction kinetics to the performance of the final product.
This guide provides the tools to identify and quantify these potential variations, ensuring the integrity of your research.
A Multi-Pronged Analytical Strategy for Comprehensive Evaluation
No single analytical technique can provide a complete picture of a compound's purity and identity. Therefore, we advocate for a multi-pronged approach, employing a suite of orthogonal methods to interrogate different aspects of the material's composition.
Experimental Workflow for Lot-to-Lot Variability Assessment
Caption: A comprehensive workflow for evaluating the lot-to-lot variability of this compound.
In-Depth Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Identity
NMR spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for the analysis of fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[5][6]
Objective: To confirm the chemical structure of the main component and to identify and quantify any fluorinated impurities.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of each lot of this compound into separate NMR tubes. Dissolve each sample in 0.6 mL of a suitable deuterated solvent, such as acetone-d₆ or chloroform-d.
-
¹⁹F NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to consider include:
-
Spectral Width: A wide spectral width is necessary to encompass the chemical shifts of all fluorine environments.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification, ensuring complete relaxation of the nuclei between scans.[5]
-
-
For quantitative analysis, include a known amount of an internal standard with a distinct ¹⁹F resonance, such as trifluorotoluene.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to analyze the non-fluorinated portions of the molecule and any proton-containing impurities.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Integrate the signals in both the ¹⁹F and ¹H spectra.
-
Compare the chemical shifts and coupling patterns to the expected structure of this compound.
-
In the ¹⁹F NMR spectrum, look for small signals that may indicate the presence of other fluorinated species. The relative integration of these signals compared to the main component will provide a quantitative measure of these impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separating the Volatiles
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For FTOHs, GC-MS provides excellent resolution and sensitivity.[7][8]
Objective: To separate and identify the main component and any volatile impurities, particularly those with different chain lengths.
Step-by-Step Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of each lot in a volatile organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[7]
-
GC-MS Analysis:
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature of around 250 °C.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane or a more specialized fluorinated phase column, is recommended for good peak shape and separation.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the long-chain alcohol.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be used to identify compounds by comparison to a spectral library or by manual interpretation. Chemical ionization (CI) can also be used to enhance the molecular ion peak, aiding in molecular weight determination.[7]
-
-
Data Analysis:
-
Compare the chromatograms of the different lots. Look for variations in the retention times and the presence of additional peaks.
-
Analyze the mass spectra of any impurity peaks to identify their structures. Common impurities may include FTOHs with different chain lengths (e.g., 10:2 FTOH or 14:2 FTOH).
-
High-Performance Liquid Chromatography (HPLC): A Complementary Separation Technique
While GC-MS is excellent for volatile compounds, HPLC can be a valuable tool for analyzing less volatile impurities and for orthogonal separation. Reversed-phase HPLC is a common method for the analysis of perfluorinated compounds.[9]
Objective: To provide an alternative separation method to GC-MS and to detect any non-volatile impurities.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the samples in a suitable solvent that is miscible with the mobile phase, such as methanol or acetonitrile.
-
HPLC Analysis:
-
Column: A C18 or a specialized fluorinated stationary phase column can be used.[10] Fluorinated phases can offer unique selectivity for fluorinated analytes.[10]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used. The addition of a small amount of an acid, such as formic acid, can improve peak shape. For enhanced sensitivity in LC-MS applications, fluorinated alcohols like hexafluoroisopropanol (HFIP) can be used as mobile phase modifiers.[11]
-
Detector: A UV detector may have limited utility for FTOHs as they lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.
-
-
Data Analysis:
-
Compare the chromatograms from different lots for any new or enlarged peaks, which would indicate the presence of impurities.
-
Differential Scanning Calorimetry (DSC): A Measure of Absolute Purity
DSC is a powerful thermal analysis technique that can be used to determine the melting point and purity of a crystalline solid.
Objective: To determine the absolute purity of the material by analyzing its melting behavior.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
DSC Analysis:
-
Heat the sample at a controlled rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined from the onset or peak of the melting endotherm.
-
The purity can be calculated from the shape of the melting peak using the van't Hoff equation. A broader melting range and a lower melting point are indicative of lower purity.
-
Comparative Data Presentation
To facilitate a clear comparison between different lots, all quantitative data should be summarized in a structured table.
| Analytical Technique | Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| ¹⁹F NMR | Purity by Integration (%) | > 99.0% | |||
| Impurity 1 (ppm) | < 0.5% | ||||
| Impurity 2 (ppm) | < 0.5% | ||||
| GC-MS | Main Peak Area (%) | > 99.0% | |||
| Impurity X (ret. time) | < 0.5% | ||||
| Impurity Y (ret. time) | < 0.5% | ||||
| HPLC | Main Peak Area (%) | > 99.0% | |||
| Impurity Z (ret. time) | < 0.5% | ||||
| DSC | Melting Point (°C) | 129-131 °C | |||
| Purity (%) | > 99.0% |
Comparison with Alternatives
When evaluating a new lot or considering a new supplier, it is also prudent to compare the material to available alternatives. Other long-chain fluorotelomer alcohols with similar properties may be commercially available.
Chemical Structures of Target Molecule and Potential Alternatives
Caption: The chemical structures of this compound and potential long-chain FTOH alternatives.
A similar analytical workflow should be applied to any potential alternatives to establish a baseline for their purity and identity.
Conclusion: Empowering Researchers Through Vigilance
The quality and consistency of chemical reagents are non-negotiable for reproducible and reliable scientific research. By implementing the multi-modal analytical strategy outlined in this guide, researchers can proactively assess the lot-to-lot variability of this compound and make informed decisions about its suitability for their specific applications. This vigilance not only safeguards the integrity of individual experiments but also contributes to the overall robustness of the scientific enterprise.
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Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016. [Link]
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ALS Global. (n.d.). Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. [Link]
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Dolan, J. W. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Jones, G., & Edwards-Small, T. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(43), 5195-5203. [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
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U.S. Food and Drug Administration. (2020). FDA Announces the Voluntary Phase-Out by Industry of Certain PFAS Used in Food Packaging. [Link]
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Rayne, S., & Forest, K. (2009). Synthesis of environmentally relevant fluorinated surfactants--a review. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 44(11), 1044-1073. [Link]
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Kwon, J. W., et al. (2011). Quantitative Determination of Perfluorochemicals and Fluorotelomer Alcohols in Plants from Biosolid-Amended Fields using LC/MS/MS and GC/MS. Environmental Science and Technology, 45(19), 7985-90. [Link]
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Basiri, B., et al. (2017). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 28(1), 157-165. [Link]
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Skutlarek, D., et al. (2006). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Environmental Science and Pollution Research, 13(4), 245-251. [Link]
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Wang, Y., et al. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Molecules, 29(20), 4811. [Link]
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Hein, S. J., et al. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 95(11), 2055-2060. [Link]
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RIC technologies. (n.d.). Determination of Fluorotelomer Alcohols in Indoor Air using Cryogen-free Thermal Desorption GC-MS/MS. [Link]
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Nakayama, S., et al. (2017). An ultra-sensitive method for the analysis of perfluorinated alkyl acids in drinking water using a column switching high-performance liquid chromatography-tandem mass spectrometer. Journal of Chromatography A, 1492, 59-67. [Link]
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Chen, C. Y., et al. (2018). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Journal of Environmental Science and Health, Part A, 53(12), 1101-1109. [Link]
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Ribeiro, A. A., & Gadian, D. G. (2003). 19F,13C NMR analysis of an oxygen carrier, perfluorotributylamine, and perfluoropentanoic acid. Magnetic Resonance in Chemistry, 41(12), 972-976. [Link]
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Pagonis, C., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 6(11), 662-667. [Link]
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Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316-3321. [Link]
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Benskin, J. P., et al. (2007). Synthesis of environmentally relevant fluorinated surfactants—a review. Journal of Environmental Science and Health, Part A, 42(6), 697-714. [Link]
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A Guide to Inter-Laboratory Comparison for the Quantification of 1H,1H,13H-Perfluorotridecan-1-ol in Water Samples
Introduction: The Analytical Challenge of Long-Chain Fluorotelomer Alcohols
1H,1H,13H-Perfluorotridecan-1-ol (13:1 FTOH) is a member of the fluorotelomer alcohol (FTOH) class of per- and polyfluoroalkyl substances (PFAS). These compounds are utilized in the manufacturing of various industrial and consumer products and are recognized as precursors to persistent and bioaccumulative perfluorocarboxylic acids (PFCAs) through environmental and biological degradation.[1][2][3] The accurate quantification of 13:1 FTOH in aqueous matrices is therefore critical for environmental monitoring, human exposure assessment, and understanding the fate and transport of PFAS.
However, the analysis of FTOHs, particularly long-chain variants like 13:1 FTOH, presents significant analytical challenges. These include their potential for adsorption onto container surfaces, volatility (though less pronounced than shorter-chain FTOHs), and the pervasive risk of background contamination from laboratory equipment.[1][4] These factors can lead to considerable variability in analytical results between laboratories, undermining data comparability and regulatory confidence.
This guide provides a framework for conducting a robust inter-laboratory comparison study for 13:1 FTOH in water. We will delve into the critical comparison of analytical methodologies, propose a detailed, self-validating experimental protocol, and outline the necessary quality control measures to ensure data integrity. The objective is to equip researchers and analytical professionals with the insights needed to generate harmonized, reliable, and reproducible data for this challenging analyte.
Foundational Analytical Strategies: LC-MS/MS vs. GC-MS/MS
The two primary instrumental techniques for FTOH analysis are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice is not arbitrary and depends on the physicochemical properties of the analyte.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is often favored for more volatile FTOHs (e.g., 6:2 FTOH, 8:2 FTOH).[1][2][5] Its primary advantage is excellent chromatographic separation for volatile compounds. For 13:1 FTOH, its lower volatility makes it amenable to GC analysis, though higher inlet and transfer line temperatures are required, which can risk thermal degradation if not carefully optimized. The use of Positive Chemical Ionization (PCI) can enhance sensitivity and selectivity for FTOHs.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of most regulated PFAS analysis methods, including the U.S. EPA Methods 537.1, 533, and 1633, as well as ISO 21675:2019.[6][7][8][9] For the less volatile, long-chain 13:1 FTOH, LC-MS/MS offers a distinct advantage by avoiding the high temperatures associated with GC, thereby minimizing the risk of on-instrument degradation. Furthermore, it aligns analytical workflows with those for other regulated PFAS, allowing for broader analyte suites in a single analysis. Development of LC-MS/MS methods for FTOHs has proven successful, demonstrating good sensitivity and reliability.[4]
Recommendation: For an inter-laboratory study aiming for maximum comparability with existing PFAS regulatory frameworks and minimizing analytical artifacts, LC-MS/MS is the recommended platform. This guide will focus on a protocol based on this technique.
Designing a Robust Inter-Laboratory Comparison Study
The credibility of an inter-laboratory study hinges on a meticulously planned design that minimizes external variables and focuses purely on laboratory performance.
Study Workflow
The overall workflow should be centralized to ensure consistency in the samples distributed to participating laboratories.
Caption: A centralized workflow for an inter-laboratory comparison study.
Key Components:
-
Test Samples: A single, large batch of a representative water matrix (e.g., reagent water, fortified surface water) should be prepared by a coordinating body. This batch is spiked with a known concentration of 13:1 FTOH and its corresponding isotopically labeled internal standard.
-
Quality Control Samples: In addition to the test samples, laboratories should receive blind blank samples and a mid-level quality control (QC) sample to assess accuracy.
-
Standardized Protocol: All participating laboratories must adhere strictly to the same detailed Standard Operating Procedure (SOP), from sample storage to final data calculation.
Detailed Experimental Protocol: SPE-LC-MS/MS
This protocol is designed to be a self-validating system through the mandated inclusion of rigorous quality control checks.
Sample Handling and Preservation
-
Sample Collection Containers: Use high-density polyethylene (HDPE) or polypropylene bottles. This is a critical first step, as PFAS can adsorb to glass surfaces.[10]
-
Preservation: Upon receipt, samples should be stored at ≤6 °C and protected from light. A holding time of 28 days is common for many PFAS methods, though shorter times are preferable for FTOHs to minimize adsorptive losses.[1][2][11]
-
PFAS-Free Environment: All sample handling must occur in an environment free of potential PFAS contamination (e.g., away from materials containing PTFE).
Solid Phase Extraction (SPE) - Detailed Steps
This procedure is adapted from principles outlined in established methods like ISO 21675:2019 and EPA 1633.[6][10][12]
-
Cartridge Selection: Use a Weak Anion Exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg). This is a common choice for a wide range of PFAS.[6]
-
Sample Preparation:
-
Measure 250 mL of the water sample into a clean polypropylene bottle.
-
Spike with the isotopically labeled 13:1 FTOH internal standard if not already added by the study coordinator.
-
-
Cartridge Conditioning:
-
Pass 5 mL of 0.1% ammonium hydroxide in methanol through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Causality: This sequence ensures the sorbent is activated and equilibrated to the aqueous sample environment, promoting consistent retention of the analyte. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by drawing a vacuum for 10-15 minutes. Causality: Removing residual water is crucial for an efficient elution with an organic solvent.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 x 4 mL aliquots of methanol. Allow each aliquot to soak for 1 minute before drawing it through.
-
Collect the eluate in a clean polypropylene tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. Causality: This step increases the analyte concentration to a level suitable for sensitive instrumental detection.
-
LC-MS/MS Instrumental Analysis
-
Chromatographic Separation:
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at 40% B, increasing to 95% B over 10 minutes, holding for 5 minutes, and then re-equilibrating. Causality: The gradient is designed to retain the relatively hydrophobic 13:1 FTOH at the start and then elute it as a sharp peak for optimal sensitivity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode. While some FTOHs are analyzed in positive mode, negative mode is common for many PFAS and can be optimized for FTOHs.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for both the native 13:1 FTOH and its labeled internal standard must be optimized. For example:
-
Analyte: this compound
-
Precursor Ion [M-H]⁻: m/z 663.1
-
Product Ions: To be determined empirically during method development (e.g., monitoring for fragments corresponding to losses of HF or other characteristic fragments).
-
-
Quality Control (QC) - The Self-Validating System
To ensure trustworthiness, each batch of samples must include:
-
Method Blank (MB): An aliquot of reagent water carried through the entire analytical process. This assesses contamination from the laboratory environment and reagents.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 13:1 FTOH. This measures the accuracy of the method independent of matrix effects.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a study sample spiked with a known analyte concentration. This assesses the effect of the sample matrix on the analytical process and provides a measure of method precision.
-
Isotopically Labeled Internal Standard (IS): Added to every sample, blank, and QC standard. The IS corrects for variations in extraction efficiency and instrument response.
Data Comparison and Performance Evaluation
The results from participating laboratories should be compiled and analyzed to assess overall method performance and inter-laboratory variability.
Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical summary of results from four laboratories analyzing a water sample fortified at 25.0 ng/L.
| Performance Metric | Lab A | Lab B | Lab C | Lab D | Acceptance Criteria |
| LOD (ng/L) | 1.5 | 2.0 | 1.2 | 5.5 | Report |
| LOQ (ng/L) | 4.5 | 6.0 | 3.6 | 16.5 | ≤ 10 ng/L |
| Mean Recovery (%) | 95.2 | 108.5 | 99.1 | 75.4 | 70-130% |
| Precision (%RSD) | 6.8 | 8.1 | 5.5 | 18.9 | ≤ 20% |
Discussion of Results and Sources of Variability
-
Sensitivity (LOD/LOQ): Labs A, B, and C show comparable sensitivity. Lab D's significantly higher detection limits could indicate issues with instrument sensitivity, background contamination, or inefficient sample concentration.
-
Accuracy (Recovery): Labs A, B, and C demonstrate excellent accuracy, with recoveries well within the 70-130% acceptance window typical for environmental analysis.[13] Lab D's low recovery suggests potential issues such as incomplete elution from the SPE cartridge or adsorptive losses during sample workup.
-
Precision (RSD): Labs A, B, and C show good precision. Lab D's higher relative standard deviation points to inconsistency in their analytical process.
Potential root causes for such discrepancies include:
-
Contamination: Inadequate cleaning of labware or contamination from instrument components.
-
SPE Technique: Inconsistent flow rates, incomplete drying of cartridges, or non-optimal elution solvents.
-
Instrument Calibration: Use of different calibration models or improperly prepared calibration standards.
-
Data Integration: Inconsistent peak integration parameters can significantly affect final calculated concentrations.
Conclusion and Best Practices
Achieving reproducible quantification of this compound across multiple laboratories is a challenging but achievable goal. Success is predicated on the adoption of a single, highly detailed, and validated analytical method. The LC-MS/MS approach detailed in this guide, when coupled with stringent quality control measures, provides a robust framework for generating comparable data.
Key takeaways for any laboratory participating in such a study include:
-
Strict Protocol Adherence: Any deviation from the SOP can introduce variability.
-
Meticulous Contamination Control: Assume all lab materials are potential sources of PFAS contamination until proven otherwise.
-
Consistent QC Practices: The regular analysis of blanks, LCS, and matrix spikes is non-negotiable for producing defensible data.
-
Use of Labeled Internal Standards: This is the most effective way to correct for matrix-induced and process-related analyte losses.
By embracing these principles, the scientific community can enhance the quality and consistency of environmental monitoring data for FTOHs, leading to more reliable risk assessments and a better understanding of the global footprint of these emerging contaminants.
References
-
ALS Europe. (2024). New Analytical Method for Testing Fluorotelomer Alcohols in Water. Available at: [Link]
-
Chemosphere. (2023). Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction. PubMed. Available at: [Link]
-
Bloomberg Law. (2018). EPA Standardizes Test Method for More Perfluorinated Chemicals. Available at: [Link]
-
Pacific Rim Laboratories Inc. (n.d.). EPA 537 PFAS Perfluorinated Compounds Test in Water. Available at: [Link]
-
ALS Global. (2024). New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. Available at: [Link]
-
Cefic-Lri. (n.d.). ANP2: Interlaboratory comparison of PFAS Analytics in water samples. Available at: [Link]
-
Restek. (2025). PFAS Analysis by ISO 21675:2019 for Water. Available at: [Link]
-
U.S. EPA. (n.d.). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). Available at: [Link]
-
U.S. EPA. (2025). EPA PFAS Drinking Water Laboratory Methods. Available at: [Link]
-
ResearchGate. (n.d.). An interlaboratory study on EPA methods 537.1 and 533 for per‐ and polyfluoroalkyl substance analyses. Available at: [Link]
-
Earth.Org. (2026). Understanding PFAS: How Do We Tackle Forever Chemicals?. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. Available at: [Link]
-
Speciation.net. (2025). Standard Methods for the Determination of Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]
-
ResearchGate. (n.d.). Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction. Available at: [Link]
-
ISO. (n.d.). ISO 21675: Water quality — Determination of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water. Available at: [Link]
-
Macherey-Nagel. (n.d.). Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. Available at: [Link]
-
ITRC. (n.d.). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
ResearchGate. (n.d.). Inter-laboratory trials for analysis of perfluorooctanesulfonate and perfluorooctanoate in water samples: Performance and recommendations. Available at: [Link]
-
ACS Publications. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology. Available at: [Link]
-
The NELAC Institute. (n.d.). An Inter-laboratory Study on EPA Methods 537.1 and 533 for Potable and Non-Potable Water PFAS Analyses. Available at: [Link]
-
ACS Publications. (n.d.). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
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Assessing the Purity of 1H,1H,13H-Perfluorotridecan-1-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. In the realm of fluorinated compounds, where unique properties are harnessed for specialized applications, even trace impurities can lead to unforeseen side reactions, altered biological activity, or flawed analytical results. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 1H,1H,13H-Perfluorotridecan-1-ol, a long-chain fluorotelomer alcohol, from different suppliers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your work.
The Significance of Purity in Fluorotelomer Alcohols
This compound, with its highly fluorinated tail and reactive hydroxyl head group, is a valuable building block in the synthesis of advanced materials, including surfactants, coatings, and specialized polymers. However, its synthesis via telomerization of tetrafluoroethylene (TFE) with a telogen can result in a distribution of fluorotelomers with varying chain lengths. Consequently, a batch of this compound may contain shorter or longer-chain fluorotelomer alcohols as impurities, which can significantly impact the physicochemical properties and performance of the final product. Other potential impurities include unreacted starting materials and byproducts from side reactions. Therefore, rigorous purity assessment is paramount.
This guide will focus on two orthogonal and powerful analytical techniques for the comprehensive purity assessment of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A high-resolution separation technique coupled with a highly sensitive and specific detector for the identification and quantification of volatile and semi-volatile impurities.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that leverages the unique properties of the fluorine nucleus to provide a direct measure of the molar concentration of the target analyte and other fluorine-containing impurities.
Comparative Analysis of Hypothetical Suppliers
To illustrate the importance of a multi-faceted analytical approach, let's consider hypothetical purity data for this compound from three different suppliers.
| Supplier | Stated Purity (on CoA) | Analytical Method on CoA | GC-MS Purity (%) | qNMR Purity (mol/mol %) | Key Impurities Detected |
| Supplier A | >98% | GC-FID | 98.5 | 98.2 | 1H,1H,11H-Perfluoroundecan-1-ol (C10 FTOH), 1H,1H,15H-Perfluoropentadecan-1-ol (C14 FTOH) |
| Supplier B | 99% | HPLC | 99.2 | 99.1 | Trace C10 and C14 FTOHs |
| Supplier C | >99.5% | ¹⁹F NMR | 99.6 | 99.7 | Minimal, below 0.1% |
This table highlights that while all suppliers may claim high purity, the analytical technique used and the impurities detected can vary. A combination of GC-MS and qNMR provides a more complete picture of the product's quality.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds. The high separation efficiency of the gas chromatograph allows for the resolution of closely related impurities, such as homologous fluorotelomer alcohols, while the mass spectrometer provides definitive structural information for their identification.
dot
Caption: GC-MS workflow for purity assessment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or hexane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for good separation of fluorinated compounds.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a commercial library (e.g., NIST) and by interpreting their fragmentation patterns. Common fragments for fluorotelomer alcohols include losses of H₂O, HF, and characteristic CₓFᵧ⁺ ions.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. qNMR allows for the direct and absolute quantification of a fluorinated analyte against a certified internal standard without the need for a calibration curve, providing a highly accurate and precise purity assessment.[1][2]
dot
Caption: qNMR workflow for purity determination.
Step-by-Step Protocol:
-
Selection and Preparation of Internal Standard (IS):
-
Choice of IS: Trifluoroacetic acid (TFA) is a suitable internal standard as its ¹⁹F signal appears as a sharp singlet at approximately -76 ppm, which is well-resolved from the signals of most fluorotelomer alcohols. It is crucial to use a certified reference material (CRM) of TFA with a known purity.[3]
-
Purity Verification of IS: The purity of the TFA internal standard should be verified independently, for example, by ion chromatography. A purity of >99.8% is recommended.[3]
-
Preparation of IS Stock Solution: Accurately weigh a precise amount of the certified TFA and dissolve it in a known volume of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add a precise volume of the TFA internal standard stock solution to the NMR tube.
-
Add additional deuterated solvent to ensure complete dissolution and a final sample volume suitable for the NMR spectrometer (typically 0.6-0.7 mL).
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A relaxation delay of 30-60 seconds is often sufficient.
-
Number of Scans: Typically 16-64 scans are sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width: A wide spectral width is necessary to encompass all fluorine signals, typically from -50 to -220 ppm.
-
-
-
Data Analysis and Purity Calculation:
-
Process the ¹⁹F NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the well-resolved signal from the TFA internal standard (CF₃ group) and a well-resolved signal from the this compound (e.g., the terminal CF₃ group or a specific CF₂ group).
-
Calculate the purity of the analyte using the following equation:
Purity (mol/mol %) = (I_analyte / N_F_analyte) / (I_IS / N_F_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS
Where:
-
I = Integral area of the signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
P_IS = Purity of the internal standard
-
Conclusion: A Dual-Pronged Approach for Unwavering Confidence
For a comprehensive and reliable assessment of the purity of this compound, a dual-pronged approach utilizing both GC-MS and quantitative ¹⁹F NMR is strongly recommended. GC-MS excels at identifying and providing a semi-quantitative profile of volatile and semi-volatile impurities, including homologous fluorotelomer alcohols. In parallel, qNMR offers a highly accurate and precise absolute quantification of the main component and other fluorinated species. By employing these orthogonal techniques, researchers can gain a high degree of confidence in the quality of their starting materials, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8517491. [Link]
- Schwenninger, R. (2021).
- Nakayama, S. F., et al. (2019). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Agilent Technologies. (2022). Indoor Air Analysis of Fluorotelomer Alcohols and Per- and Polyfluoroalkyl Substances.
- Restek Corporation. (2022). Fast Analysis of Fluorotelomer Alcohols.
- Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS.
- Brinkmann, A., & Vandsburger, M. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Analytical and Bioanalytical Chemistry, 411(10), 2149-2158.
- Blinov, K., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
-
US Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research. [Link]
-
ASTM International. (2023). ASTM D7968 - 17a Standard Test Method for Determination of Polyfluorinated Compounds in Soil by Pressurized Solvent Extraction and Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). [Link]
- BenchChem. (2025). Synthesis of Long-Chain Fluorotelomer Alcohols. Technical Support Center.
- Westwood, S., et al. (2019). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC.
- Corvis, Y., et al. (2025).
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Safety Operating Guide
Navigating the Disposal of 1H,1H,13H-Perfluorotridecan-1-ol: A Guide for the Modern Laboratory
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides essential, in-depth procedural information for the proper disposal of 1H,1H,13H-Perfluorotridecan-1-ol, a member of the per- and polyfluoroalkyl substances (PFAS) family. As researchers and drug development professionals, understanding the nuances of handling this "forever chemical" is not just a matter of regulatory compliance, but a commitment to environmental stewardship and public health.
PFAS, including this compound, are characterized by the immense strength of the carbon-fluorine bond, which makes them incredibly persistent in the environment.[1] Their resistance to natural degradation processes necessitates specialized disposal methods to prevent their accumulation in soil, water, and living organisms.[2] This guide will walk you through a risk-based approach to the disposal of this compound, grounded in scientific principles and regulatory guidance.
I. Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 423-72-3[3] |
| Molecular Formula | C13H4F24O[3] |
| Molecular Weight | 632.13 g/mol [3] |
| Physical State | Solid[3] |
| Melting Point | 129-130°C[3] |
Hazard Identification:
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Avoid contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Use of chemical-impermeable gloves, tightly fitting safety goggles, and respiratory protection if exposure limits are exceeded is recommended.[4]
-
Environmental Precautions: Prevent the chemical from entering drains and sewer systems. Discharge into the environment must be avoided.[4]
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final disposition.
Sources
Personal protective equipment for handling 1H,1H,13H-Perfluorotridecan-1-ol
Comprehensive Safety & Handling Guide: 1H,1H,13H-Perfluorotridecan-1-ol
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. This compound, a member of the fluorotelomer alcohol (FTOH) family, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). The unique and robust nature of the carbon-fluorine bond makes these compounds incredibly stable and persistent, earning them the moniker "forever chemicals".[1][2] This stability necessitates a rigorous and informed approach to handling and disposal to ensure personnel safety and environmental protection.
This guide provides a comprehensive operational framework for the safe handling of this compound, grounded in established safety protocols for hazardous chemicals and perfluorinated compounds.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, the primary hazards can be inferred from Safety Data Sheets (SDS) of structurally similar long-chain perfluorinated alcohols. The key concerns are:
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[3][4] Direct contact can cause inflammation and discomfort. Prolonged skin contact may also lead to defatting of the skin.[5]
-
Respiratory Tract Irritation: Inhalation of dust (as this compound is a solid at room temperature) or aerosols may cause respiratory irritation.[3][4] FTOHs as a class are known to be volatile and have been detected widely in the air.[6]
-
Potential for Bioaccumulation and Systemic Effects: FTOHs can be precursors to persistent perfluorinated carboxylic acids (PFCAs) through biotransformation.[6][7] These breakdown products are known to persist in the body and the environment. Studies on related FTOHs have raised concerns about potential developmental toxicity and hormone disruption.[8][9]
-
Environmental Persistence: The defining characteristic of PFAS is their resistance to degradation.[1] Improper disposal can lead to long-term environmental contamination of soil and water systems.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.
| Protection Area | Required PPE | Rationale & Causality |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control. As a solid, the compound has low volatility, but fine powders can be inhaled. All weighing and handling operations must be conducted within a fume hood to capture any airborne particles or potential vapors.[11][12] |
| Hand | Double-gloving: Nitrile or Neoprene Gloves | Prevents Dermal Absorption. Perfluorinated compounds can be aggressive towards certain materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including alcohols and solvents.[13] Double-gloving provides an extra layer of protection against tears and contamination during glove removal. |
| Eye & Face | Chemical Safety Goggles & Face Shield | Prevents Ocular Exposure. Goggles provide a seal around the eyes to protect against dust and splashes.[14] A face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a higher splash risk, to protect the entire face.[11][13] |
| Body | Flame-Resistant, Long-Sleeved Laboratory Coat | Protects Skin and Clothing. A lab coat prevents incidental contact with the skin and protects personal clothing from contamination.[11] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Protects Against Spills. Prevents exposure from spills that may reach the floor. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Line the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and place it inside the hood to minimize reaching in and out.
-
-
Donning PPE:
-
Put on the lab coat and initial pair of gloves.
-
Follow with chemical safety goggles, a face shield, and the second pair of gloves. Ensure the outer gloves are pulled over the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transferring the solid, deep within the fume hood.
-
Use a dedicated set of spatulas and glassware for PFAS compounds to prevent cross-contamination.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Decontamination:
-
After the procedure is complete, wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
All cleaning materials (wipes, bench paper) must be disposed of as hazardous PFAS waste.[15]
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated PFAS waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Disposal Plan: Managing "Forever Chemicals"
The environmental persistence of PFAS means that standard chemical waste streams are inappropriate. PFAS waste disposal is a complex issue, with regulations continuously evolving.[2][16]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated into a dedicated, clearly labeled "PFAS Hazardous Waste" container. This includes:
-
Unused chemical.
-
Contaminated gloves, wipes, and bench paper.
-
Empty containers (do not rinse into the drain).
-
Contaminated glassware and equipment intended for disposal.
-
-
Disposal Method: The two primary disposal methods for PFAS are high-temperature incineration and permanent deep-well injection or containment in a hazardous waste landfill.[2][10][17]
-
Incineration: This method uses extremely high temperatures (often >1,000°C) to break the carbon-fluorine bonds.[1][16] Incomplete combustion can, however, lead to the formation of other potentially harmful fluorinated byproducts.[10]
-
Landfilling: Disposal in a designated hazardous waste landfill is another option, designed to contain the chemicals and prevent them from leaching into the environment.[2]
-
-
Institutional Protocol: Crucially, you must consult and strictly adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for PFAS waste disposal. Your EHS department will have an established protocol with a licensed waste disposal contractor capable of handling these persistent chemicals.[15]
By implementing this comprehensive safety, handling, and disposal plan, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding our collective responsibility for environmental stewardship.
References
-
Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. ResearchGate. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
-
Safe and Secure PFAS Disposal? We Got This. Republic Services. [Link]
-
Fluorotelomer alcohol. Wikipedia. [Link]
-
Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. ALS. [Link]
-
Two of the fluorinated chemicals found in disposable food. Center for Environmental Health. [Link]
-
Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? ACS Publications. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
-
SAFETY DATA SHEET - RBNAinfo. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
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- 5. fishersci.com [fishersci.com]
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- 7. alsglobal.com [alsglobal.com]
- 8. ceh.org [ceh.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
